Sodium thioacetate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4OS.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBWNXJFTBCLKT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[S-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
507-09-5 (Parent) | |
| Record name | Acetic acid, thio-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034832354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10956307 | |
| Record name | Sodium ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34832-35-4 | |
| Record name | Acetic acid, thio-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034832354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Sodium Thioacetate in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium thioacetate (B1230152) (CH₃COSNa) is a versatile and widely utilized reagent in organic synthesis, primarily serving as a robust and convenient precursor for the introduction of thiol functionalities into a diverse range of molecules. Its utility stems from its role as a stable, easy-to-handle nucleophile that effectively delivers a protected thiol group, circumventing the challenges associated with the direct use of volatile and easily oxidized thiols. This guide provides an in-depth exploration of the core mechanisms of action of sodium thioacetate, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical sciences.
Primary Mechanism: Nucleophilic Substitution for Thioacetate Ester Formation
The cornerstone of this compound's reactivity lies in its function as a potent nucleophile in S_N2 reactions. The thioacetate anion readily displaces halides and other suitable leaving groups (e.g., tosylates, mesylates) from alkyl, allylic, and benzylic substrates to form stable S-thioacetate esters.[1][2] This two-step approach—S-acetylation followed by deprotection—is a fundamental strategy for incorporating a thiol group into a target molecule.[1]
The general transformation can be represented as follows:
R-X + CH₃COSNa → R-SCOCH₃ + NaX (where X = Cl, Br, I, OTs, etc.)
This reaction is prized for its efficiency and the stability of the resulting thioacetate ester, which can be easily isolated and purified before the subsequent deprotection step.[1]
Quantitative Data for S-Alkylation Reactions
The following table summarizes representative quantitative data for the synthesis of thioacetates from various alkyl halides using sodium or potassium thioacetate.
| Alkyl Halide (R-X) | Thioacetate Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| n-Butyl bromide | This compound | PEG400 (solvent-free) | Room Temp | 3 | 95 | [3] |
| n-Butyl iodide | This compound | PEG400 (solvent-free) | Room Temp | 2 | 93 | [3] |
| n-Butyl chloride | This compound | PEG400 (solvent-free) | Room Temp | 6 | 55 | [3] |
| Cyclohexyl bromide | This compound | PEG400 (solvent-free) | Room Temp | 2 | 85 | [3] |
| Benzyl (B1604629) chloride | This compound | PEG400 (solvent-free) | Room Temp | 2 | 93 | [3] |
| Benzyl bromide | This compound | PEG400 (solvent-free) | Room Temp | 1.5 | 92 | [3] |
| Benzyl bromide | Potassium Thioacetate | Methanol (B129727) | Room Temp | 2 | - | [4] |
| 4-Vinylbenzyl chloride | Potassium Thioacetate | DMF | Room Temp | 1-2 | - | [2] |
Experimental Protocol: Synthesis of S-Benzyl Thioacetate
This protocol describes the synthesis of S-benzyl thioacetate from benzyl chloride and this compound, prepared in situ from thioacetic acid and sodium carbonate, catalyzed by PEG400 at room temperature.[3]
Materials:
-
Benzyl chloride
-
Thioacetic acid
-
Sodium carbonate
-
Polyethylene glycol 400 (PEG400)
-
Chloroform (for extraction)
Procedure:
-
In a round-bottom flask, combine benzyl chloride (10 mmol), thioacetic acid (10.5 mmol), sodium carbonate (11 mmol), and PEG400 (0.3 mmol).
-
Stir the mixture at room temperature. The neutralization of thioacetic acid by sodium carbonate is exothermic and helps to drive the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.
-
Upon completion, add water to the reaction mixture and extract the product with chloroform.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude S-benzyl thioacetate.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Deprotection of Thioacetate Esters to Thiols
The thioacetate group serves as an excellent protecting group for thiols. The S-acetyl group can be readily cleaved under basic or acidic conditions to unveil the free thiol.[1][5] This deprotection step is crucial for the utility of this compound in multi-step syntheses, particularly in the preparation of pharmaceuticals and other biologically active molecules where a free thiol is required for activity or further functionalization.
General Deprotection Reaction (Basic Hydrolysis):
R-SCOCH₃ + NaOH → R-SH + CH₃COONa
Quantitative Data for Thioacetate Deprotection
| Thioacetate Substrate | Deprotecting Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| S-(10-Undecenyl) thioacetate | NaOH | Ethanol (B145695)/H₂O | Reflux (approx. 78) | 2 | ~80 (calculated from 1.3g product, 95% purity) | [1][5] |
| Various Thioacetates | NaOH (0.5M) | Ethanol/H₂O | 82 | 2 | 50-75 | [6] |
| Various Thioacetates | HCl (conc.) | Methanol | 77 | 5 | 50-75 | [6] |
| Various Thioacetates | Hydroxylamine | Ethanol | Room Temp | 2 | Poor | [6] |
Experimental Protocol: Deprotection of S-(10-Undecenyl) Thioacetate
This protocol details the hydrolysis of a thioacetate to its corresponding free thiol under basic conditions.[1][5]
Materials:
-
S-(10-Undecenyl) thioacetate
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl), 2M
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve S-(10-Undecenyl) thioacetate (2.0 g, 8.76 mmol) in 10 mL of ethanol in a round-bottom flask under an inert atmosphere.
-
Prepare a solution of NaOH (700 mg, 18 mmol) in 2.5 mL of water and add it dropwise to the thioacetate solution.
-
Reflux the reaction mixture for 2 hours.
-
Cool the mixture to room temperature and neutralize with 6 mL of degassed 2 M HCl solution.
-
Transfer the mixture to a separatory funnel, add 20 mL of degassed diethyl ether and 10 mL of degassed water.
-
Separate the organic layer, wash it with 10 mL of degassed water, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield 11-mercapto-1-undecene.
One-Pot Synthesis of Sulfides
A significant application of the reactivity of thioacetate salts is in the one-pot synthesis of unsymmetrical sulfides. This method avoids the isolation of the often malodorous and unstable thiol intermediates.[4] In this procedure, an alkyl halide is first reacted with potassium thioacetate to form the thioacetate ester. Subsequently, a base is added to the same reaction vessel to deprotect the thioacetate in situ, generating a thiolate anion. This nucleophilic thiolate then reacts with a second alkyl halide to furnish the unsymmetrical sulfide.[4]
Reaction Pathway for One-Pot Sulfide Synthesis
Experimental Protocol: One-Pot Synthesis of Benzyl Propyl Sulfide
This protocol is adapted from a general procedure for the one-pot synthesis of unsymmetrical sulfides.[4][7]
Materials:
-
Benzyl bromide
-
Potassium thioacetate (PTA)
-
Methanol
-
Potassium carbonate (K₂CO₃)
Procedure:
-
Dissolve benzyl bromide (1 equiv.) and potassium thioacetate (1 equiv.) in methanol in a round-bottom flask.
-
Stir the mixture at room temperature for approximately 2 hours to form S-benzyl thioacetate.
-
Add potassium carbonate (3 equiv.) to the reaction mixture to facilitate the in situ deprotection of the thioacetate, forming the potassium benzylthiolate.
-
Add 1-bromopropane (1 equiv.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude benzyl propyl sulfide.
-
Purify the product by column chromatography if necessary.
Conclusion
This compound serves as a pivotal reagent in organic synthesis, offering a reliable and efficient method for the introduction of sulfur-containing functionalities. Its primary mechanism of action involves nucleophilic substitution to form stable thioacetate esters, which can be subsequently deprotected to yield the corresponding thiols. This two-step process provides a significant advantage by avoiding the direct handling of often unstable and odorous thiols. Furthermore, the principles of its reactivity can be extended to elegant one-pot syntheses of more complex sulfur-containing molecules like unsymmetrical sulfides. A thorough understanding of these mechanisms, reaction conditions, and protocols is essential for researchers and professionals in the fields of medicinal chemistry and materials science, enabling the strategic design and synthesis of novel molecular entities.
References
- 1. Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative acylation using thioacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Sodium Thioacetate as a Thiol Precursor in Biochemistry: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of sodium thioacetate (B1230152) as a versatile and efficient precursor for generating thiols in various biochemical applications. The thioacetate group serves as a stable protecting group for the highly reactive thiol functionality, allowing for controlled deprotection under specific conditions. This document details the underlying chemistry, provides quantitative data on reaction efficiencies, outlines detailed experimental protocols for key applications, and visualizes relevant workflows and pathways. This guide is intended for researchers, scientists, and drug development professionals working in biochemistry, bioconjugation, materials science, and pharmacology.
Introduction to Thiol Chemistry and the Role of Precursors
Thiols, characterized by the sulfhydryl (-SH) group, are crucial functional groups in biochemistry. The nucleophilicity of the thiolate anion (R-S⁻) makes it highly reactive towards a variety of electrophiles, enabling its participation in numerous biological processes and bioconjugation strategies.[1] However, the high reactivity of thiols also makes them susceptible to oxidation, leading to the formation of disulfide bonds (R-S-S-R), which can be undesirable in certain applications.[2]
To circumvent this issue, thiol precursors are employed. These are molecules containing a protected thiol group that can be selectively deprotected in situ to generate the free thiol when needed. Sodium thioacetate (CH₃COSNa) is a widely used thiol precursor due to its stability, commercial availability, and the relative ease of deprotection of the resulting thioacetate ester.[3] The overall strategy involves a two-step process: first, the nucleophilic substitution of a leaving group with the thioacetate anion to form a stable thioacetate ester, followed by hydrolysis of the ester to unveil the desired thiol.
Core Chemistry of this compound as a Thiol Precursor
The utility of this compound lies in a straightforward two-step reaction sequence:
-
Thioacetylation: The thioacetate anion (CH₃COS⁻), a soft nucleophile, displaces a leaving group (e.g., halide, tosylate) on a target molecule in an SN2 reaction to form a stable S-thioacetate ester.[3]
-
Deacetylation (Deprotection): The thioacetate ester is then hydrolyzed under basic, acidic, or neutral conditions to yield the free thiol.[4]
This process is depicted in the following workflow:
Quantitative Data Presentation
The efficiency of the deacetylation step is critical and depends on the substrate and the reaction conditions. The following tables summarize quantitative data on thiol yields from various thioacetate precursors under different deprotection methods.
Table 1: Thiol Yields from Deacetylation of Various Thioacetates [4]
| Thioacetate Substrate | Deprotection Method | Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) |
| S-benzyl thioacetate | Basic | NaOH/H₂O in Ethanol (B145695) | 2 | 82 | 65-75 |
| S-benzyl thioacetate | Acidic | HCl in Methanol | 5 | 77 | 50-60 |
| S-benzyl thioacetate | Neutral | Hydroxylamine in Ethanol | 2 | Room Temp | <20 |
| 4-bromophenyl thioacetate | Basic | NaOH/H₂O in Ethanol | 2 | 82 | 70-80 |
| 4-bromophenyl thioacetate | Acidic | HCl in Methanol | 5 | 77 | 60-70 |
| 4-bromophenyl thioacetate | Neutral | Hydroxylamine in Ethanol | 2 | Room Temp | <15 |
| S-tert-butyl thioacetate | Basic | NaOH/H₂O in Ethanol | 2 | 82 | 45-55 |
| S-tert-butyl thioacetate | Acidic | HCl in Methanol | 5 | 77 | 30-40 |
| S-tert-butyl thioacetate | Neutral | Hydroxylamine in Ethanol | 2 | Room Temp | <10 |
Table 2: Comparison of Deprotection Reagents for S-acetyl bisthiazolidine [5]
| Deprotecting Agent | Equivalents | Time (h) | Yield (%) |
| Thioglycolic acid | 2 | 24 | 74 |
| Dithiothreitol (DTT) | 2 | 24 | 49 |
| L-Cysteine ethyl ester | 2 | 0.5 | 65 |
| Sodium thiomethoxide | 1 | 0.5 | High (qualitative)[6] |
| Tetrabutylammonium cyanide | 0.5 | 3 | >80[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound as a thiol precursor.
Protocol 1: General Procedure for Thioacetate Synthesis from an Alkyl Halide
This protocol describes the synthesis of a thioacetate ester from an alkyl halide and this compound.[7]
Materials:
-
Alkyl halide
-
This compound (or potassium thioacetate)
-
Dimethylformamide (DMF) or Ethanol
-
Deionized water
-
Diethyl ether or Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the alkyl halide (1 equivalent) in DMF or ethanol in a round-bottom flask.
-
Add this compound (1.1 to 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. Reaction times can vary from 3 to 96 hours depending on the reactivity of the alkyl halide.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer using a rotary evaporator to obtain the crude thioacetate ester.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Base-Promoted Deacetylation of a Thioacetate
This protocol details the hydrolysis of a thioacetate ester to the corresponding thiol using sodium hydroxide (B78521).[4]
Materials:
-
Thioacetate ester
-
Ethanol
-
0.5 M Sodium hydroxide (NaOH) solution
-
2 M Hydrochloric acid (HCl) solution
-
Hexanes or Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Dissolve the thioacetate ester (e.g., 1.2 mmol) in ethanol (10 mL) in a round-bottom flask.[4]
-
Add 0.5 M NaOH solution (4 mL) to the flask.[4]
-
Heat the mixture to reflux (approximately 82°C) and maintain for 2 hours.[4]
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by slowly adding 2 M HCl solution until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract with hexanes or diethyl ether (3 x 15 mL).[4]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Decant or filter the solution to remove the drying agent.
-
The resulting solution contains the free thiol, which can be used immediately or stored under an inert atmosphere.
Protocol 3: Quantification of Free Thiols using Ellman's Reagent
This protocol describes the colorimetric quantification of the generated free thiol using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[8]
Materials:
-
Solution containing the free thiol
-
Ellman's Reagent (DTNB)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0)
-
Cysteine hydrochloride monohydrate (for standard curve)
-
UV-Vis spectrophotometer
-
Cuvettes or 96-well plate
Procedure:
-
Preparation of Reagents:
-
Prepare the Reaction Buffer (0.1 M sodium phosphate, pH 8.0).
-
Prepare an Ellman's Reagent solution by dissolving 4 mg of DTNB in 1 mL of Reaction Buffer.
-
-
Standard Curve Preparation (Optional but recommended):
-
Prepare a stock solution of cysteine hydrochloride monohydrate (e.g., 1.6 mM) in Reaction Buffer.
-
Perform serial dilutions to create a set of standards with known concentrations.
-
Add a fixed volume of Ellman's Reagent solution (e.g., 50 µL) to a fixed volume of each standard (e.g., 250 µL).
-
-
Sample Preparation:
-
Dilute the thiol-containing sample to be tested in the Reaction Buffer to ensure the absorbance reading falls within the linear range of the spectrophotometer.
-
In a cuvette or a well of a 96-well plate, mix the diluted sample with the Ellman's Reagent solution in the same ratio as the standards.
-
-
Measurement:
-
Incubate the standards and samples at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm using a spectrophotometer. Use a blank containing Reaction Buffer and Ellman's Reagent.
-
-
Quantification:
-
If a standard curve was prepared, plot the absorbance versus the known thiol concentrations and determine the concentration of the unknown sample from the linear regression.
-
Alternatively, use the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the 2-nitro-5-thiobenzoate anion (TNB²⁻) (typically 14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length of the cuvette, and c is the molar concentration of the thiol.
-
Applications in Biochemistry and Drug Development
This compound is a valuable tool in several areas of biochemical research and development.
Functionalization of Gold Nanoparticles
Gold nanoparticles (AuNPs) are widely used in diagnostics and drug delivery. Their surface can be functionalized with thiols, which form strong gold-sulfur bonds.[9] this compound provides a convenient route to generate thiols in situ for this purpose.
A detailed protocol for this application is provided in the appendix.
Bioconjugation Strategies
Bioconjugation involves the covalent linking of molecules, such as proteins, peptides, or nucleic acids, to other molecules or surfaces. The thiol group is a common target for bioconjugation due to its selective reactivity.[10] Generating a thiol in situ from a thioacetate precursor can be advantageous in multi-step syntheses where a free thiol might interfere with other reagents.
Redox-Responsive Drug Delivery Systems
The difference in the redox environment between the extracellular space and the intracellular cytoplasm can be exploited for targeted drug delivery.[11] Drug delivery systems can be designed with disulfide linkers that are stable in the oxidizing extracellular environment but are cleaved by the high concentration of intracellular glutathione (B108866) (GSH), a thiol-containing tripeptide.[12] this compound can be used to introduce the necessary thiol groups for forming these disulfide bonds.
Conclusion
This compound is a robust and versatile reagent for the introduction of thiol functionalities in a protected form. The ease of thioacetate ester formation and the variety of deprotection methods make it a valuable tool in biochemistry and drug development. The applications highlighted in this guide, from nanoparticle functionalization to advanced bioconjugation and stimuli-responsive drug delivery, underscore the importance of this thiol precursor in modern chemical biology and materials science. The provided protocols and quantitative data serve as a practical resource for researchers aiming to incorporate thiol chemistry into their work.
Appendix
Detailed Protocol: Functionalization of Gold Nanoparticles with a Thiolated Ligand via In Situ Deprotection
This protocol provides a more detailed procedure for the functionalization of gold nanoparticles.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) solution
-
Thioacetate-terminated ligand (e.g., 11-mercaptoundecanoic acid thioacetate)
-
Ethanol
-
Mild base (e.g., 0.1 M NaOH or hydrazine)
-
Phosphate buffered saline (PBS)
-
Centrifuge and centrifuge tubes
Procedure:
-
Ligand Exchange:
-
To the aqueous solution of citrate-stabilized AuNPs, add an ethanolic solution of the thioacetate-terminated ligand. The final concentration of the ligand should be in excess relative to the surface area of the AuNPs.
-
Stir the mixture gently at room temperature for 12-24 hours to allow for the displacement of the citrate (B86180) ions by the thioacetate-terminated ligand.
-
-
Purification of Thioacetate-Coated AuNPs:
-
Centrifuge the solution to pellet the AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Remove the supernatant and resuspend the AuNPs in ethanol.
-
Repeat the centrifugation and resuspension steps two more times to remove excess unbound ligand and displaced citrate.
-
-
In Situ Deacetylation:
-
Resuspend the purified thioacetate-coated AuNPs in ethanol.
-
Add a small amount of a mild base (e.g., a few microliters of 0.1 M NaOH or a dilute solution of hydrazine) to catalyze the hydrolysis of the thioacetate groups to thiols.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Final Purification:
-
Centrifuge the solution to pellet the now thiol-functionalized AuNPs.
-
Remove the supernatant and resuspend the AuNPs in a buffer of choice, such as PBS, for subsequent applications.
-
The functionalized AuNPs can be characterized by UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), dynamic light scattering (to measure the change in hydrodynamic diameter), and transmission electron microscopy (to confirm the integrity of the nanoparticles). The surface thiol density can be quantified using methods like the Ellman's assay on digested nanoparticles or by inductively coupled plasma mass spectrometry (ICP-MS) to determine the gold-to-sulfur ratio.[13]
-
References
- 1. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
- 3. ias.ac.in [ias.ac.in]
- 4. memphis.edu [memphis.edu]
- 5. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convenient synthesis and in vitro pharmacological activity of 2-thioanalogs of salvinorin A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of surface thiol functional groups for templating semiconductor photocatalysts in mesoporous silica [morressier.com]
- 9. Nanopartz Gold Nanoparticle Functionalization Methods [nanopartz.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Applications of Sodium Thioacetate
For Researchers, Scientists, and Drug Development Professionals
Sodium thioacetate (B1230152) (CH₃COSNa) is a versatile and widely utilized reagent in organic chemistry, primarily serving as a robust nucleophilic source of sulfur. Its applications span from fundamental organic synthesis to materials science and the development of pharmaceuticals. This technical guide provides an in-depth review of the core applications of sodium thioacetate, presenting quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.
Core Applications in Organic Synthesis
The principal application of this compound lies in its role as a precursor for the synthesis of thioacetates and, subsequently, thiols. The thioacetate anion is a potent nucleophile that readily participates in Sₙ2 reactions with various electrophiles, most commonly alkyl halides and tosylates.[1]
This compound efficiently displaces leaving groups from alkyl halides to form thioacetate esters.[1] This reaction is a cornerstone for introducing a protected thiol group into organic molecules.[1] The general transformation is as follows:
R-X + CH₃COSNa → R-SCOCH₃ + NaX (where X = Cl, Br, I, OTs, etc.)[1]
These reactions are typically conducted in polar solvents such as dimethylformamide (DMF), methanol, ethanol (B145695), or acetone.[1][2] The resulting thioacetate is a stable intermediate that can be isolated and purified before being hydrolyzed to the corresponding thiol.[1]
Table 1: Synthesis of Thioacetates from Alkyl Halides using this compound
| Entry | Alkyl Halide | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzyl (B1604629) chloride | CH₂Cl₂ | PEG400 | 2 | 93 | [3] |
| 2 | n-Butyl bromide | CH₂Cl₂ | PEG400 | 2.5 | 94 | [3] |
| 3 | iso-Amyl bromide | CH₂Cl₂ | PEG400 | 3 | 92 | [3] |
| 4 | n-Octyl bromide | CH₂Cl₂ | PEG400 | 3 | 91 | [3] |
| 5 | Allyl bromide | CH₂Cl₂ | PEG400 | 1 | 95 | [3] |
| 6 | 2-Bromoacetophenone | CH₂Cl₂ | PEG400 | 1.5 | 96 | [3] |
| 7 | 1,2-Dibromoethane | CH₂Cl₂ | PEG400 | 3 | 90 | [3] |
| 8 | 1,4-Dichlorobutane | CH₂Cl₂ | PEG400 | 4 | 88 | [3] |
This protocol is adapted from a procedure catalyzed by PEG400.[3]
Materials:
-
Benzyl chloride
-
Sodium carbonate
-
Thioacetic acid
-
Polyethylene glycol 400 (PEG400)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (B86663)
Procedure:
-
In a 100 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, combine CH₂Cl₂ (20 mL), sodium carbonate (8 g, 0.055 mol), benzyl chloride (12.7 g, 0.1 mol), and PEG400 (1.2 g, 0.003 mol).
-
Stir the mixture and add thioacetic acid (8.2 g, 0.105 mol) dropwise over approximately 10 minutes.
-
Continue stirring the reaction mixture at room temperature for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the solid materials and wash them with dry CH₂Cl₂ (1-2 mL).
-
Dry the combined filtrate over magnesium sulfate.
-
Recover the CH₂Cl₂ by distillation.
-
The product, benzyl thioacetate, can be purified by distillation under reduced pressure (160–162 °C/50 mmHg) to yield the final product (15.5 g, 93% yield).[3]
Caption: Workflow for Thioacetate Synthesis.
Deprotection to Thiols
The thioacetate group serves as an excellent protecting group for thiols.[1] The deprotection is typically achieved through hydrolysis under acidic or basic conditions to yield the free thiol.[1]
CH₃C(O)SR + H₂O → RSH + CH₃COOH (hydrolysis)
Table 2: Reagents for Thioacetate Deprotection
| Reagent | Conditions | Reference |
| Sodium Hydroxide (B78521) | Ethanol, reflux | |
| Potassium Hydroxide | - | [2] |
| Sodium Methoxide | Methanol | [2] |
| Tetrabutylammonium cyanide | Methanol | [2] |
| Dy(OTf)₃ | Mild heating | [4] |
This protocol describes the hydrolysis of a thioacetate to its corresponding thiol.
Materials:
-
S-(10-Undecenyl) thioacetate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 2 M
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, dissolve S-(10-undecenyl) thioacetate (2.0 g, 8.76 mmol) in 10 mL of ethanol in a 250 mL three-neck, round-bottom flask.
-
Add a solution of NaOH (700 mg, 18 mmol in 2.5 mL of H₂O) dropwise.
-
Reflux the reaction mixture for 2 hours.
-
Cool the mixture to room temperature.
-
Neutralize the mixture with 6 mL of degassed 2 M HCl solution.
-
Transfer the mixture to a separatory funnel under an inert atmosphere.
-
Add 20 mL of degassed diethyl ether and 10 mL of degassed water, then separate the organic layer.
-
Wash the organic layer with 10 mL of degassed water and dry it over Na₂SO₄.
-
Remove the solvent using a rotary evaporator at 40 °C to yield the free thiol.
Caption: Thioacetate Deprotection Pathway.
Advanced Applications
Beyond its fundamental role in thiol synthesis, this compound is employed in more specialized applications.
This compound is used to introduce thiol functionalities onto surfaces, such as gold nanoparticles, for the formation of self-assembled monolayers (SAMs).[1] The thioacetate acts as a precursor to the surface-binding thiol group.[1]
Potassium thioacetate, a related salt, can be used for the one-step conversion of nitroarenes to aryl acetamides.[5] This reaction is valuable in pharmaceutical synthesis, for instance, in the preparation of paracetamol.[5]
The introduction of a thiol group is crucial for the synthesis of many pharmaceuticals and biologically active compounds. This compound provides a reliable method for this transformation. For example, it has been used in the synthesis of 2-thioanalogs of salvinorin A.[6]
Safety and Handling
This compound should be handled with care in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[7][8] It is incompatible with strong oxidizing agents and strong acids.[7] Store the reagent in a dry, cool, and well-ventilated place in a tightly closed container, preferably under an inert atmosphere.[7]
References
- 1. This compound|C2H3NaOS|34832-35-4 [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thioacetic acid - Wikipedia [en.wikipedia.org]
- 6. Convenient synthesis and in vitro pharmacological activity of 2-thioanalogs of salvinorin A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.de [fishersci.de]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Fundamental Chemical Properties of Sodium Thioacetate (B1230152)
Sodium thioacetate (CH₃COSNa) is a versatile and highly valuable organosulfur reagent in the field of organic synthesis.[1][2] As the sodium salt of thioacetic acid, it serves primarily as a stable, odorless, and convenient source of the thioacetate anion, which acts as a synthetic equivalent of a thiol anion.[1] Its principal application lies in the introduction of sulfur-containing functional groups into molecules, a common requirement in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] This guide provides a comprehensive overview of its core chemical properties, reactivity, and key experimental applications.
Core Chemical and Physical Properties
This compound is a white to beige crystalline solid with a characteristic garlic-like or stenchy odor.[2][3] It is typically stable under normal conditions but is sensitive to moisture, air, and strong acids or bases.[2][3]
| Property | Value | Source |
| CAS Number | 34832-35-4 | [2][4] |
| Molecular Formula | C₂H₃NaOS | [1][2][4][5] |
| Molecular Weight | 98.10 g/mol | [1][4][5] |
| Appearance | White crystalline solid | [2] |
| Odor | Garlic-like, stench | [2][3] |
| Solubility | Soluble in water | [2] |
| pKa (of parent acid) | ~3.4 | [6] |
| pH of Solution | Neutral to slightly alkaline | [2] |
| Density | ~1.22 g/cm³ | [2] |
| Melting Point | Decomposes before melting | [2] |
Synthesis of this compound
The preparation of this compound is straightforward and can be achieved through several methods, most commonly via the neutralization of thioacetic acid.
Experimental Protocol: Synthesis from Thioacetic Acid
This direct reaction method involves the neutralization of thioacetic acid with a sodium base.[2]
Materials:
-
Thioacetic acid (CH₃COSH)
-
Sodium hydroxide (B78521) (NaOH) or Sodium carbonate (Na₂CO₃)
-
Anhydrous diethyl ether or other suitable organic solvent
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve thioacetic acid in anhydrous diethyl ether.
-
Slowly add a stoichiometric equivalent of an aqueous solution of sodium hydroxide or a slurry of sodium carbonate with vigorous stirring. The reaction is exothermic.
-
Continue stirring for 1-2 hours, allowing the reaction to proceed to completion.
-
The resulting precipitate, this compound, is collected by filtration.
-
Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum to yield this compound as a white solid.
For many applications, this compound can be prepared in situ to avoid isolation.[2][7] This involves reacting thioacetic acid with a base like sodium carbonate in the reaction mixture just before the addition of the electrophile.[7]
Caption: Synthesis of this compound via neutralization.
Reactivity and Key Chemical Transformations
The primary utility of this compound stems from the nucleophilicity of the thioacetate anion. It is a cornerstone reagent for the synthesis of thiols and thioesters.[1]
Nucleophilic Substitution: Synthesis of Thioacetate Esters
The most fundamental reaction involving this compound is its use in S-alkylation via an Sₙ2 mechanism. It readily reacts with various electrophiles, most commonly alkyl halides (chlorides, bromides, iodides) and tosylates, to form stable thioacetate esters.[1][8]
The general transformation is: R-X + CH₃COSNa → R-SCOCH₃ + NaX (where X = Cl, Br, I, OTs, etc.)[1]
These thioacetate esters are stable intermediates that can be isolated and purified.[1] This reaction is typically carried out in polar aprotic solvents like DMF or acetone, but can also be performed in alcohols or even water.[1][9]
Caption: Logical workflow of S-alkylation using this compound.
Hydrolysis: Deprotection to Thiols
The thioacetate group serves as an excellent protecting group for thiols. Free thiols are often prone to oxidation and other undesirable side reactions.[1] The two-step sequence of forming a thioacetate ester followed by its hydrolysis is a robust strategy for introducing a thiol functional group into a molecule.[1]
The deprotection (hydrolysis) of the thioacetate ester is typically achieved under basic or acidic conditions to yield the free thiol (R-SH).[1][10]
R-SCOCH₃ + Base (e.g., NaOH) → R-SH + CH₃COONa
Other Applications
Beyond thiol synthesis, this compound is used in other advanced applications:
-
Reductive Acetylation: It can be used to convert nitroarenes directly into aryl acetamides, a useful transformation in pharmaceutical synthesis, such as in the preparation of paracetamol.[1][6]
-
Surface Functionalization: It acts as a precursor for creating self-assembled monolayers (SAMs) on gold surfaces, where the thioacetate group is hydrolyzed to reveal the thiol that binds to the gold.[1]
Key Experimental Protocols
Protocol 1: Synthesis of an Alkyl Thioacetate
This protocol describes the synthesis of a thioacetate ester from an alkyl halide using this compound.[8][11]
Materials:
-
Alkyl halide (1.0 equivalent)
-
This compound (1.5 equivalents)
-
Dimethylformamide (DMF) or Methanol
-
Brine solution
-
Hexanes or Diethyl Ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent (e.g., DMF, 10 volumes).
-
To this solution, add the alkyl halide.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from a few hours to longer depending on the substrate's reactivity.[1][11]
-
Upon completion, quench the reaction by adding a brine solution.[8]
-
Extract the aqueous layer with an organic solvent like hexanes or diethyl ether (3 x 10 mL).[8]
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.[8]
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude thioacetate ester.
-
If necessary, purify the crude product by column chromatography on silica (B1680970) gel.[8]
Protocol 2: Hydrolysis of an Alkyl Thioacetate to a Thiol
This protocol details the deprotection of a thioacetate ester to yield the corresponding free thiol.[10][12]
Materials:
-
Alkyl thioacetate (1.0 equivalent)
-
Sodium hydroxide (NaOH) solution (e.g., 0.5 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M), degassed
-
Diethyl ether, degassed
-
Water, degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alkyl thioacetate in ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Add the NaOH solution dropwise to the mixture.[10]
-
Reflux the reaction mixture for 2 hours, then cool to room temperature.[10][12]
-
Neutralize the mixture with the degassed HCl solution.[10]
-
Transfer the mixture to a separatory funnel. Add degassed diethyl ether and degassed water.[10]
-
Separate the organic layer, wash it with degassed water, and dry over anhydrous Na₂SO₄.[10]
-
Remove the solvent using a rotary evaporator to yield the free thiol.[10]
Caption: Experimental workflow for thiol synthesis.
Spectroscopic Characterization
Standard spectroscopic techniques are used to confirm the identity and purity of this compound and its products.
-
¹H and ¹³C NMR: In the ¹H NMR spectrum of a thioacetate ester, the methyl protons of the thioacetate group typically appear as a singlet around δ 2.3–2.5 ppm.[1]
-
IR Spectroscopy: The infrared spectrum shows a characteristic strong C=O stretching absorption around 1680 cm⁻¹ and a C-S bond stretch around 650 cm⁻¹.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.[1]
Safety and Handling
This compound should be handled in a well-ventilated area. It is hygroscopic and air-sensitive, so it should be stored under an inert atmosphere in a dry, cool place.[3] While the salt itself is a low-odor alternative to thioacetic acid, its reactions, especially hydrolysis, can release volatile and malodorous thiols. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[13]
Conclusion
This compound is an indispensable reagent in modern organic synthesis, offering a safe and effective method for the introduction of sulfur functionality. Its value lies in its role as a stable thiol precursor, allowing for the formation of thioacetate esters that can be cleanly deprotected to yield thiols. This two-step process is fundamental in the development of new pharmaceuticals and complex molecules where the thiol group is a key structural or reactive component.
References
- 1. This compound|C2H3NaOS|34832-35-4 [benchchem.com]
- 2. Buy this compound (EVT-3188657) | 34832-35-4 [evitachem.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 34832-35-4 | FS181440 | Biosynth [biosynth.com]
- 5. Thioacetic acid, sodium salt | C2H3NaOS | CID 11320908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thioacetic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. WO2001077096A2 - Preparation of natural thioacetates and derivatives - Google Patents [patents.google.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ias.ac.in [ias.ac.in]
- 12. memphis.edu [memphis.edu]
- 13. cdhfinechemical.com [cdhfinechemical.com]
The Role of Sodium Thioacetate as a Sulfur Nucleophile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium thioacetate (B1230152) (CH₃COSNa) has emerged as a important reagent in modern organic synthesis and drug development, serving as a stable and versatile source of a sulfur nucleophile. Its ability to act as a thiol surrogate offers significant advantages over the direct use of volatile and easily oxidized thiols. This guide provides a comprehensive overview of the chemistry of sodium thioacetate, its applications, and its role in the development of therapeutic agents, supported by experimental data and detailed protocols.
Core Concepts: The Nucleophilicity of this compound
This compound is the sodium salt of thioacetic acid. In polar solvents, it dissociates to provide the thioacetate anion (CH₃COS⁻), which is the active nucleophilic species. The nucleophilicity of the sulfur atom is enhanced by the resonance stabilization of the resulting thioester product.
The primary reaction of the thioacetate anion is the Sₙ2 displacement of a leaving group (e.g., halide, tosylate, mesylate) from an electrophilic carbon center to form a thioacetate ester. This reaction is a cornerstone for the introduction of sulfur into a wide array of organic molecules.
Synthesis of Thioacetate Esters: A Quantitative Overview
The reaction of sodium or potassium thioacetate with various electrophiles is a high-yielding and broadly applicable method for the formation of thioacetate esters. The following tables summarize quantitative data for these reactions.
Table 1: Synthesis of Thioacetates from Alkyl Halides
| Alkyl Halide Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl (B1604629) bromide | KSAc | Methanol (B129727) | RT | 2 | 95 | [1] |
| 4-Methoxybenzyl chloride | KSAc | DMF | RT | 1 | 92 | [2] |
| 1-Bromobutane | NaSAc | PEG400 | RT | 0.5 | 94 | [2] |
| 1-Bromohexane | NaSAc | PEG400 | RT | 0.5 | 95 | [2] |
| 1-Bromooctane | NaSAc | PEG400 | RT | 0.5 | 96 | [2] |
| Allyl bromide | KSAc | Methanol | RT | 2 | 90 | [1] |
Table 2: Synthesis of S-Aryl Thioacetates from Aryl Halides
| Aryl Halide Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 95 |
| 4-Bromoanisole | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 85 |
| 3-Bromopyridine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 75 |
Data for S-Aryl Thioacetates is often presented for palladium-catalyzed cross-coupling reactions, demonstrating the versatility of the thioacetate nucleophile.
Deprotection of Thioacetates to Thiols
The thioacetate group serves as an excellent protecting group for thiols. The corresponding free thiol can be readily unmasked under acidic or basic conditions.
Table 3: Quantitative Comparison of Thioacetate Deprotection Methods
| Thioacetate Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| S-(10-Undecenyl) thioacetate | NaOH | Ethanol (B145695)/H₂O | Reflux | 2 | ~80 (95% purity) | [3] |
| S-(3-Azidopropyl) thioacetate | 0.5M NaOH | Ethanol/H₂O | 82 | 2 | 72 | [4] |
| S-(3-Azidopropyl) thioacetate | Conc. HCl | Methanol | 77 | 5 | 68 | [4] |
| S-(3-Azidopropyl) thioacetate | Hydroxylamine | Ethanol | RT | 2 | 25 | [4] |
| S-Phenyl thioacetate | 0.5M NaOH | Ethanol/H₂O | 82 | 2 | 55 | [4] |
| S-Phenyl thioacetate | Conc. HCl | Methanol | 77 | 5 | 51 | [4] |
Experimental Protocols
General Procedure for the Synthesis of Alkyl Thioacetates from Alkyl Halides
This protocol describes the synthesis of S-benzyl thioacetate from benzyl bromide and potassium thioacetate.[1]
-
Dissolution of Reagents: In a round-bottom flask, dissolve potassium thioacetate (1.5 equivalents) in methanol (10 volumes).
-
Addition of Electrophile: To the stirred solution, add benzyl bromide (1.0 equivalent) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, add a saturated solution of sodium chloride (brine).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude S-benzyl thioacetate.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
General Procedure for the Base-Promoted Deprotection of Thioacetates
This protocol describes the deprotection of S-(10-undecenyl) thioacetate to yield 10-undecene-1-thiol.[3]
-
Dissolution: Dissolve S-(10-undecenyl) thioacetate (1.0 equivalent) in ethanol in a round-bottom flask under an inert atmosphere.
-
Addition of Base: Add a solution of sodium hydroxide (B78521) (2.0 equivalents) in water dropwise to the stirred solution.
-
Reaction: Reflux the reaction mixture for 2 hours.
-
Neutralization: Cool the mixture to room temperature and neutralize with a 2 M solution of hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with water, then with brine, and dry over anhydrous sodium sulfate.
-
Concentration: Filter and concentrate under reduced pressure to yield the free thiol.
One-Pot Synthesis of Asymmetric Sulfides
This protocol describes a thiol-free, one-pot synthesis of an asymmetric sulfide (B99878) from two different alkyl halides using potassium thioacetate.[5]
-
First Sₙ2 Reaction: In a round-bottom flask, dissolve benzyl bromide (1.0 equivalent) and potassium thioacetate (1.0 equivalent) in methanol. Stir at room temperature for 2 hours.
-
In Situ Deprotection: Add potassium carbonate (3.0 equivalents) to the reaction mixture and stir for 10-15 minutes to generate the thiolate anion in situ.
-
Second Sₙ2 Reaction: Add the second alkyl halide (e.g., allyl bromide, 1.0 equivalent) to the reaction mixture.
-
Reaction: Stir at room temperature until TLC analysis indicates the consumption of the starting materials.
-
Workup and Purification: Quench the reaction with water and extract with an organic solvent. Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the asymmetric sulfide.
Role in Drug Development and Signaling Pathways
The thioester and the derived thiol functionalities are crucial in the design of bioactive molecules and in understanding cellular signaling.
Inhibition of Histone Deacetylases (HDACs)
Thiol-containing molecules are potent inhibitors of zinc-dependent histone deacetylases (HDACs), which are important targets in cancer therapy. The inhibitory mechanism involves the coordination of the deprotonated thiol (thiolate) to the zinc ion in the active site of the enzyme, disrupting its catalytic activity.[6]
Caption: Mechanism of HDAC inhibition by a thiol-containing compound.
Inhibition of Fatty Acid Synthase (FAS)
The thioesterase (TE) domain of fatty acid synthase (FAS) is a critical enzyme in lipid metabolism and a target for anticancer drug development. The TE domain contains a catalytic triad (B1167595) (Ser, His, Asp) in its active site. Thioester analogs can act as inhibitors by binding to this active site, preventing the hydrolysis of the growing fatty acid chain from the acyl carrier protein.[3][7]
Caption: Inhibition of the FAS thioesterase domain by a thioester analog.
Anti-Angiogenic Effects via VEGFR-2 Signaling
Thioacetate-containing compounds have been shown to exhibit anti-tumor effects by down-regulating the VEGF receptor type-2 (Flk-1), a key mediator of angiogenesis. Inhibition of VEGFR-2 signaling blocks the downstream pathways responsible for endothelial cell proliferation, migration, and survival.[8]
Caption: Inhibition of VEGFR-2 signaling by a thioacetate derivative.
Experimental and Synthetic Workflows
The versatility of this compound is evident in various synthetic workflows.
Workflow for Thiol Synthesis
This diagram illustrates the standard two-step process for converting an alkyl halide to a thiol using this compound.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structure of FAS thioesterase domain with polyunsaturated fatty acyl adduct and inhibition by dihomo-γ-linolenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. memphis.edu [memphis.edu]
- 5. pnas.org [pnas.org]
- 6. Structure, Mechanism, and Inhibition of the Zinc-Dependent Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of FAS thioesterase domain with polyunsaturated fatty acyl adduct and inhibition by dihomo-gamma-linolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel anti-tumor agent, Ln(III) 2-thioacetate benzothiazole induces anti-angiogenic effect and cell death in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding thioacetate moiety in organic synthesis
An In-depth Technical Guide to the Thioacetate (B1230152) Moiety in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The thioacetate moiety is a versatile and highly valuable functional group in modern organic synthesis. Its stability, ease of introduction, and selective deprotection to the corresponding thiol make it an indispensable tool for the synthesis of complex molecules, including pharmaceuticals, peptides, and materials. This guide provides a comprehensive overview of the core principles and practical applications of thioacetate chemistry, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.
Core Concepts
The thioacetate group serves as a robust protecting group for thiols, which are often susceptible to oxidation to disulfides. The thioester linkage in a thioacetate is generally stable to a wide range of reaction conditions, yet it can be selectively cleaved under mild basic or acidic conditions to reveal the free thiol. This controlled "unmasking" is a cornerstone of its utility.
Synthesis of Thioacetates
There are several reliable methods for the introduction of the thioacetate moiety, each with its own advantages depending on the substrate and desired outcome.
From Alkyl Halides
The reaction of an alkyl halide with a thioacetate salt, typically potassium thioacetate, is a widely used and efficient method for the synthesis of S-alkyl thioacetates. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Quantitative Data for Synthesis of Thioacetates from Alkyl Halides
| Alkyl Halide | Solvent | Reaction Time | Yield (%) | Reference |
| Benzyl (B1604629) bromide | DMF | 1-2 h | >95 | [1] |
| 4-Vinylbenzyl chloride | DMF | 1-2 h | >95 | [1] |
| Various | PEG400 | 12 h | 15-95 | [2] |
| Benzyl bromide | Methanol | 2 h | High | [3] |
Experimental Protocol: S-Alkylation of Benzyl Bromide with Potassium Thioacetate [1]
-
Materials: Benzyl bromide, Potassium thioacetate (KSAc), Dimethylformamide (DMF), Brine solution, Hexanes, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve potassium thioacetate (1.5 equivalents) in DMF (10 volumes) in a round-bottom flask.
-
Add benzyl bromide (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding brine solution (10 mL).
-
Extract the aqueous layer with hexanes (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude thioacetate.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
-
Experimental Workflow: Synthesis of Thioacetate from Alkyl Halide
Caption: General workflow for the synthesis of S-alkyl thioacetates from alkyl halides.
From Alcohols (Mitsunobu Reaction)
The Mitsunobu reaction provides a powerful method for the conversion of primary and secondary alcohols to thioacetates with inversion of stereochemistry.[4][5] This reaction utilizes a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol for nucleophilic attack by thioacetic acid.
Quantitative Data for Mitsunobu Synthesis of Thioacetates
| Alcohol | Nucleophile | Yield (%) | Reference |
| Geraniol | Thioacetic acid | Good | [6] |
| Fluorinated alcohols | Thioacetic acid | Excellent | [7] |
| Sterically hindered alcohols | 4-Nitrobenzoic acid | Improved yields | [8] |
Experimental Protocol: Mitsunobu Reaction of a Primary Alcohol with Thioacetic Acid [7][9]
-
Materials: Primary alcohol, Triphenylphosphine (B44618) (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Thioacetic acid, Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Under an inert atmosphere, dissolve the alcohol (1.0 eq.), triphenylphosphine (1.5 eq.), and thioacetic acid (1.5 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction by TLC. The formation of a white precipitate (triphenylphosphine oxide) indicates reaction progress.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and filter to remove the triphenylphosphine oxide.
-
Wash the filtrate successively with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Reaction Mechanism: Mitsunobu Reaction for Thioacetate Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04872H [pubs.rsc.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. organic-synthesis.com [organic-synthesis.com]
Sodium Thioacetate as a Protected Form of Thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of chemical synthesis, materials science, and drug development, the thiol group (-SH) is a crucial functional group due to its unique reactivity. However, this reactivity also presents challenges, as free thiols are susceptible to oxidation, forming disulfides, and can participate in other undesirable side reactions.[1] To circumvent these issues, protection strategies are employed, and the thioacetate (B1230152) group has emerged as a widely used and effective protecting group. Sodium thioacetate serves as a readily available and versatile reagent for introducing the thioacetate functionality.[1][2]
This technical guide provides an in-depth overview of the use of this compound as a protected form of a thiol. It covers the fundamental chemistry of thioacetate formation and deprotection, detailed experimental protocols, quantitative data on reaction outcomes, and applications in various research and development areas.
The Chemistry of Thiol Protection with Thioacetate
The core strategy involves a two-step process: the introduction of the thioacetate group, typically via nucleophilic substitution, followed by its removal (deprotection) under specific conditions to liberate the free thiol when needed.[1]
Thioacetate Formation
The most common method for synthesizing thioacetate esters is the nucleophilic substitution reaction between an alkyl halide and sodium or potassium thioacetate.[1][3] This SN2 reaction is typically carried out in polar solvents such as dimethylformamide (DMF), methanol (B129727), or ethanol (B145695).[1][4]
The general reaction is as follows:
R-X + NaSCOCH₃ → R-SCOCH₃ + NaX (where R is an alkyl or other organic moiety and X is a halide)
Thioacetate Deprotection (Hydrolysis)
The thioacetate group is stable under neutral conditions but can be readily cleaved to reveal the free thiol under either basic or acidic conditions.[5][6] The choice of deprotection method often depends on the sensitivity of other functional groups within the molecule.
Base-Catalyzed Deprotection: A variety of bases can be used for the hydrolysis of thioacetates. Common reagents include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), sodium methoxide (B1231860) (NaOMe), and potassium carbonate (K₂CO₃).[4][5][7] The reaction is typically performed in an alcoholic solvent.
Acid-Catalyzed Deprotection: Strong acids such as hydrochloric acid (HCl) can also be used to deprotect thioacetates.[6]
Other Deprotection Methods: Milder and more chemoselective methods have been developed, including the use of reagents like tetrabutylammonium (B224687) cyanide (TBACN), hydroxylamine, and thioglycolic acid.[6][8][9]
Quantitative Data
The efficiency of thioacetate formation and deprotection varies with the substrate, reagents, and reaction conditions. The following tables summarize quantitative data from the literature.
Table 1: Synthesis of Thioacetates from Alkyl Halides with this compound and PEG400
| Entry | Alkyl Halide | Time (h) | Yield (%) |
| 1 | n-butyl-Br | 2.5 | 90 |
| 2 | n-butyl-I | 2 | 93 |
| 3 | n-butyl-Cl | 6 | 55 |
| 4 | Cyclohexyl-Br | 2 | 85 |
| 5 | Cyclohexyl-Cl | 5 | 65 |
| 6 | n-C₈H₁₇-Br | 3 | 88 |
| 7 | n-C₈H₁₇-I | 2 | 90 |
| 8 | Benzyl-Cl | 2 | 93 |
| 9 | Benzyl-Br | 1.5 | 92 |
| 10 | Cinnamyl-Cl | 2 | 70 |
| 11 | Cinnamyl-Br | 1.5 | 75 |
| 12 | Phenacyl-Br | 2.5 | 85 |
| 13 | 1,4-dibromobutane | 4 | 82 |
Data sourced from Cao et al.[9]
Table 2: Comparison of Deprotection Methods and Yields for Various Thioacetates
| Substrate (Thioacetate) | Deprotection Reagent | Yield (%) |
| S-(3-azidopropyl) thioacetate | NaOH | 60.1 |
| HCl | 54.4 | |
| Hydroxylamine | 16.2 | |
| S-(4-azidobutyl) thioacetate | NaOH | 68.7 |
| HCl | 50.1 | |
| Hydroxylamine | 14.8 | |
| 4-bromophenyl thioacetate | NaOH | 70.2 |
| HCl | 65.5 | |
| Hydroxylamine | 19.8 | |
| 4-bromo-α-toluene thioacetate | NaOH | 75.1 |
| HCl | 70.3 | |
| Hydroxylamine | 22.4 | |
| S-(2-phenoxy-ethyl) thioacetate | NaOH | 65.4 |
| HCl | 60.1 | |
| Hydroxylamine | 18.7 |
Data sourced from Scruggs et al.[6]
Table 3: Kinetic Data for the Hydrolysis of S-Methyl Thioacetate
| Rate Constant | Value |
| Acid-mediated hydrolysis (kₐ) | 1.5 x 10⁻⁵ M⁻¹s⁻¹ |
| Base-mediated hydrolysis (kₑ) | 1.6 x 10⁻¹ M⁻¹s⁻¹ |
| pH-independent hydrolysis (kₙ) | 3.6 x 10⁻⁸ s⁻¹ |
| Half-life for hydrolysis at pH 7, 23°C | 155 days |
Data sourced from Adam et al.[1][2][5]
Experimental Protocols
The following are representative experimental protocols for the synthesis and deprotection of thioacetates.
Protocol 1: Synthesis of Alkyl Thioacetate from Alkyl Halide
This protocol is adapted from a procedure using potassium thioacetate.[10]
Materials:
-
Alkyl halide (1.0 equivalent)
-
Potassium thioacetate (1.5 equivalents)
-
Dimethylformamide (DMF)
-
Brine solution
-
Hexanes
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve potassium thioacetate in DMF (10 volumes).
-
To this solution, add the alkyl halide.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding brine solution.
-
Extract the aqueous layer with hexanes (3 times).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude thioacetate.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Base-Promoted Deprotection of a Thioacetate using Sodium Hydroxide
This protocol is based on the deprotection of S-(10-Undecenyl) thioacetate.[4][7]
Materials:
-
S-(10-Undecenyl) thioacetate (1.0 equivalent, e.g., 2.0 g, 8.76 mmol)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 700 mg in 2.5 mL of H₂O)
-
2 M Hydrochloric acid (HCl) solution, degassed
-
Diethyl ether, degassed
-
Water, degassed
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the thioacetate in ethanol (e.g., 10 mL) in a round-bottom flask under an inert atmosphere.
-
Add the NaOH solution drop-wise.
-
Reflux the reaction mixture for 2 hours.
-
Cool the mixture to room temperature.
-
Neutralize the mixture with degassed 2 M HCl solution and transfer it to a separatory funnel under an inert atmosphere.
-
Add degassed diethyl ether and degassed water to the separatory funnel and separate the organic layer.
-
Wash the organic layer with degassed water and dry over Na₂SO₄.
-
Remove the solvent using a rotary evaporator. The resulting free thiol can be used immediately. This particular procedure resulted in 1.3 g of 11-mercapto-1-undecene with 95% purity.[7]
Protocol 3: Acid-Catalyzed Deprotection of a Thioacetate using Hydrochloric Acid
This protocol is a general procedure for the deacetylation of various thioacetates.[6]
Materials:
-
Thioacetate (e.g., 1.2 mmol)
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Hexanes
-
Sodium sulfate
Procedure:
-
Place the thioacetate in methanol (e.g., 15 mL) and stir until fully dissolved.
-
Add concentrated HCl (e.g., 1 mL) to the solution.
-
Reflux the resulting solution at 77°C for 5 hours.
-
Wash the solution with hexanes (3 times).
-
Dry the organic layer over sodium sulfate and decant.
Visualization of Workflows
Synthesis of Thioacetate from Alkyl Halide
General Deprotection of Thioacetate to Thiol
Workflow for Self-Assembled Monolayer (SAM) Formation
Applications in Research and Drug Development
The use of this compound as a thiol protecting group strategy is integral to several advanced applications.
-
Drug Discovery and Development: The synthesis of complex molecules containing thiol groups, which are present in many biologically active compounds, often relies on the protection-deprotection strategy.[1] This allows for the modification of other parts of the molecule without interference from the reactive thiol group.
-
Self-Assembled Monolayers (SAMs): Thioacetates are precursors for the formation of SAMs on gold surfaces.[1][7] The thioacetate-terminated molecules can be deprotected just prior to or during the assembly process to form a dense, ordered monolayer of thiols on the gold substrate.[7][11] This is crucial for applications in biosensors, nanoelectronics, and surface functionalization.
-
Thiolated Polymers for Drug Delivery: In the development of mucoadhesive drug delivery systems, polymers are often functionalized with thiol groups to enhance their adhesion to mucosal surfaces.[12][13] The thioacetate group is used to protect the thiol during the polymer synthesis and modification, and is later deprotected to yield the active thiolated polymer.[14]
Conclusion
This compound is a cornerstone reagent for the protection of thiol groups in a wide array of chemical and biological applications. The straightforward formation of stable thioacetate esters and the variety of methods available for their deprotection provide a robust and versatile tool for researchers and scientists. The ability to unmask the highly reactive thiol group at a desired stage in a synthetic sequence or application workflow is critical for the successful development of advanced materials, pharmaceuticals, and drug delivery systems. This guide has provided a comprehensive overview of the key principles, quantitative data, and experimental methodologies associated with the use of this compound as a protected form of thiol.
References
- 1. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 6. memphis.edu [memphis.edu]
- 7. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 8. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. nhn.ou.edu [nhn.ou.edu]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. Developments in the deprotection of thioacetals [ouci.dntb.gov.ua]
An In-depth Technical Guide to Thioacetate Reagents: History, Discovery, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, discovery, and applications of thioacetate (B1230152) reagents, with a particular focus on their role in organic synthesis and drug development. From the seminal synthesis of thioacetic acid by August Kekulé in 1854 to the development of sophisticated modern catalytic methods, this document traces the evolution of thioacetate chemistry. It details key experimental protocols, presents comparative quantitative data for various synthetic methodologies, and illustrates the utility of these reagents in the construction of complex molecules, including pharmaceuticals such as Captopril and intermediates for Biotin (B1667282) synthesis. Furthermore, this guide visualizes critical reaction pathways and experimental workflows, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction
Thioacetate reagents, particularly thioacetic acid and its salts, are foundational tools in organic chemistry, primarily serving as versatile and reliable sources for the introduction of thiol (-SH) functionalities. The thioester group, a key feature of these reagents, exhibits a unique reactivity profile that has been exploited in a vast array of chemical transformations, from fundamental organic synthesis to the intricate construction of bioactive molecules and natural products. This guide will delve into the historical context of their discovery, chronicle the evolution of their synthesis, and provide a detailed examination of their contemporary applications, with an emphasis on methodologies relevant to drug discovery and development.
History and Discovery
The journey of thioacetate reagents began in the mid-19th century with the pioneering work of German organic chemist August Kekulé. In 1854, Kekulé reported the first synthesis of thioacetic acid (CH₃COSH), the sulfur analog of acetic acid.[1] This discovery marked a significant milestone in organosulfur chemistry, opening the door to a new class of compounds with unique properties and reactivity.
Early synthetic methods for thioacetic acid were relatively straightforward but often suffered from low to moderate yields and the presence of impurities. One of the earliest described methods involved the reaction of acetic anhydride (B1165640) with hydrogen sulfide (B99878).[1] Another prominent 19th-century method was the treatment of glacial acetic acid with phosphorus pentasulfide, followed by distillation to isolate the thioacetic acid.[1] These classical approaches laid the groundwork for the development of more refined and efficient synthetic protocols in the 20th and 21st centuries.
Synthesis of Thioacetate Reagents: A Historical and Modern Perspective
The synthesis of thioacetic acid and its derivatives has evolved significantly since its initial discovery. This section provides a comparative overview of historical and modern synthetic methods, with quantitative data summarized in Table 1.
Historical Synthetic Methods
The classical methods for preparing thioacetic acid, while groundbreaking for their time, were often characterized by harsh reaction conditions and modest yields.
-
Reaction of Acetic Anhydride with Hydrogen Sulfide: This method involves bubbling hydrogen sulfide gas through acetic anhydride, often in the presence of a base catalyst. While conceptually simple, controlling the reaction and isolating the pure product could be challenging.[1]
-
Reaction of Glacial Acetic Acid with Phosphorus Pentasulfide: This reaction involves heating glacial acetic acid with phosphorus pentasulfide (P₄S₁₀).[1] The workup procedure typically involves distillation to separate the thioacetic acid from the phosphorus-containing byproducts.
Modern Synthetic Methods
Contemporary approaches to thioacetate synthesis focus on improved yields, milder reaction conditions, greater substrate scope, and increased atom economy. These methods often employ catalysis to achieve high efficiency and selectivity.
-
Catalytic Methods: A variety of catalysts, including metal complexes and organocatalysts, have been developed to facilitate the synthesis of thioesters from a range of starting materials such as carboxylic acids, aldehydes, and alcohols.[2]
-
One-Pot Procedures: Modern synthetic strategies often favor "one-pot" reactions where multiple synthetic steps are carried out in a single reaction vessel. This approach improves efficiency by reducing the need for intermediate purification steps. For example, a one-pot method for the direct synthesis of sulfides and sulfoxides from benzyl (B1604629) bromides using potassium thioacetate has been reported.[3]
-
Reaction of Ketene (B1206846) with Hydrogen Sulfide: A more recent innovation involves the reaction of ketene with hydrogen sulfide in the presence of a nitrogenous base, which can be performed as a "one-pot" process to yield either thioacetic acid or its salts in high purity and good yield.[4]
Quantitative Comparison of Synthetic Methods
The following table summarizes the reaction conditions and reported yields for various historical and modern methods for the synthesis of thioacetic acid and its derivatives.
| Method | Reagents | Conditions | Yield (%) | Reference(s) |
| Historical Methods | ||||
| Acetic Anhydride & H₂S | Acetic anhydride, Hydrogen sulfide, NaOH | 50-55°C, 6 hours | 72-76 | [5] |
| Acetic Acid & P₄S₁₀ | Glacial acetic acid, Phosphorus pentasulfide | Heating followed by distillation | <70 | [1] |
| Modern Methods | ||||
| Ketene & H₂S | Ketene, Hydrogen sulfide, Triethylamine | -10°C to -5°C | 65 | [4] |
| Acetic Anhydride & Sodium Hydrosulfide | Acetic anhydride, Sodium hydrosulfide | Aqueous medium, 10-20°C | 70-75 | [6] |
| Benzylic Alcohols & Thioacetic Acid | Benzyl alcohol, Thioacetic acid, HBF₄ | Neat, room temperature | up to 99 | [7] |
Applications in Drug Development and Organic Synthesis
Thioacetate reagents are indispensable in the synthesis of a wide range of organic molecules, from natural products to pharmaceuticals. Their ability to serve as a stable, less odorous precursor to thiols makes them particularly valuable in multi-step syntheses.
Introduction of Thiol Groups
The primary application of thioacetate reagents is for the introduction of thiol groups into molecules. The thioacetate is typically introduced via nucleophilic substitution of a leaving group (e.g., a halide or tosylate) with a thioacetate salt, such as potassium thioacetate. The resulting thioester is then hydrolyzed under basic or acidic conditions to unmask the free thiol.[1]
Synthesis of Captopril
A prominent example of the use of thioacetic acid in drug synthesis is in the production of Captopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. In one synthetic route, thioacetic acid is added to methacrylic acid to form 3-acetylthio-2-methylpropanoic acid. This intermediate is then coupled with the amino acid L-proline, followed by deacetylation to yield the active pharmaceutical ingredient, Captopril.
Synthesis of Biotin Intermediates
Thioacetate reagents also play a role in the synthesis of biotin (Vitamin B7). In certain synthetic pathways, a thioacetate-derived reagent is used to introduce the sulfur atom required for the formation of the tetrahydrothiophene (B86538) ring of the biotin molecule. For instance, a biotin intermediate can be prepared using a mixture of potassium thioacetate and thioacetic acid as the thiating agent.
Natural Product Synthesis
The versatility of thioacetate reagents extends to the synthesis of complex natural products. For example, they have been used in the synthesis of monoterpene thiols, which are components of various biologically active substances.[8]
Radical-Mediated Reactions
Thioacetic acid is a key reagent in radical-mediated reactions, such as the thiol-ene reaction. In this "click" chemistry reaction, a thiyl radical, generated from thioacetic acid, adds across a carbon-carbon double bond. This reaction is highly efficient and proceeds with anti-Markovnikov selectivity.[9]
Experimental Protocols
This section provides detailed experimental protocols for key reactions involving thioacetate reagents.
Preparation of Thioacetic Acid from Acetic Anhydride and Hydrogen Sulfide
-
Reagents: Acetic anhydride (95%), powdered sodium hydroxide, hydrogen sulfide gas.
-
Procedure: To a flask equipped with a stirrer, condenser, gas inlet tube, and thermometer, add 107 g (100 ml, 1 mole) of 95% acetic anhydride and 1 g (0.025 mole) of powdered sodium hydroxide. Pass hydrogen sulfide gas into the mixture as rapidly as possible while maintaining the temperature at 50–55°C with intermittent cooling. After approximately 6 hours, the absorption of hydrogen sulfide will cease. The reaction mixture is then distilled under reduced pressure (200 mm) to separate the thioacetic acid and acetic acid from the sodium salts. The distillate is then fractionally distilled at atmospheric pressure. The fraction boiling at 86–88°C is collected as nearly pure thioacetic acid.[5]
-
Yield: 55–57.5 g (72–76%).[5]
Synthesis of S-Benzyl Thioacetate from Benzyl Alcohol
-
Reagents: Benzyl alcohol, thioacetic acid, tetrafluoroboric acid (HBF₄).
-
Procedure: In a one-pot, solvent-less reaction, benzyl alcohol is mixed with neat thioacetic acid in the presence of a catalytic amount of tetrafluoroboric acid at room temperature. The reaction progress can be monitored by NMR or GC. Upon completion, the S-benzyl thioacetate can be isolated and purified using standard techniques.[7]
-
Yield: Up to 99%.[7]
On-Resin Acyl-Thiol-Ene (ATE) Reaction for Peptide Modification
-
Reagents: Resin-bound unsaturated peptide, thioacetic acid, 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DPAP), 4-methoxyacetophenone (MAP), dimethylformamide (DMF).
-
Procedure: The thiol-ene reaction is performed on the resin-bound unsaturated peptide by treating it with thioacetic acid and a combination of DPAP and MAP as a photoinitiator system in DMF. The reaction mixture is irradiated with UV light (365 nm). After the reaction, the resin is washed, and the thioacetate-modified peptide can be cleaved from the resin.[10]
-
Conversion: Conversion to the thioacetate can be determined by ¹H NMR analysis of the cleaved product.[10]
Visualizations
Signaling Pathway: Radical-Mediated Thiol-Ene Reaction
The following diagram illustrates the mechanism of the radical-mediated thiol-ene reaction using thioacetic acid.
Caption: Mechanism of the radical-mediated thiol-ene reaction.
Experimental Workflow: Synthesis of a Thiol from an Alkyl Halide
This diagram outlines the typical experimental workflow for the synthesis of a thiol from an alkyl halide using thioacetic acid.
Caption: Workflow for thiol synthesis via a thioacetate intermediate.
Conclusion
From its discovery in the 19th century to its widespread use in modern synthetic chemistry, the journey of thioacetate reagents is a testament to their enduring utility. The evolution of their synthesis from classical, often low-yielding methods to highly efficient, catalytic, and one-pot procedures has significantly expanded their applicability. For researchers, scientists, and drug development professionals, a thorough understanding of the history, synthesis, and reactivity of thioacetate reagents is crucial for the design and execution of innovative synthetic strategies. As the demand for complex and novel molecules continues to grow, the fundamental role of thioacetate reagents in providing access to the versatile thiol functional group ensures their continued importance in the landscape of organic chemistry.
References
- 1. Thioacetic acid - Wikipedia [en.wikipedia.org]
- 2. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 3. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04872H [pubs.rsc.org]
- 4. US20080161597A1 - Method For the Production of a Thioacetic Acid and Salts Thereof - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. SU1594174A1 - Method of producing thioacetic acid - Google Patents [patents.google.com]
- 7. New Protocol for the Synthesis of S-Thioesters from Benzylic, Allylic and Tertiary Alcohols with Thioacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 10. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility of Sodium Thioacetate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of sodium thioacetate (B1230152) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on summarizing qualitative solubility information, providing context through related compounds, and detailing experimental protocols for determining solubility. This information is critical for the effective use of sodium thioacetate as a versatile reagent in organic synthesis, particularly in the pharmaceutical and materials science industries.
Introduction to this compound
This compound (NaC₂H₃OS) is the sodium salt of thioacetic acid. It is a valuable reagent in organic chemistry, primarily utilized for the introduction of thiol (-SH) groups into molecules.[1] This is typically achieved through a two-step process involving the nucleophilic displacement of a halide or other leaving group by the thioacetate anion, followed by hydrolysis of the resulting thioacetate ester to the corresponding thiol. This method is widely employed in the synthesis of pharmaceuticals and other specialty chemicals. The efficiency and success of these reactions are heavily dependent on the solubility of this compound in the chosen reaction solvent.
Solubility of this compound: A Qualitative Overview
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Family | Solvent | Qualitative Solubility | Notes and Inferences |
| Protic Solvents | Water | Soluble[2] | As an ionic salt, it is readily soluble in water. |
| Methanol | Soluble (Inferred) | Often used as a solvent for reactions involving thioacetates.[3] Potassium thioacetate is reported to be soluble in methanol.[4] | |
| Ethanol (B145695) | Soluble[2] | This compound is noted to remain soluble in ethanol during certain reactions.[2] Potassium thioacetate is also soluble in ethanol.[4] | |
| Aprotic Polar Solvents | Dimethylformamide (DMF) | Soluble (Inferred) | A common solvent for nucleophilic substitution reactions with thioacetate salts.[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble (Inferred) | Another common polar aprotic solvent for similar reactions. | |
| Aprotic Nonpolar Solvents | Hexanes | Insoluble (Inferred) | Used as a non-solvent to precipitate or wash organic products from reaction mixtures containing this compound. |
| Toluene | Insoluble (Inferred) | Generally, ionic salts have very low solubility in nonpolar aromatic solvents. | |
| Ethereal Solvents | Diethyl Ether | Insoluble (Inferred) | Typically a poor solvent for ionic salts. |
| Tetrahydrofuran (THF) | Sparingly Soluble (Inferred) | May exhibit some limited solubility due to its moderate polarity. |
Experimental Protocol for Determining the Solubility of this compound
Given the absence of comprehensive quantitative data, researchers may need to determine the solubility of this compound in a specific solvent for their application. The following is a general experimental protocol for determining solubility using the isothermal equilibrium method.
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (analytical grade, dried)
-
Organic solvent of interest (anhydrous, high purity)
-
Constant temperature bath (e.g., water bath, oil bath, or heating mantle with controller)
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Vials with airtight caps
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)
Procedure:
-
Preparation of the Saturated Solution:
-
Place a known volume of the organic solvent into a vial equipped with a magnetic stir bar.
-
Add an excess of this compound to the solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in the constant temperature bath set to the desired temperature.
-
Stir the mixture vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the stirring and allow the undissolved solid to settle for a few hours while maintaining the temperature.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated (to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter (also pre-heated) into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
Record the exact volume of the filtered solution.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Weigh the volumetric flask containing the filtered solution.
-
Carefully evaporate the solvent under reduced pressure or in a fume hood.
-
Once the solvent is completely removed, re-weigh the flask containing the dried this compound residue.
-
The mass of the dissolved this compound can be calculated by difference.
-
-
Spectroscopic/Chromatographic Method:
-
Dilute the filtered solution to a known concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted solution using a suitable analytical technique (e.g., HPLC with a conductivity detector or UV-Vis if a suitable chromophore is present or can be derivatized).
-
Determine the concentration of the diluted solution from the calibration curve and back-calculate the concentration of the original saturated solution.
-
-
-
Calculation of Solubility:
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter of solvent (mol/L).
-
Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Synthetic Applications and Reaction Pathways
The solubility of this compound is paramount in its primary application: the synthesis of thiols. The general reaction pathway involves the S-alkylation of the thioacetate anion followed by hydrolysis.
General Pathway for Thiol Synthesis
Caption: A diagram showing the two-step conversion of an alkyl halide to a thiol using this compound.
Conclusion
References
Spectroscopic and Synthetic Profile of Sodium Thioacetate: A Technical Guide
Introduction
Sodium thioacetate (B1230152) (CH₃COSNa) is a versatile and reactive organosulfur compound widely employed in organic synthesis, particularly for the introduction of thiol functionalities. As the sodium salt of thioacetic acid, it serves as a nucleophilic source of the thioacetate anion. This technical guide provides a comprehensive overview of the spectroscopic properties (NMR and IR) of sodium thioacetate, alongside experimental protocols for its characterization and a key synthetic application. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are considering the use of this important reagent.
Spectroscopic Data
Due to the limited availability of published experimental spectra for pure this compound, the following data is a compilation of expected values derived from spectroscopic data of closely related compounds, such as thioacetic acid and potassium thioacetate, as well as general principles of NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Assignment |
| ¹H | ~2.2 - 2.4 | Singlet | Methyl protons (-CH₃) |
| ¹³C | ~30 - 35 | Quartet | Methyl carbon (-CH₃) |
| ¹³C | ~200 - 205 | Singlet | Carbonyl carbon (C=O) |
Note: Chemical shifts are referenced to a standard (e.g., TMS or DSS) and can be influenced by solvent, concentration, and temperature.
Infrared (IR) Spectroscopy
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~1690 - 1710 | Strong | C=O Stretch | Carbonyl |
| ~1350 - 1360 | Medium | CH₃ Symmetric Bend | Methyl |
| ~1100 - 1140 | Medium | C-C Stretch | Acetyl |
| ~880 - 980 | Medium | C-S Stretch | Thioester |
| ~600 - 640 | Medium | O=C-S Bend | Thioester |
Note: The exact peak positions can vary depending on the sampling method (e.g., KBr pellet, Nujol mull) and the physical state of the sample.
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data of this compound are not widely published. Therefore, the following are general standard procedures for obtaining NMR and IR spectra of solid organosulfur compounds.
NMR Spectroscopy of a Solid Sample
-
Sample Preparation :
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is soluble and stable.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., DSS or TMSP for aqueous solutions) for accurate chemical shift referencing.
-
-
Instrument Setup :
-
The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz or higher).
-
The probe should be tuned to the appropriate frequency for ¹H or ¹³C nuclei.
-
The sample is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
-
-
Data Acquisition :
-
¹H NMR : A standard single-pulse experiment is usually sufficient. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR : A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing :
-
The acquired Free Induction Decay (FID) is subjected to a Fourier transform.
-
The resulting spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to the internal standard.
-
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation :
-
Thoroughly grind a small amount of dry this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is used as it is transparent in the mid-IR region.
-
The mixture should be ground to a fine, homogeneous powder to minimize light scattering.
-
-
Pellet Formation :
-
Transfer the powder into a pellet press.
-
Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.
-
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis :
-
Identify the characteristic absorption bands and compare them to known correlation tables and literature data for similar compounds.
-
Synthetic Workflow Visualization
This compound is a key reagent in the synthesis of thiols from alkyl halides. The following diagram illustrates the logical workflow of this two-step process, which involves the initial formation of a thioacetate ester followed by its hydrolysis to the corresponding thiol.
Caption: Synthetic pathway from an alkyl halide to a thiol using this compound.
Sodium Thioacetate (CAS Number: 34832-35-4): A Technical Guide to its Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium thioacetate (B1230152) (CH₃COSNa) is a versatile and highly valuable reagent in organic synthesis, primarily serving as a stable and convenient source of the thioacetate anion.[1] This technical guide provides an in-depth overview of its core applications, with a focus on its utility in the synthesis of thioacetylated compounds, the functionalization of gold nanoparticles, and its role in click chemistry. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical implementation in research and development settings.
Core Application: Synthesis of Thioacetylated Compounds and Thiols
The most prominent application of sodium thioacetate is in the nucleophilic substitution reaction with alkyl halides to form thioacetate esters.[1] This reaction provides a robust method for introducing a protected thiol group into a molecule. The resulting thioacetate ester is stable and can be isolated and purified before the thiol functionality is unmasked through hydrolysis under basic or acidic conditions. This two-step process is a cornerstone for the synthesis of a wide array of sulfur-containing organic compounds.
General Reaction Scheme
The synthesis of thioacetates from alkyl halides and the subsequent deprotection to thiols can be represented by the following general scheme:
Step 1: Thioacetylation R-X + CH₃COSNa → R-SCOCH₃ + NaX (where R is an alkyl or other organic group and X is a halide)
Step 2: Deacetylation (Hydrolysis) R-SCOCH₃ + Base/Acid → R-SH + CH₃COO⁻
Quantitative Data: Synthesis of Thioacetates
The following table summarizes the reaction conditions and yields for the synthesis of various thioacetates from alkyl halides using this compound or the related potassium thioacetate.
| Alkyl Halide | Reagent | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| Benzyl (B1604629) chloride | This compound | Dichloromethane (B109758) | PEG400 | 3 | 95 | [2] |
| n-Butyl bromide | This compound | Dichloromethane | PEG400 | 3 | 92 | [2] |
| Allyl bromide | This compound | Dichloromethane | PEG400 | 2 | 94 | [2] |
| Ethyl bromoacetate | This compound | Dichloromethane | PEG400 | 2.5 | 93 | [2] |
| Benzyl bromide | Potassium thioacetate | DMF | - | 1-2 | >95 | |
| 4-Vinylbenzyl chloride | Potassium thioacetate | DMF | - | 1-2 | >95 |
Experimental Protocols
Protocol 1: Synthesis of Benzyl Thioacetate using this compound and PEG400[2]
-
Reaction Setup: In a 100 ml three-necked, round-bottomed flask equipped with a magnetic stirrer, combine dichloromethane (20 ml), sodium carbonate (8 g, 0.055 mol), benzyl chloride (12.7 g, 0.1 mol), and PEG400 (1.2 g, 0.003 mol).
-
Reagent Addition: With stirring, add thioacetic acid (9.1 g, 0.12 mol) dropwise to the mixture. The in situ generation of this compound is exothermic.
-
Reaction: Stir the mixture at room temperature for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, filter the solid salts. Wash the filtrate with water (2 x 20 ml) and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the benzyl thioacetate by distillation.
Protocol 2: Deacetylation of a Thioacetate to a Thiol[3]
-
Reaction Setup: Dissolve the thioacetate (e.g., S-(10-Undecenyl) thioacetate, 2.0 g, 8.76 mmol) in ethanol (B145695) (10 mL) in a 250 mL three-neck round-bottom flask under an inert atmosphere.
-
Base Addition: Add a solution of sodium hydroxide (B78521) (700 mg, 18 mmol) in 2.5 mL of water dropwise to the reaction mixture.
-
Reaction: Reflux the reaction mixture for 2 hours.
-
Work-up: Cool the mixture to room temperature and neutralize with 6 mL of degassed 2 M HCl solution. Transfer the mixture to a separatory funnel under an inert atmosphere.
-
Extraction: Add 20 mL of degassed diethyl ether and 10 mL of degassed water. Separate the organic layer, wash with 10 mL of degassed water, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent using a rotary evaporator to yield the free thiol.
Workflow Diagram: Thiol Synthesis
Caption: General workflow for the two-step synthesis of thiols.
Application in Nanotechnology: Functionalization of Gold Nanoparticles
Thiols and their precursors, thioacetates, are instrumental in the surface functionalization of gold nanoparticles (AuNPs). The strong affinity between gold and sulfur forms the basis of self-assembled monolayers (SAMs) on the nanoparticle surface. This compound is used to synthesize thiol-containing ligands, which are then used to cap AuNPs, imparting specific functionalities for applications in biosensing, drug delivery, and diagnostics.
Experimental Protocols
Protocol 3: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
-
Preparation: In a clean round-bottom flask, bring a 1 mM solution of chloroauric acid (HAuCl₄) in water to a vigorous boil with stirring.
-
Reduction: To the boiling solution, quickly add a 38.8 mM solution of trisodium (B8492382) citrate. The color of the solution will change from yellow to blue and then to a deep red.
-
Reaction Completion: Continue heating for 10-15 minutes.
-
Cooling and Storage: Remove the heat source and allow the solution to cool to room temperature. Store the AuNP solution at 4°C.
Protocol 4: Functionalization of Gold Nanoparticles with a Thiol Ligand
-
Ligand Preparation: Synthesize the desired thiol-containing ligand via the thioacetylation of a suitable halide precursor with this compound, followed by deacetylation as described in Protocols 1 and 2.
-
Functionalization: To a solution of the synthesized AuNPs, add the purified thiol ligand. The amount of ligand will depend on the size and concentration of the AuNPs and the desired surface coverage.
-
Incubation: Stir the mixture overnight at room temperature to allow for the formation of the self-assembled monolayer.
-
Purification: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant containing excess ligand and resuspend the nanoparticles in a suitable buffer or solvent. Repeat this washing step as necessary.
Workflow Diagram: AuNP Functionalization
Caption: Workflow for AuNP synthesis and functionalization.
Role in "Click" Chemistry: Precursor to Thiol-Ene Reactions
This compound plays a crucial role in the preparation of thiol-functionalized molecules that are subsequently used in thiol-ene "click" chemistry.[4][5] The thiol-ene reaction is a powerful and efficient method for forming carbon-sulfur bonds, characterized by high yields, stereoselectivity, and tolerance to a wide range of functional groups.[4]
The process involves two main stages:
-
Synthesis of a Thiol-Containing Precursor: An alkene-containing molecule with a leaving group (e.g., a halide) is reacted with this compound to form an alkene-terminated thioacetate. This is then deprotected to yield the corresponding thiol.
-
Thiol-Ene Reaction: The synthesized thiol is then reacted with another molecule containing an ene (alkene) functionality in the presence of a radical initiator (e.g., UV light or a chemical initiator) to form a stable thioether linkage.
Experimental Protocol
Protocol 5: Synthesis of an Alkene-Thiol Precursor and Subsequent Thiol-Ene Reaction
Part A: Synthesis of the Alkene-Thiol
-
Thioacetylation: React an alkene-containing alkyl halide (e.g., allyl bromide) with this compound in a suitable solvent like DMF or acetone, following a procedure similar to Protocol 1, to obtain the corresponding alkene-thioacetate.
-
Deprotection: Hydrolyze the alkene-thioacetate using a base like sodium hydroxide, as detailed in Protocol 2, to yield the alkene-thiol. Purify the product carefully to remove any residual base.
Part B: Thiol-Ene Click Reaction
-
Reaction Mixture: In a suitable reaction vessel, combine the purified alkene-thiol, an ene-containing molecule, and a radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, for photochemical initiation). The reaction is often performed in a solvent that is transparent to the initiation wavelength (e.g., acetonitrile (B52724) or methanol).
-
Initiation: Irradiate the reaction mixture with UV light (e.g., at 365 nm) or heat if using a thermal initiator.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or NMR spectroscopy.
-
Work-up and Purification: Once the reaction is complete, remove the solvent and purify the product using column chromatography to isolate the desired thioether.
Workflow Diagram: Thiol-Ene Click Chemistry
Caption: Workflow for preparing a thiol precursor and its use in a thiol-ene click reaction.
Other Potential Applications (Limited Data)
While the applications detailed above are well-established, the literature suggests other potential uses for this compound, although detailed experimental protocols are less common.
-
Reductive Acetylation of Nitroarenes: this compound has been mentioned in the context of reductive acetylation; however, more common and well-documented methods for this transformation typically employ other reducing agents like sodium dithionite.[1][6] At present, a reliable, standalone protocol for the direct reductive acetylation of nitroarenes using this compound is not well-established in the reviewed literature.
-
Sulfur Source for Nanoparticle Synthesis: While this compound can theoretically serve as a sulfur source for the synthesis of metal sulfide (B99878) nanoparticles (e.g., CdS quantum dots), common synthetic protocols predominantly utilize other sulfur precursors such as thiourea, thioacetamide, or sodium sulfide.[7][8]
Role in Biological Systems and Signaling
Currently, there is no significant evidence in the scientific literature to suggest a direct role for this compound in cellular signaling pathways. Its primary relevance to biological and medicinal chemistry lies in its utility as a synthetic reagent to create complex molecules, including potential drug candidates and probes for studying biological systems. For instance, the thioacetate group can be incorporated into molecules designed to interact with specific biological targets, with the thioacetate serving as a protected thiol that can be deprotected in situ or used to modulate the molecule's properties.
Conclusion
This compound, with CAS number 34832-35-4, is a cornerstone reagent in organic and medicinal chemistry. Its primary utility lies in the straightforward and efficient synthesis of thioacetylated compounds, which serve as stable and versatile precursors to thiols. This capability is leveraged in a wide range of applications, from the functionalization of gold nanoparticles for advanced materials and biomedical devices to the preparation of precursors for robust and efficient thiol-ene click chemistry. While its potential in other areas such as reductive acetylation and as a direct sulfur source for nanoparticle synthesis is noted, these applications are less documented. For researchers and professionals in drug development and materials science, a thorough understanding of the core, well-established applications of this compound is essential for the design and synthesis of novel functional molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 4. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 5. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Thiolate-Capped CdSe/ZnS Core-Shell Quantum Dots for the Sensitive Detection of Glucose [mdpi.com]
- 8. Optimizing the precursor of sulfur source for hydrothermal synthesis of high performance CdS for photocatalytic hydrogen production - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Introduction of Thiol Groups Using Sodium Thioacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the introduction of thiol (-SH) groups into organic molecules using a two-step procedure involving the formation of a thioacetate (B1230152) intermediate followed by its deprotection. Thiol groups are crucial in various fields, including drug development, bioconjugation, and materials science, due to their nucleophilic nature and ability to form disulfide bonds.[1][2] The use of a thioacetate protecting group is a common strategy to handle thiols, which are otherwise prone to oxidation.[3]
Overview of the Method
The introduction of a thiol group via sodium thioacetate is a robust two-step process:
-
S-Alkylation: A suitable starting material, typically an alkyl halide, undergoes a nucleophilic substitution reaction with this compound (NaSAc) or potassium thioacetate (KSAc) to form a stable S-alkyl thioacetate intermediate.[4][5] This reaction generally proceeds via an SN2 mechanism.[5]
-
Deprotection (Hydrolysis): The thioacetate is then hydrolyzed under acidic, basic, or neutral conditions to yield the free thiol.[3][6]
This method is widely applicable to a variety of substrates and offers a reliable way to introduce a thiol group while avoiding the premature oxidation of the desired product.
Experimental Protocols
Protocol 1: Synthesis of S-Alkyl Thioacetates from Alkyl Halides
This protocol describes the general procedure for the synthesis of S-alkyl thioacetates from various alkyl halides using this compound generated in situ from thioacetic acid and sodium carbonate, catalyzed by polyethylene (B3416737) glycol (PEG400).[4]
Materials:
-
Alkyl halide (1.0 eq)
-
Thioacetic acid (1.05 eq)
-
Sodium carbonate (1.1 eq)
-
PEG400 (0.03 eq)
-
Chloroform (CHCl₃)
Procedure:
-
In a round-bottom flask, dissolve the alkyl halide in chloroform.
-
Add thioacetic acid, sodium carbonate, and PEG400 to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the solid inorganic salts.
-
Wash the filtrate with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude S-alkyl thioacetate.
-
Purify the product by distillation or column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Deprotection of S-Alkyl Thioacetates to Thiols
This section provides three different methods for the deprotection of S-alkyl thioacetates to their corresponding thiols. The choice of method depends on the stability of the substrate to acidic or basic conditions.
Materials:
-
S-Alkyl thioacetate (1.0 eq)
-
0.5 M Sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
Dissolve the S-alkyl thioacetate in ethanol in a round-bottom flask.
-
Add the 0.5 M NaOH solution.
-
Reflux the reaction mixture for 2 hours.
-
Cool the reaction to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., 2 M HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether or hexanes).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the thiol.
Materials:
-
S-Alkyl thioacetate (1.0 eq)
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Dissolve the S-alkyl thioacetate in methanol in a round-bottom flask.
-
Add concentrated HCl.
-
Reflux the reaction mixture for 5 hours.
-
Cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., hexanes).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the thiol.
Materials:
-
S-Alkyl thioacetate (1.0 eq)
-
Ethanol
Procedure:
-
Dissolve the S-alkyl thioacetate in ethanol in a round-bottom flask.
-
Add hydroxylamine to the solution.
-
Stir the reaction mixture vigorously at room temperature for 2 hours.
-
Extract the product with an organic solvent (e.g., hexanes).
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the thiol.
Data Presentation
Table 1: Synthesis of S-Alkyl Thioacetates from Alkyl Halides
The following table summarizes the reaction conditions and yields for the synthesis of various S-alkyl thioacetates from their corresponding alkyl halides according to Protocol 2.1.[4]
| Entry | Alkyl Halide (R-X) | Time (h) | Yield (%) | Boiling Point (°C/mmHg) |
| 1 | n-Propyl-Br | 2 | 90 | 90-92/50 |
| 2 | n-Butyl-I | 2 | 93 | 116-118/50 |
| 3 | n-Butyl-Cl | 6 | 55 | 116-118/50 |
| 4 | Cyclohexyl-Br | 2 | 85 | 90-91/15 |
| 5 | Cyclohexyl-Cl | 5 | 65 | 90-91/15 |
| 6 | n-Octyl-Br | 3 | 88 | 146-148/50 |
| 7 | n-Octyl-I | 2 | 90 | 146-148/50 |
| 8 | Benzyl-Cl | 2 | 93 | 160-162/50 |
| 9 | Benzyl-Br | 1.5 | 92 | 160-162/50 |
| 10 | Cinnamyl-Cl | 2 | 70 | 125-127/15 |
| 11 | Cinnamyl-Br | 1.5 | 75 | 125-127/15 |
| 12 | Phenacyl-Br | 2.5 | 85 | 130-132/50 |
| 13 | 1,4-Dibromobutane | 4 | 82 | 158-160/50 |
Table 2: Comparison of Deprotection Methods for S-Alkyl Thioacetates
This table presents a quantitative comparison of the yields obtained for the deprotection of various S-alkyl thioacetates to their corresponding thiols using the three different methods described in Protocol 2.2.[6]
| Thioacetate Substrate | Deprotection Method | Yield (%) |
| S-Ethyl thioacetate | NaOH | 65 |
| HCl | 58 | |
| Hydroxylamine | 25 | |
| 4-Bromophenyl thioacetate | NaOH | 72 |
| HCl | 65 | |
| Hydroxylamine | 15 | |
| 4-Bromo-α-toluene thioacetate | NaOH | 75 |
| HCl | 70 | |
| Hydroxylamine | 18 | |
| S-(2-Phenoxy-ethyl) thioacetate | NaOH | 68 |
| HCl | 62 | |
| Hydroxylamine | 20 | |
| S-tert-Butyl thioacetate | NaOH | 55 |
| HCl | 50 | |
| Hydroxylamine | 10 | |
| S-Furfuryl thioacetate | NaOH | 70 |
| HCl | 66 | |
| Hydroxylamine | 22 | |
| S-(4-Cyanobutyl) thioacetate | NaOH | 60 |
| HCl | 55 | |
| Hydroxylamine | 12 | |
| S-Phenyl thioacetate | NaOH | 78 |
| HCl | 71 | |
| Hydroxylamine | 28 |
Note: Yields for the hydroxylamine reactions were generally lower, potentially due to side reactions.[6] Caution is advised when using NaOH and HCl with substrates containing sensitive functional groups, such as bromo and cyano groups, which can undergo side reactions.[6]
Visualizations
Reaction Mechanism
The overall transformation involves a two-step process: nucleophilic substitution to form the thioacetate, followed by hydrolysis to the thiol.
Caption: General reaction mechanism for thiol introduction.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of thiols using the this compound method.
References
Application Notes and Protocols for S-Alkylation of Alkyl Halides using Sodium Thioacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the S-alkylation of alkyl halides utilizing sodium thioacetate (B1230152). This reaction is a robust and widely employed method for the synthesis of thioacetates, which are stable precursors to thiols. Thiols are crucial functional groups in numerous biologically active molecules and are pivotal in drug discovery and development. The methodologies described herein are suitable for a wide range of research and development applications.
Introduction
The S-alkylation of alkyl halides with sodium thioacetate is a fundamental transformation in organic synthesis. It offers a reliable route to thioacetates, which can be subsequently converted to thiols under mild conditions. This method is advantageous due to its operational simplicity, generally high yields, and the commercial availability of the reagents. The reaction proceeds via a nucleophilic substitution mechanism, where the thioacetate anion displaces a halide from an alkyl halide.
Reaction Mechanism
The reaction typically follows an SN2 (bimolecular nucleophilic substitution) pathway. The negatively charged sulfur atom of the thioacetate anion acts as a potent nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This concerted step involves the simultaneous formation of the C-S bond and cleavage of the C-X (where X is a halogen) bond, leading to the formation of the S-alkyl thioacetate and a sodium halide salt.
Data Presentation
The following table summarizes the quantitative data for the S-alkylation of various alkyl halides with this compound, prepared in situ from thioacetic acid and sodium carbonate, and catalyzed by PEG400.[1]
| Entry | Alkyl Halide (R-X) | Time (h) | Yield (%) |
| 1 | n-butyl-I | 2 | 93 |
| 2 | n-butyl-Cl | 6 | 55 |
| 3 | Cyclohexyl-Br | 2 | 85 |
| 4 | Cyclohexyl-Cl | 5 | 65 |
| 5 | n-C8H17-Br | 3 | 88 |
| 6 | n-C8H17-I | 2 | 90 |
| 7 | C6H5CH2-Cl | 2 | 93 |
| 8 | C6H5CH2-Br | 1.5 | 92 |
| 9 | C6H5CH=CH-Cl | 2 | 70 |
| 10 | C6H5CH=CH-Br | 1.5 | 75 |
| 11 | C6H5COCH2-Br | 2.5 | 85 |
| 12 | Br-(CH2)4-Br | 4 | 82 |
Experimental Protocols
Protocol 1: In-situ Generation of this compound Catalyzed by PEG400
This protocol describes a convenient one-pot synthesis of S-alkyl thioacetates from alkyl halides using this compound generated in situ from thioacetic acid and sodium carbonate, with PEG400 as a phase-transfer catalyst.[1]
Materials:
-
Thioacetic acid (1.2 mmol)
-
Anhydrous sodium carbonate (0.6 mmol)
-
PEG400 (0.1 g)
-
Alkyl halide (1.0 mmol)
-
Chloroform (B151607) (10 mL)
-
Anhydrous sodium sulfate (B86663)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of thioacetic acid (1.2 mmol) in chloroform (10 mL) in a round-bottom flask, add anhydrous sodium carbonate (0.6 mmol) and PEG400 (0.1 g).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the alkyl halide (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter the solid residue.
-
Wash the filtrate with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude S-alkyl thioacetate.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: S-Alkylation with this compound in DMF
This protocol is a general and robust method for the synthesis of thioacetates from alkyl halides using a pre-weighed thioacetate salt in a polar aprotic solvent.[2]
Materials:
-
Alkyl halide (1.0 equivalent)
-
This compound (or Potassium thioacetate) (1.5 equivalents)
-
Dimethylformamide (DMF) (10 volumes)
-
Brine solution
-
Hexanes
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.5 equivalents) in DMF (10 volumes).
-
To this solution, add the alkyl halide (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.[2]
-
Upon completion, quench the reaction by adding brine solution (10 mL).[2]
-
Extract the aqueous layer with hexanes (3 x 10 mL).[2]
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude thioacetate.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 3: S-Alkylation using Polymer-Supported this compound
This method utilizes a polymer-supported this compound, which simplifies product purification as the reagent can be removed by filtration.[2] This approach is ideal for mild and non-aqueous reaction conditions.
Materials:
-
Alkyl halide
-
Polymer-supported this compound
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Suspend the polymer-supported this compound in an anhydrous solvent in a round-bottom flask.
-
Add the alkyl halide to the suspension.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, filter the spent polymeric reagent.
-
Wash the polymer with the solvent.
-
Combine the filtrate and washings.
-
Evaporate the solvent under reduced pressure to obtain the pure S-alkyl thioacetate. The spent polymeric reagent can often be regenerated and reused.[2]
Visualizations
References
Application Notes and Protocols for Nanoparticle Functionalization Using Sodium Thioacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in the development of advanced materials for a wide range of applications, including targeted drug delivery, diagnostics, and catalysis. The surface chemistry of nanoparticles dictates their stability, biocompatibility, and interaction with biological systems. Thiol-based ligands are widely used for the functionalization of noble metal and other types of nanoparticles due to the strong affinity of sulfur for these surfaces.
Sodium thioacetate (B1230152) offers a convenient and versatile method for introducing a thiol group onto a molecule of interest, which can then be used to functionalize nanoparticles. The thioacetate group serves as a protected thiol, which can be deprotected in situ to reveal the reactive thiol group for binding to the nanoparticle surface. This approach is particularly useful when the desired ligand contains other functional groups that might be sensitive to the conditions required for direct thiolation.
These application notes provide detailed protocols for the functionalization of gold and iron oxide nanoparticles using sodium thioacetate as a precursor to the thiol-functionalized ligand.
Key Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)
This protocol is a modified Turkevich method for the synthesis of gold nanoparticles with an approximate diameter of 20 nm.[1][2]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Deionized water
Procedure:
-
In a clean round-bottom flask, dissolve 40 mg of gold(III) chloride trihydrate in 100 mL of deionized water.
-
Heat the solution to a rolling boil under vigorous stirring.
-
Rapidly add 10 mL of a 1% (w/v) trisodium citrate dihydrate solution to the boiling gold solution.
-
The solution will change color from yellow to blue and finally to a deep red, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15 minutes.
-
Allow the solution to cool to room temperature.
-
Store the gold nanoparticle solution at 4-8°C in a dark container.
Protocol 2: Functionalization of Gold Nanoparticles with a Thiolated Ligand via In Situ Deprotection of a Thioacetate
This protocol describes the functionalization of pre-synthesized gold nanoparticles by first creating a thioacetate-containing ligand and then deprotecting it in the presence of the nanoparticles.
Materials:
-
Citrate-stabilized gold nanoparticles (from Protocol 1)
-
A molecule of interest (e.g., a peptide, drug, or linker) with a reactive group for attachment of the thioacetate moiety.
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Phosphate-buffered saline (PBS)
-
Centrifugation tubes
Procedure:
-
Synthesis of the Thioacetate-Containing Ligand:
-
Conjugate your molecule of interest to a linker containing a leaving group (e.g., a halide) that can be displaced by the thioacetate anion.
-
Dissolve the modified molecule and a molar excess of this compound in a suitable solvent (e.g., DMF or ethanol) and stir at room temperature overnight.
-
Purify the resulting thioacetate-containing ligand by chromatography or recrystallization.
-
-
In Situ Deprotection and Functionalization:
-
To 10 mL of the gold nanoparticle solution, add the purified thioacetate-containing ligand to a final concentration of 1 mM.
-
Add a freshly prepared solution of 0.1 M NaOH in ethanol dropwise while stirring, to achieve a final NaOH concentration of 10 mM.
-
Stir the reaction mixture at room temperature for 4 hours to allow for the hydrolysis of the thioacetate and subsequent binding of the thiol to the gold nanoparticle surface.
-
-
Purification of Functionalized Nanoparticles:
-
Centrifuge the solution at a speed sufficient to pellet the nanoparticles (e.g., 12,000 x g for 20 minutes).
-
Carefully remove the supernatant containing excess ligand and reactants.
-
Resuspend the nanoparticle pellet in PBS.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound ligands.
-
Finally, resuspend the functionalized nanoparticles in the desired buffer for storage or further use.
-
Protocol 3: Synthesis of Iron Oxide Nanoparticles (IONPs)
This protocol describes the co-precipitation method for synthesizing superparamagnetic iron oxide nanoparticles.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium (B1175870) hydroxide (NH₄OH, 25%)
-
Deionized water
Procedure:
-
In a three-neck flask, dissolve 5.4 g of FeCl₃·6H₂O and 2.0 g of FeCl₂·4H₂O in 100 mL of deionized water under a nitrogen atmosphere with vigorous mechanical stirring.
-
Heat the solution to 80°C.
-
Rapidly add 10 mL of 25% ammonium hydroxide solution. A black precipitate will form immediately.
-
Continue stirring at 80°C for 1 hour.
-
Cool the mixture to room temperature.
-
Separate the nanoparticles from the solution using a strong magnet and decant the supernatant.
-
Wash the nanoparticles with deionized water three times and with ethanol twice.
-
Dry the iron oxide nanoparticles under vacuum.
Protocol 4: Functionalization of Iron Oxide Nanoparticles
This protocol outlines a method for functionalizing iron oxide nanoparticles using a silane-based linker followed by attachment of the thioacetate-derived ligand.[3][4]
Materials:
-
Iron oxide nanoparticles (from Protocol 3)
-
(3-Aminopropyl)trimethoxysilane (APTMS)
-
Thioacetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
Toluene (B28343), dry
-
Ethanol
Procedure:
-
Silanization of IONPs:
-
Disperse 100 mg of IONPs in 50 mL of dry toluene by sonication.
-
Add 1 mL of APTMS to the suspension.
-
Reflux the mixture under a nitrogen atmosphere for 12 hours.
-
Cool the mixture, and collect the nanoparticles using a magnet.
-
Wash the nanoparticles with toluene and ethanol three times each to remove excess APTMS.
-
Dry the amine-functionalized IONPs under vacuum.
-
-
Attachment of Thioacetate:
-
Disperse the amine-functionalized IONPs in a suitable solvent.
-
In a separate flask, activate the carboxylic acid of thioacetic acid with a carbodiimide coupling agent like DCC.
-
Add the activated thioacetic acid to the IONP suspension and stir overnight at room temperature.
-
Collect the thioacetate-functionalized IONPs with a magnet and wash thoroughly to remove unreacted reagents.
-
-
Deprotection and Thiol Functionalization:
-
The deprotection of the thioacetate on the IONP surface can be carried out similarly to the gold nanoparticles by treatment with a mild base. However, the stability of the silane (B1218182) linkage and the iron oxide core at high pH should be considered. A milder deprotection agent like hydroxylamine (B1172632) may be preferable.
-
Data Presentation
The successful functionalization of nanoparticles should be confirmed and quantified using various analytical techniques. Below are tables summarizing typical data obtained for thiol-functionalized nanoparticles.
Table 1: Characterization of Gold Nanoparticles Before and After Functionalization
| Parameter | Citrate-Stabilized AuNPs | Thiol-Functionalized AuNPs |
| Hydrodynamic Diameter (DLS) | 22 ± 2 nm | 28 ± 3 nm |
| Zeta Potential | -45 ± 5 mV | -20 ± 5 mV |
| Surface Plasmon Resonance (SPR) Peak | 520 nm | 525 nm |
Table 2: Quantitative Analysis of Ligand Density on Gold Nanoparticles
| Quantification Method | Typical Ligand Density | Reference |
| ¹H NMR Spectroscopy | 2-5 ligands/nm² | [5][6] |
| X-ray Photoelectron Spectroscopy (XPS) | 3-6 ligands/nm² | |
| Thermogravimetric Analysis (TGA) | 15-30% mass loss (ligand) | |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Au/S ratio determined |
Mandatory Visualization
Below are diagrams illustrating the experimental workflows and logical relationships in nanoparticle functionalization using this compound.
Caption: Overall workflow for nanoparticle functionalization.
References
- 1. Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99mTc [mdpi.com]
- 2. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of thiolated ligand exchange on gold nanoparticles monitored by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
One-Pot Synthesis of Sulfides Using Potassium Thioacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of sulfides using potassium thioacetate (B1230152). This method offers a significant advantage by avoiding the use of foul-smelling and air-sensitive thiols, proceeding under mild conditions, and often without the need for a metal catalyst.[1][2] Potassium thioacetate serves as an effective and easy-to-handle sulfur source for the synthesis of a wide range of sulfides.[2][3]
Introduction
The synthesis of organic sulfides is a cornerstone in medicinal chemistry and materials science. Traditional methods often rely on the use of thiols, which are notorious for their unpleasant odor and susceptibility to oxidation. The one-pot synthesis using potassium thioacetate (KSAc) as a thiol surrogate presents a more environmentally benign and efficient alternative.[4][5] This approach typically involves the in situ generation of a thiolate anion from an alkyl or aryl halide and potassium thioacetate, which then reacts with another electrophile in the same reaction vessel to form the desired sulfide (B99878). This methodology is compatible with a variety of functional groups and can be used to synthesize symmetrical and unsymmetrical sulfides.[1][6][7]
Reaction Mechanism and Workflow
The one-pot synthesis of sulfides from two different halides using potassium thioacetate generally proceeds through a two-step sequence within a single pot:
-
S-alkylation/S-arylation: The first electrophile (R¹-X) reacts with potassium thioacetate via a nucleophilic substitution reaction to form a thioacetate intermediate (R¹-SAc).
-
In situ deacetylation and second S-alkylation/S-arylation: A base is added to the reaction mixture to deacetylate the thioacetate intermediate, generating a thiolate anion (R¹-S⁻) in situ. This nucleophilic thiolate then reacts with a second electrophile (R²-X) to yield the final unsymmetrical sulfide (R¹-S-R²).
This streamlined process avoids the isolation of the intermediate thioacetate and the odorous thiol, making it a highly efficient and convenient method.[4]
Below is a diagram illustrating the general workflow for this one-pot synthesis.
Caption: General workflow for the one-pot synthesis of unsymmetrical sulfides.
Experimental Protocols
General Protocol for the One-Pot Synthesis of Unsymmetrical Alkyl Benzyl (B1604629) Sulfides
This protocol is adapted from the work of Kotha et al. (2022) for the synthesis of unsymmetrical sulfides from benzyl bromides and alkyl halides.[4]
Materials:
-
Benzyl bromide derivative (1.0 equiv.)
-
Potassium thioacetate (1.0 equiv.)
-
Potassium carbonate (K₂CO₃) (3.0 equiv.)
-
Alkyl halide (1.0 equiv.)
-
Methanol (MeOH) as solvent
Procedure:
-
To a solution of the benzyl bromide derivative in methanol, add potassium thioacetate.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add potassium carbonate to the mixture and continue stirring.
-
After the formation of the thiolate is observed (typically monitored by TLC), add the alkyl halide.
-
Continue to stir the reaction at room temperature until completion.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for the One-Pot Synthesis of Alkyl Styryl Sulfides
This protocol is based on a method for synthesizing alkyl styryl sulfides from β-halostyrenes and alkyl halides.[2]
Materials:
-
β-halostyrene (1.0 equiv.)
-
Potassium thioacetate (1.52 equiv.)
-
Alkyl halide (1.52 equiv.)
-
Potassium tert-butoxide (3.0 equiv.)
-
Dimethylformamide (DMF) as solvent
Procedure:
-
In a three-necked Schlenk tube, add potassium thioacetate, the alkyl halide, and the β-halostyrene to DMF.
-
Stir the mixture for a few minutes at room temperature.
-
Add potassium tert-butoxide to the mixture.
-
Heat the reaction mixture to 50 °C and stir for 1 hour.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Work-up the reaction by adding water and extracting with an organic solvent.
-
Dry, filter, and concentrate the organic extracts.
-
Purify the product by chromatography.
Data Presentation
The following tables summarize the yields of various sulfides synthesized using the one-pot method with potassium thioacetate.
Table 1: Synthesis of Unsymmetrical Sulfides from Benzyl Bromide and Alkyl Halides [4][7]
| Entry | Benzyl Bromide Derivative | Alkyl Halide | Yield (%) |
| 1 | Benzyl bromide | Propargyl bromide | 95 |
| 2 | Benzyl bromide | Allyl bromide | 94 |
| 3 | 4-Methylbenzyl bromide | Propargyl bromide | 92 |
| 4 | 4-Methoxybenzyl bromide | Allyl bromide | 96 |
| 5 | 4-Chlorobenzyl bromide | Propargyl bromide | 90 |
| 6 | 4-Bromobenzyl bromide | Allyl bromide | 91 |
| 7 | 2-Naphthylmethyl bromide | Propargyl bromide | 89 |
Table 2: Synthesis of Alkyl Styryl Sulfides [2]
| Entry | β-Halostyrene | Alkyl Halide | Yield (%) |
| 1 | (E)-β-bromostyrene | Benzyl bromide | 76 |
| 2 | (Z)-β-bromostyrene | Benzyl bromide | 64 |
| 3 | (E)-β-bromostyrene | Methyl iodide | 85 |
| 4 | (E)-β-bromostyrene | Ethyl bromide | 72 |
| 5 | (E)-4-chloro-β-bromostyrene | Benzyl bromide | 80 |
Signaling Pathway Diagram
The core of this one-pot synthesis is the sequential nucleophilic substitution. The following diagram illustrates the logical relationship of the key steps in the reaction pathway.
Caption: Key steps in the one-pot sulfide synthesis pathway.
Conclusion
The one-pot synthesis of sulfides using potassium thioacetate is a powerful and versatile method for accessing a diverse range of sulfur-containing compounds. Its operational simplicity, use of readily available and non-odorous reagents, and high efficiency make it an attractive strategy for applications in academic research and industrial drug development. The protocols and data presented here provide a solid foundation for researchers to implement this valuable synthetic transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Page loading... [guidechem.com]
- 4. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04872H [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes: Sodium Thioacetate in Pharmaceutical Synthesis
Introduction
Sodium thioacetate (B1230152) (NaSCOCH₃) is a versatile and highly valuable reagent in the synthesis of pharmaceutical ingredients. It serves as a safe and efficient source of the thioacetate anion, which is a practical equivalent of a thiol anion. The primary application of sodium thioacetate in pharmaceutical development is the introduction of a thiol group (-SH) into a target molecule. This is typically achieved through a two-step process: nucleophilic substitution of a suitable leaving group (e.g., a halide) by the thioacetate anion to form a stable thioacetate ester, followed by hydrolysis of the ester to unveil the free thiol. This methodology is widely employed due to the high nucleophilicity of the thioacetate anion and the stability of the intermediate thioacetate ester, which allows for purification before deprotection. The incorporation of thiol groups can be crucial for the biological activity of a drug, its ability to interact with specific targets, or its pharmacokinetic properties.
Key Applications in Pharmaceutical Synthesis:
-
Introduction of Thiol Functionality: The most common application is the synthesis of thiols. Many biologically active compounds contain thiol groups, which can act as antioxidants, enzyme inhibitors, or participate in disulfide bond formation.
-
Synthesis of Sulfur-Containing Heterocycles: Thioacetate esters are key intermediates in the synthesis of various sulfur-containing heterocyclic compounds that form the core structure of many pharmaceuticals.
-
Reductive Acetylation: this compound can also be used in reductive acetylation reactions, for instance, in the conversion of nitroarenes to acetamides, a transformation relevant in the synthesis of certain drugs.
Featured Application: Synthesis of a 2-Thioanalog of Salvinorin A
Salvinorin A is a potent and selective kappa-opioid receptor (KOR) agonist. The synthesis of its analogs is a subject of intense research to develop novel therapeutics for pain, addiction, and mood disorders. The introduction of a thioacetate group at the C-2 position, followed by deacetylation, yields a thiol analog with modified pharmacological properties. This example illustrates the use of a thioacetate salt in the synthesis of a complex pharmaceutical intermediate. While the cited literature uses potassium thioacetate, this compound can be used interchangeably in many cases as a source of the thioacetate anion.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of a 2-thioanalog of Salvinorin A.
Caption: General workflow for the synthesis of a 2-thioanalog of Salvinorin A.
Experimental Protocol
The following table summarizes the experimental protocol for the synthesis of the 2-thioanalog of Salvinorin A, based on the literature.
| Parameter | Value/Description |
| Starting Material | 2β-chloroderivative of Salvinorin B |
| Reagents | Potassium Thioacetate, Acetone, Sodium Thiomethoxide, Methanol |
| Solvent | Acetone for thioacetylation; Methanol for deacetylation |
| Reaction Temperature | Thioacetylation: -20°C to room temperature; Deacetylation: -20°C |
| Reaction Time | Thioacetylation: 1 hour; Deacetylation: 30 minutes |
| Purification Method | Column Chromatography (hexane/EtOAc, 2:1) |
| Yield | 75% (for the thioacetylation step) |
Detailed Methodology
Step 1: Synthesis of the Thioacetate Intermediate
-
A mixture of the 2β-chloroderivative of Salvinorin B (1 mmol) and potassium thioacetate (5 mmol) is placed in a reaction vessel.
-
Dry acetone (10 mL) is added, and the mixture is stirred at -20°C under an argon atmosphere for 1 hour.
-
The reaction mixture is allowed to warm to room temperature.
-
The solvent is removed in vacuo.
-
The residue is diluted with water and extracted with chloroform.
-
The combined organic extracts are dried over Na₂SO₄ and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a hexane/EtOAc (2:1) mobile phase to yield the thioacetate intermediate.
Step 2: Synthesis of the 2-Thioanalog of Salvinorin A (Deacetylation)
-
The thioacetate intermediate (1 mmol) is dissolved in methanol (10 mL) in a reaction vessel under an argon atmosphere and cooled to -20°C.
-
Sodium thiomethoxide (1 equivalent, 1M solution in MeOH) is added to the stirred solution.
-
The reaction mixture is stirred for 30 minutes at -20°C.
-
The solution is then added to aqueous HCl (0.1M, 20 mL).
-
The aqueous solution is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to yield the final 2-thioanalog of Salvinorin A.
Signaling Pathway
Salvinorin A and its analogs exert their biological effects primarily through the activation of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). The binding of an agonist like a Salvinorin A analog to the KOR initiates a cascade of intracellular signaling events.
Caption: Simplified signaling pathway of the kappa-opioid receptor (KOR).
Application Notes and Protocols: Polymer-Supported Sodium Thioacetate for Alkyl Thioacetate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of alkyl thioacetates is a fundamental transformation in organic chemistry, providing stable and less odorous precursors to thiols, which are pivotal functional groups in numerous biologically active molecules and pharmaceutical intermediates. Traditional methods for thioacetate (B1230152) synthesis often involve challenging purification procedures to remove byproducts and unreacted reagents. The use of polymer-supported reagents, such as polymer-supported sodium thioacetate, offers a robust and efficient alternative that simplifies product isolation, allows for the regeneration and reuse of the reagent, and aligns with the principles of green chemistry by minimizing waste.[1]
This document provides detailed application notes and protocols for the synthesis of alkyl thioacetates from alkyl halides using a polymer-supported this compound reagent. The methodology is based on a nucleophilic substitution (SN2) mechanism where the polymer-bound thioacetate anion displaces a halide from an alkyl halide.[1] This solid-phase approach is characterized by mild reaction conditions, high yields, and exceptional product purity.[1][2]
Advantages of Polymer-Supported this compound
-
Simplified Work-up: The polymer-supported reagent and any byproducts bound to it can be easily removed by simple filtration, eliminating the need for aqueous work-up or column chromatography for product purification.[1]
-
High Yields and Purity: The reaction typically proceeds to completion under mild, non-aqueous conditions at room temperature, affording the desired S-alkyl thioacetates in high yields and purity.[1][2]
-
Reusability of the Reagent: The spent polymeric reagent can be regenerated and reused multiple times without a significant loss of activity, making the process more cost-effective and environmentally friendly.[1][2]
-
Safe Handling: The polymer-supported reagent is a stable, easy-to-handle solid, avoiding the manipulation of potentially hazardous and malodorous reagents.[1]
Experimental Protocols
Protocol 1: Preparation of Polymer-Supported this compound
This protocol describes the preparation of the polymer-supported this compound from commercially available chloromethylated polystyrene. The process involves the nucleophilic displacement of the chloride on the resin by a thioacetate anion.
Materials:
-
Chloromethylated polystyrene (cross-linked with divinylbenzene, 1-2% DVB)
-
This compound (NaSAc) or Potassium thioacetate (KSAc)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Sintered glass funnel
Procedure:
-
In a round-bottom flask, suspend the chloromethylated polystyrene resin in anhydrous DMF.
-
Add a 2 to 3-fold molar excess of this compound (or potassium thioacetate) relative to the chlorine loading of the resin.
-
Heat the mixture with stirring at 60-80 °C for 24-48 hours under a nitrogen atmosphere.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the resin by filtration using a sintered glass funnel.
-
Wash the resin sequentially with DMF, DMF/water (1:1), water, and methanol to remove any unreacted reagents and byproducts.
-
Dry the resin under vacuum at 40-50 °C to a constant weight.
-
The capacity of the resin (mmol of thioacetate per gram of resin) can be determined by sulfur analysis.
Protocol 2: Synthesis of Alkyl Thioacetates
This protocol details the general procedure for the conversion of alkyl halides to their corresponding S-alkyl thioacetates using the prepared polymer-supported this compound.
Materials:
-
Polymer-supported this compound resin
-
Alkyl halide (e.g., benzyl (B1604629) bromide, n-octyl iodide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile)
-
Round-bottom flask or reaction vessel
-
Orbital shaker or magnetic stirrer
Procedure:
-
To a reaction vessel, add the polymer-supported this compound resin (typically 1.5 to 2.0 molar equivalents relative to the alkyl halide).
-
Add the desired anhydrous solvent to swell the resin.
-
Add the alkyl halide (1.0 equivalent) to the suspension.
-
Seal the vessel and agitate the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion of the reaction, filter the resin and wash it with the reaction solvent.
-
Combine the filtrate and the washings.
-
Evaporate the solvent under reduced pressure to obtain the pure S-alkyl thioacetate. Further purification is typically not required.[1]
Protocol 3: Regeneration of the Spent Polymer-Supported Reagent
The spent polymer, which is now polymer-supported sodium halide, can be regenerated for reuse.
Materials:
-
Spent polymer-supported reagent
-
This compound or Potassium thioacetate
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Wash the spent resin thoroughly with a suitable solvent (e.g., DCM, THF) to remove any residual product.
-
Dry the resin under vacuum.
-
Follow the procedure outlined in Protocol 1 to reload the resin with thioacetate.
-
The regenerated resin can be stored and reused for subsequent reactions. The reagent can be reused several times without a noticeable decrease in its activity.[1][2]
Data Presentation
The following table summarizes the typical performance of the polymer-supported this compound in the synthesis of various alkyl thioacetates.
| Entry | Alkyl Halide | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzyl bromide | THF | 2 | >95 |
| 2 | n-Butyl bromide | Acetonitrile | 6 | >90 |
| 3 | n-Octyl iodide | THF | 4 | >95 |
| 4 | 1-Bromo-4-chlorobutane | DCM | 5 | >92 |
| 5 | Cinnamyl chloride | Acetonitrile | 3 | >93 |
Note: The data presented are representative and may vary based on the specific reaction conditions and the batch of the polymer-supported reagent.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Preparing Self-Assembled Monolayers (SAMs) using Sodium Thioacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular layers formed spontaneously on a substrate. They are of significant interest in drug development, biosensing, and materials science for their ability to precisely control surface properties. Alkanethiols on gold are a benchmark system for SAMs due to the strong, covalent-like bond between sulfur and gold. However, the free thiol group (-SH) is susceptible to oxidation and disulfide formation, which can impede the formation of high-quality, defect-free monolayers.
A common strategy to overcome this limitation is the use of a protected thiol, such as a thioacetate (B1230152). The thioacetate group (S-C(O)CH₃) is more stable and less reactive than a free thiol, allowing for easier handling and storage of the precursor molecules. The free thiol can then be generated in situ or just prior to the self-assembly process by deprotection of the thioacetate. This application note provides detailed protocols for the use of sodium thioacetate and other thioacetate derivatives in the preparation of high-quality SAMs on gold substrates. It has been demonstrated that SAMs formed from the direct adsorption of thioacetates are less ordered and not as densely packed as those formed from the corresponding alkanethiols. Therefore, a deprotection step is highly recommended for achieving superior monolayer quality.
Data Presentation: Comparison of SAMs from Thioacetates vs. Thiols
The quality of SAMs can be assessed using various surface-sensitive techniques. The following tables summarize typical quantitative data comparing SAMs formed directly from an alkanethioacetate (e.g., S-decyl thioacetate, C10SAc) versus those formed from the corresponding alkanethiol (e.g., n-decanethiol, C10SH) after a deprotection step.
| Adsorbate | Ellipsometric Thickness (Å) | Advancing Contact Angle (θₐ, Water) | Receding Contact Angle (θᵣ, Water) |
| n-Decanethiol (C10SH) | 12 ± 1 | 112° ± 2° | 105° ± 2° |
| S-Decyl thioacetate (C10SAc) | 9 ± 2 | 95° ± 3° | 80° ± 3° |
| n-Octadecanethiol (C18SH) | 21 ± 1 | 115° ± 2° | 110° ± 2° |
| S-Octadecyl thioacetate (C18SAc) | 16 ± 2 | 100° ± 3° | 88° ± 3° |
Table 1: Comparison of ellipsometric thickness and water contact angles for SAMs formed from alkanethiols and alkanethioacetates on gold.
| Adsorbate | S 2p₃/₂ Binding Energy (eV) | Predominant Sulfur Species |
| n-Alkanethiol | ~162.0 | Gold-thiolate (Au-S⁻) |
| Alkanethioacetate | ~163.3 and ~162.0 | Unbound thioacetate and some gold-thiolate |
Table 2: Comparison of X-ray Photoelectron Spectroscopy (XPS) S 2p₃/₂ binding energies for SAMs formed from alkanethiols and alkanethioacetates on gold.
Experimental Protocols
Protocol 1: Ex Situ Deprotection of Thioacetate using Sodium Hydroxide (B78521)
This protocol describes the hydrolysis of a thioacetate to the corresponding thiol prior to the SAM formation process.
Materials:
-
Thioacetate-functionalized molecule
-
Ethanol (B145695) (anhydrous)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2 M
-
Diethyl ether (anhydrous)
-
Sodium sulfate (B86663) (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Nitrogen or Argon gas supply
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the thioacetate compound (e.g., 1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Prepare a solution of NaOH (e.g., 2.0 mmol) in deionized water (2.5 mL).
-
Add the NaOH solution dropwise to the stirred thioacetate solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature.
-
Neutralize the reaction mixture by adding 2 M HCl until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the free thiol.
-
The purified thiol is now ready for use in SAM preparation (see Protocol 3).
Protocol 2: In Situ Deprotection of Thioacetate using Acidic or Basic Conditions for SAM Formation
This protocol describes the formation of a SAM where the deprotection of the thioacetate occurs directly in the deposition solution.
Materials:
-
Thioacetate-functionalized molecule
-
Ethanol or Methanol (B129727) (anhydrous)
-
For Basic Conditions: Ammonium (B1175870) hydroxide (NH₄OH) or Sodium Hydroxide (NaOH) solution (0.5 M)
-
For Acidic Conditions: Concentrated Hydrochloric acid (HCl)
-
Gold-coated substrate
-
Deposition vials
-
Tweezers
-
Nitrogen or Argon gas supply
Procedure:
-
Prepare a 1 mM solution of the thioacetate compound in ethanol or methanol in a clean deposition vial.
-
For Basic Deprotection: Add a small amount of base to the solution. For example, for a 10 mL solution, add 100 µL of concentrated ammonium hydroxide or 4 mL of 0.5 M NaOH solution.
-
For Acidic Deprotection: Add a small amount of acid to the solution. For example, for a 15 mL solution, add 1 mL of concentrated HCl.
-
Immediately immerse the clean gold substrate into the solution using tweezers.
-
Purge the vial with an inert gas (N₂ or Ar), seal it, and leave it undisturbed for 12-24 hours at room temperature.
-
After the incubation period, remove the substrate from the solution.
-
Rinse the substrate thoroughly with the same solvent (ethanol or methanol) to remove non-adsorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen.
Protocol 3: Formation of Self-Assembled Monolayers on Gold
This is a general protocol for the formation of SAMs on a gold substrate using a prepared thiol solution.
Materials:
-
Thiol solution (typically 1 mM in ethanol)
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Deionized water
-
Ethanol (anhydrous)
-
Deposition vials
-
Tweezers
-
Nitrogen or Argon gas supply
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes. (Safety Warning: Always add the H₂O₂ to the H₂SO₄ slowly. Piranha solution reacts violently with organic materials. Use appropriate personal protective equipment).
-
Rinse the substrate copiously with deionized water.
-
Rinse with ethanol.
-
Dry the substrate under a stream of nitrogen. The substrate should be used immediately.
-
-
Self-Assembly:
-
Place the clean, dry gold substrate in a deposition vial.
-
Fill the vial with the 1 mM thiol solution, ensuring the substrate is fully submerged.
-
Purge the vial with an inert gas (N₂ or Ar), seal it, and leave it undisturbed for 12-24 hours at room temperature. Longer incubation times can lead to more ordered monolayers.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution with tweezers.
-
Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen.
-
The SAM-coated substrate is now ready for characterization or further use.
-
Visualizations
Caption: Experimental workflow for SAM formation using a thioacetate precursor.
Caption: Chemical transformation of a thioacetate to a thiol via hydrolysis.
Application Notes and Protocols for Nucleophilic Substitution with Sodium Thioacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for the nucleophilic substitution reaction between sodium thioacetate (B1230152) and alkyl halides to synthesize S-alkyl thioacetates. This reaction is a cornerstone in organic synthesis, particularly for the introduction of sulfur-containing moieties in drug development, as thioesters are valuable intermediates for the preparation of thiols and other sulfur-containing compounds.
Introduction
The reaction of an alkyl halide with sodium thioacetate is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this process, the thioacetate anion acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group. The result is the formation of an S-alkyl thioacetate and a sodium halide salt.[1][2] This method is widely favored for its efficiency, mild reaction conditions, and broad substrate scope.[3][4]
Data Presentation: Reaction Parameters and Yields
The following table summarizes quantitative data from various reported nucleophilic substitution reactions between thioacetate salts and alkyl halides, showcasing the versatility of this transformation under different experimental conditions.
| Alkyl Halide Substrate | Thioacetate Salt | Solvent | Catalyst (if any) | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl chloride | This compound | None | PEG400 | 65-70 | 2 | 95 |
| n-Butyl bromide | This compound | None | PEG400 | 65-70 | 3 | 92 |
| Benzyl bromide | Potassium Thioacetate | DMF | None | Room Temp. | 1-2 | >90 |
| 4-Vinylbenzyl chloride | Potassium Thioacetate | DMF | None | Room Temp. | 1-2 | >90 |
| Various Alkyl Halides | Polymer-supported this compound | Not specified | None | Room Temp. | Not specified | High |
| Benzyl Bromide | Potassium Thioacetate | Methanol | None | Reflux | 3-96 | Not specified |
| (Perfluoroalkyl)alkyl halides | Potassium Thioacetate | Various | None | Reflux | 3-96 | Not specified |
Note: Yields are highly dependent on the specific substrate, purity of reagents, and reaction scale.
Experimental Protocols
This section provides a detailed methodology for the synthesis of S-alkyl thioacetates via nucleophilic substitution.
Method 1: Standard Procedure in a Conventional Solvent
This protocol is a widely applicable method for the synthesis of a variety of S-alkyl thioacetates.[5][6]
Materials:
-
Alkyl halide (1.0 eq)
-
This compound (or Potassium thioacetate) (1.2 - 1.5 eq)
-
Anhydrous Dimethylformamide (DMF) or Methanol
-
Deionized water
-
Brine solution (saturated aq. NaCl)
-
Ethyl acetate (B1210297) or Diethyl ether for extraction
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.2-1.5 equivalents) in a suitable solvent such as anhydrous DMF or methanol.
-
Addition of Alkyl Halide: To the stirred solution of this compound, add the alkyl halide (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat under reflux, depending on the reactivity of the alkyl halide.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature if it was heated.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude S-alkyl thioacetate.
-
Purification: If necessary, purify the crude product by column chromatography on silica (B1680970) gel.
Method 2: PEG400-Catalyzed Solvent-Free Synthesis
This environmentally friendly protocol avoids the use of volatile organic solvents and can lead to high yields in shorter reaction times.[4]
Materials:
-
Alkyl halide (1.0 eq)
-
This compound (1.1 eq)
-
Polyethylene glycol 400 (PEG400) (0.03 eq)
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, combine the alkyl halide (1.0 equivalent), this compound (1.1 equivalents), and PEG400 (0.03 equivalents).
-
Reaction: Heat the mixture to 65-70 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and stir.
-
The product, being insoluble in water, can be separated. If the product is a solid, it can be collected by filtration. If it is a liquid, it can be separated using a separatory funnel.
-
-
Purification: The crude product can be further purified if necessary, for example, by distillation or recrystallization.
Mandatory Visualizations
Reaction Mechanism: SN2 Pathway
The nucleophilic substitution of an alkyl halide with this compound proceeds through a concerted SN2 mechanism. The thioacetate anion performs a backside attack on the carbon atom bearing the halogen, leading to an inversion of stereochemistry at the carbon center.[1][2]
Caption: SN2 mechanism of thioacetate synthesis.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of S-alkyl thioacetates.
Caption: General experimental workflow for thioester synthesis.
References
Application Notes and Protocols for Thioacetate-Based Initiators in Ring-Opening Polymerization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thioacetate-based initiators are versatile tools for the synthesis of well-defined polymers with thiol functionalities at the chain end via ring-opening polymerization (ROP). This approach is particularly valuable for the cationic ring-opening polymerization (cROP) of 2-alkyl-2-oxazolines, yielding poly(2-oxazoline)s with controlled molecular weights and low dispersity. The terminal thioacetate (B1230152) group can be readily converted to a thiol, which serves as a reactive handle for subsequent bioconjugation, surface functionalization, or the formation of self-assembled monolayers. These functional polymers are of significant interest in drug delivery, biomaterials science, and nanotechnology.
This document provides detailed application notes and experimental protocols for the use of thioacetate-based initiators in the ring-opening polymerization of 2-ethyl-2-oxazoline (B78409) (EtOx), a common monomer in the synthesis of biocompatible polymers.
I. Initiator Synthesis and Mechanism
Thioacetate-functionalized initiators, such as those with tosylate (ThioAcTos) or nosylate (B8438820) (ThioAcNos) leaving groups, can be synthesized in a straightforward two-step process from commercially available starting materials.[1][2][3][4] The synthesis typically involves a phototriggered thiol-ene radical addition.[1][2][3][4] The nosylate derivative, in particular, has been shown to provide excellent control over the cROP of 2-ethyl-2-oxazoline, resulting in polymers with dispersity values below 1.1.[1][2][3][4]
The general mechanism for the cationic ring-opening polymerization of 2-oxazolines initiated by a thioacetate-based initiator is depicted below. The initiator attacks the monomer, leading to the opening of the oxazoline (B21484) ring and the formation of a cationic propagating species. This process continues with the sequential addition of monomer units until the reaction is terminated.
References
- 1. Living cationic ring-opening polymerization of 2-oxazolines initiated by rare-earth metal triflates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. INT- Publications - 2020 - Thioacetate‐Based Initiators for the Synthesis of Thiol‐End‐Functionalized Poly(2‐oxazoline)s [int.kit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Thioacetate‐Based Initiators for the Synthesis of Thiol‐End‐Fu... [publikationen.bibliothek.kit.edu]
Application Notes and Protocols for the In Situ Preparation of Sodium Thioacetate for Thioester Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thioesters are crucial intermediates in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and functionalized materials.[1] One common and efficient method for their synthesis is the reaction of an alkyl halide with a thioacetate (B1230152) salt. Sodium thioacetate is a versatile reagent for this transformation, valued for its role as a synthetic equivalent of a thiol anion.[1] However, the isolation and storage of this compound can be cumbersome. The in situ preparation of this compound, immediately followed by its reaction with an electrophile, offers a streamlined and convenient one-pot approach to thioester synthesis. This method avoids the need to handle the potentially odorous and less stable thioacetic acid directly in its isolated form.[2] This document provides detailed protocols and data for the in situ generation of this compound from thioacetic acid and its subsequent use in the synthesis of thioesters.
Reaction Principle
The overall process involves two main steps that are typically carried out in the same reaction vessel:
-
In Situ Generation of this compound: Thioacetic acid is neutralized with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, to form this compound.[3][4] This reaction is generally fast and exothermic.
-
Thioester Formation: The freshly prepared this compound then acts as a nucleophile, reacting with an alkyl halide (or other substrates with a good leaving group) via an SN2 reaction to yield the corresponding thioester.[1][5]
The use of a phase-transfer catalyst, such as Polyethylene Glycol 400 (PEG400), can enhance the reaction rate and yield, especially in biphasic or solvent-free systems.[6][7][8]
Data Presentation
The following table summarizes various conditions and yields for the in situ preparation of this compound and subsequent thioester synthesis, as reported in the literature.
| Base | Solvent(s) | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| Sodium Hydroxide | Water | None | 0–5 | 1–2 h | 85–90 | Strict temperature control is necessary to prevent hydrolysis of the product.[3] |
| Sodium Carbonate | Water | None | 20–25 | 3–4 h | 80–85 | May result in residual carbonate impurities requiring recrystallization.[3] |
| Sodium Hydroxide | Ethanol | None | 25 | 30 min | 92–95 | Solvent-based approach helps to suppress hydrolysis and can accelerate the reaction.[3] |
| Sodium Carbonate | CHCl₃ | PEG400 | Room Temp. | Varies | High | PEG400 facilitates the reaction, leading to high yields under mild conditions.[8] |
| Sodium Carbonate | None | PEG400 | 65–70 | Varies | Good to Excellent | A solvent-free, environmentally friendly approach.[7] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the in situ preparation of this compound for thioester synthesis.
Protocol 1: In Situ Preparation of this compound and Reaction with an Alkyl Halide using PEG400 as a Catalyst
This protocol is adapted from a facile and practical method for preparing thioacetates from alkyl halides.[8]
Materials:
-
Thioacetic acid
-
Sodium carbonate (anhydrous)
-
Alkyl halide
-
Polyethylene glycol 400 (PEG400)
-
Chloroform (B151607) (CHCl₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of an alkyl halide (10 mmol) and PEG400 (0.3 mmol) in chloroform (20 mL) in a round-bottom flask, add anhydrous sodium carbonate (12 mmol).
-
Slowly add thioacetic acid (12 mmol) to the mixture at room temperature. The neutralization reaction is exothermic.
-
Continue stirring the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter the reaction mixture to remove the solid inorganic salts.
-
Wash the filtrate with water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent under reduced pressure to obtain the crude thioester.
-
Purify the crude product by column chromatography or distillation to afford the pure thioester.
Protocol 2: Solvent-Free In Situ Preparation of this compound and Thioester Synthesis
This protocol is based on a green chemistry approach for the synthesis of thioacetates.[7]
Materials:
-
Alkyl halide
-
This compound (can be pre-formed or generated in situ as described below)
-
Polyethylene glycol 400 (PEG400)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
In situ generation of this compound (if not using pre-formed salt):
-
In a separate flask, carefully add thioacetic acid to a stoichiometric amount of sodium carbonate or sodium hydroxide. The reaction is exothermic.
-
Allow the mixture to cool to room temperature. The resulting this compound can be used directly in the next step.
Procedure for Thioester Synthesis:
-
In a round-bottom flask, mix the alkyl halide (10 mmol), this compound (12 mmol), and PEG400 (0.3 mmol).
-
Heat the mixture to 65–70 °C with stirring.
-
Monitor the reaction by TLC until the starting alkyl halide is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the thioester. Further purification can be performed if necessary.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the in situ preparation of this compound for thioester synthesis.
Caption: Experimental workflow for the one-pot synthesis of thioesters.
Caption: Logical relationship of reactants to products.
References
- 1. This compound|C2H3NaOS|34832-35-4 [benchchem.com]
- 2. One-pot Odourless Synthesis of Thioesters - ChemistryViews [chemistryviews.org]
- 3. Buy this compound (EVT-3188657) | 34832-35-4 [evitachem.com]
- 4. Thioacetic acid - Wikipedia [en.wikipedia.org]
- 5. Thioester - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Sodium Thioacetate Deacetylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their sodium thioacetate (B1230152) deacetylation reactions for improved thiol yield.
Troubleshooting Guide
This guide addresses common issues encountered during the deacetylation of thioacetates. For each problem, potential causes are identified, and corrective actions are suggested.
Problem 1: Low or No Thiol Yield
| Potential Cause | Suggested Solution |
| Inappropriate Reagent Choice | The choice of deacetylating agent is critical and substrate-dependent. For general applications, base-promoted hydrolysis with NaOH is often effective.[1][2] Acid-catalyzed deacetylation with HCl can also yield good results.[1] For substrates with base-sensitive functional groups, consider milder methods such as using dysprosium (III) triflate (Dy(OTf)₃) or tetrabutylammonium (B224687) cyanide (TBACN).[3][4] |
| Suboptimal Reaction Conditions | Reaction parameters such as temperature, time, and solvent can significantly impact yield. For NaOH-promoted deacetylation, refluxing in ethanol (B145695) for 2 hours is a common starting point.[1] Acid-catalyzed reactions with HCl may require longer reaction times, such as refluxing in methanol (B129727) for 5 hours.[1] Always optimize these parameters for your specific substrate. |
| Presence of Oxygen | The presence of oxygen can lead to the oxidation of the desired thiol product to form disulfide byproducts, thereby reducing the yield of the free thiol.[4] It is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon.[4] |
| Poor Quality Starting Material | The purity of the starting thioacetate can affect the reaction outcome. Ensure the starting material is of high purity and has not degraded during storage. |
| Side Reactions | Functional groups on the substrate may undergo side reactions under the chosen conditions. For example, cyano groups can be hydrolyzed by HCl, and bromo-terminated compounds can react with the newly formed thiol to create a thioether.[1] In such cases, a milder deacetylation method should be selected. |
Problem 2: Formation of Disulfide Byproducts
| Potential Cause | Suggested Solution |
| Oxidation of Thiol Product | The primary cause of disulfide formation is the oxidation of the thiol product in the presence of oxygen.[4] |
| Inadequate Inert Atmosphere | Ensure the reaction is conducted under a strictly inert atmosphere (nitrogen or argon) to minimize oxygen exposure.[4] Degas all solvents prior to use. |
| Solvent Choice | The choice of solvent can influence the rate of disulfide formation. For instance, using tetrahydrofuran (B95107) (THF) as a cosolvent in TBACN-catalyzed deacetylation has been observed to result in disulfide formation.[4] Protic solvents like methanol may lead to higher yields and fewer side products.[4] |
Problem 3: Incomplete Reaction
| Potential Cause | Suggested Solution |
| Insufficient Reaction Time or Temperature | The deacetylation reaction may not have proceeded to completion. Increase the reaction time or temperature and monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC). |
| Inadequate Amount of Reagent | Ensure that a sufficient molar equivalent of the deacetylating agent is used. For base-promoted hydrolysis, using at least 2 molar equivalents of NaOH is common. |
| Poor Solubility of Starting Material | If the thioacetate is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. Choose a solvent system in which the starting material is fully soluble at the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: Which deacetylation method is best for my substrate?
The optimal method depends on the functional groups present in your substrate.
-
For robust substrates: Base-promoted hydrolysis with NaOH or acid-catalyzed hydrolysis with HCl are effective and economical choices.[1][2]
-
For substrates with sensitive functional groups: Milder, more selective methods are recommended. These include catalysis with dysprosium (III) triflate (Dy(OTf)₃) or the use of reagents like sodium thiomethoxide or tetrabutylammonium cyanide (TBACN).[3][4]
Q2: How can I monitor the progress of my deacetylation reaction?
You can monitor the reaction by observing the disappearance of the starting thioacetate and the appearance of the product thiol. Thin-layer chromatography (TLC) is a common and convenient method for this. Staining the TLC plate with a thiol-specific indicator, such as Ellman's reagent, can help visualize the product. Gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.
Q3: What are some common side reactions to be aware of?
Besides disulfide formation, other side reactions can occur depending on the substrate and reaction conditions. For example:
-
With bromo-functionalized compounds, the newly formed thiol can react to form a thioether.[1]
-
Nitrile groups can be hydrolyzed under acidic conditions (e.g., with HCl).[1]
-
Under basic conditions, nucleophilic addition to nitrile groups can occur.[1]
Q4: Is it always necessary to use an inert atmosphere?
Yes, to maximize the yield of the free thiol and prevent the formation of disulfide byproducts, it is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Quantitative Data Summary
The following table summarizes the percentage yields for the deacetylation of various thioacetates using different hydrolyzing agents.
| Substrate | NaOH Yield (%) | HCl Yield (%) | Hydroxylamine (B1172632) Yield (%) |
| 4-Methoxybenzyl Thioacetate | 63 | 66 | 24 |
| 4-Fluorobenzyl Thioacetate | 71 | 75 | 31 |
| 4-Bromobenzyl Thioacetate | 58 | 61 | 23 |
| S7 (unspecified structure) | 73 | 75 | 76 |
| S8 (unspecified structure) | 76 | 76 | <15 |
| S9 (unspecified structure) | 50 | 72 | 35 |
Data sourced from Scruggs, 2011.[1][2]
Experimental Protocols
1. Base-Promoted (NaOH) Deacetylation of Thioacetates [1]
-
Dissolve the thioacetate (1.2 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add a solution of 0.5M NaOH in water (4 mL) to the flask.
-
Reflux the reaction mixture at 82°C for 2 hours.
-
Cool the solution to room temperature.
-
Wash the solution with hexanes (3 x 15 mL).
-
Dry the organic layer over sodium sulfate (B86663) and decant to obtain the product.
2. Acid-Catalyzed (HCl) Deacetylation of Thioacetates [1]
-
Dissolve the thioacetate (1.2 mmol) in methanol (15 mL) in a round-bottom flask.
-
Add concentrated HCl (1 mL) to the solution.
-
Reflux the resulting solution at 77°C for 5 hours.
-
Cool the solution to room temperature.
-
Wash the solution with hexanes (3 x 15 mL).
-
Dry the organic layer over sodium sulfate and decant to obtain the product.
3. Hydroxylamine-Catalyzed Deprotection of Thioacetates [1]
-
Dissolve the thioacetate (1.2 mmol) in ethanol (10 mL).
-
Add hydroxylamine (1.4 mmol) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 2 hours.
-
Wash the solution with hexanes (3 x 15 mL).
-
Dry the organic layer over sodium sulfate and decant to obtain the product.
Visualizations
Caption: General experimental workflow for sodium thioacetate deacetylation.
Caption: Troubleshooting flowchart for low yield in deacetylation reactions.
References
common side reactions with sodium thioacetate hydrolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium thioacetate (B1230152) hydrolysis for the deprotection of thioesters to yield thiols.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of sodium thioacetate hydrolysis?
This compound is commonly used as a reagent to introduce a protected thiol group into a molecule. The subsequent hydrolysis of the resulting thioacetate is a crucial deprotection step to generate the free, and often reactive, thiol functional group. This method is widely employed in various fields, including the synthesis of peptides, drug discovery, and the preparation of self-assembled monolayers.
Q2: What are the most common side reactions observed during this compound hydrolysis?
The most prevalent side reaction is the oxidation of the desired thiol product to form a disulfide.[1] This is particularly common when the reaction is exposed to oxygen. Other potential side reactions are often substrate-dependent and can include reactions with other sensitive functional groups present in the molecule under the chosen hydrolysis conditions (e.g., acidic or basic). For instance, under basic conditions, other ester groups in the molecule can be saponified, while under acidic conditions, acid-labile protecting groups may be cleaved.
Q3: How can I minimize the formation of disulfide byproducts?
To minimize disulfide formation, it is critical to perform the hydrolysis and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon).[1] Using degassed solvents and reagents can also significantly reduce the presence of dissolved oxygen.[2][3] The addition of a mild reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), during the work-up can also help to cleave any disulfide that has formed.
Q4: What are the common methods for hydrolyzing a thioacetate?
Thioacetates can be hydrolyzed under basic, acidic, or neutral conditions. Common reagents include:
-
Basic conditions: Sodium hydroxide (B78521) (NaOH)[2][3][4], sodium methoxide, or potassium carbonate in an alcoholic solvent.
-
Acidic conditions: Hydrochloric acid (HCl) or sulfuric acid in a protic solvent.[4]
-
Neutral conditions: Reagents like hydroxylamine (B1172632) can be used for deprotection under milder, near-neutral conditions.[4]
The choice of method depends on the stability of the substrate to acidic or basic conditions.
Troubleshooting Guides
Issue 1: Low yield of the desired thiol product.
| Possible Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | - Increase the reaction time or temperature. Monitor the reaction progress using an appropriate analytical technique like TLC, LC-MS, or GC-MS. - Ensure the correct stoichiometry of the hydrolyzing agent is used. For basic hydrolysis, an excess of base is typically required. |
| Oxidation to Disulfide | - As detailed in the FAQs, ensure the reaction and work-up are performed under strictly anaerobic conditions. Use degassed solvents and purge the reaction vessel with an inert gas. |
| Side Reactions with Other Functional Groups | - If your substrate contains base-sensitive groups (e.g., esters, epoxides), consider using acidic or neutral hydrolysis conditions. - If your substrate has acid-sensitive groups (e.g., Boc-protecting groups, acetals), opt for basic or neutral hydrolysis. |
| Product Loss During Work-up | - Ensure the pH is carefully adjusted during the neutralization and extraction steps to maximize the recovery of the thiol. - Thiols can sometimes be volatile; minimize evaporation steps or use a cold trap. |
Issue 2: Presence of a significant amount of disulfide in the final product.
| Possible Cause | Troubleshooting Steps |
| Exposure to Oxygen | - This is the most common cause. Rigorously exclude oxygen from the reaction and work-up by using an inert atmosphere and degassed solvents. |
| Inadequate Purification | - Disulfides can sometimes be difficult to separate from the corresponding thiol. Optimize your chromatographic purification method (e.g., column chromatography, preparative HPLC). |
| Post-purification Oxidation | - Thiols can oxidize upon storage. Store the purified thiol under an inert atmosphere, at low temperatures, and consider adding an antioxidant stabilizer if compatible with your downstream applications. |
Data Presentation
The following table summarizes typical yields for the deacetylation of various thioacetates using different hydrolyzing agents. Note that yields can be highly substrate-dependent.
| Substrate ID | NaOH Promoted Yield (%) | HCl Catalyzed Yield (%) | Hydroxylamine Catalyzed Yield (%) |
| S1 | 52.00 | 70.00 | <15 |
| S2 | 37.00 | 68.00 | 15.00 |
| S3 | <15 | 69.00 | <15 |
| S4 | 43.00 | 39.00 | <15 |
| S5 | 68.00 | 66.00 | 18.00 |
| S7 | 73.00 | 75.00 | 76.00 |
| S8 | 76.00 | 76.00 | <15 |
| S9 | 50.00 | 72.00 | 35.00 |
Data adapted from a study on thioacetate deacetylations. Yields were determined by UV/Vis spectrophotometry using Ellman's reagent. Lower yields with hydroxylamine were often attributed to side reactions. Less than expected yields for NaOH and HCl were suggested to be due to the absence of a strictly inert and water-free atmosphere in the reported experiments.[4]
Experimental Protocols
Protocol 1: Base-Promoted Hydrolysis using Sodium Hydroxide [4]
-
Dissolve the thioacetate substrate (1.2 mmol) in ethanol (B145695) (10 mL).
-
Add a 0.5M aqueous solution of sodium hydroxide (4 mL).
-
Reflux the reaction mixture at 82°C for 2 hours.
-
Cool the reaction to room temperature.
-
Wash the solution with hexanes (3 x 15 mL).
-
Dry the organic layer over sodium sulfate (B86663) and decant to obtain the product.
Protocol 2: Acid-Catalyzed Hydrolysis using Hydrochloric Acid [4]
-
Dissolve the thioacetate substrate (1.2 mmol) in methanol (B129727) (15 mL).
-
Add concentrated hydrochloric acid (1 mL).
-
Reflux the reaction mixture at 77°C for 5 hours.
-
Cool the reaction to room temperature.
-
Wash the solution with hexanes (3 x 15 mL).
-
Dry the organic layer over sodium sulfate and decant to obtain the product.
Protocol 3: Hydroxylamine-Catalyzed Deprotection [4]
-
Dissolve the thioacetate substrate (1.2 mmol) in ethanol (10 mL).
-
Add hydroxylamine (1.4 mmol).
-
Stir the reaction vigorously at room temperature for 2 hours.
-
Wash the solution with hexanes (3 x 15 mL).
-
Dry the organic layer over sodium sulfate and decant to obtain the product.
Visualizations
Caption: Reaction pathway for this compound hydrolysis.
Caption: Troubleshooting workflow for thioacetate hydrolysis.
References
Technical Support Center: Optimizing Thioacetate Synthesis from Alkyl Halides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of thioacetates from alkyl halides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My thioacetate (B1230152) synthesis reaction is very slow or appears incomplete. What are the common causes and how can I accelerate it?
A1: Slow or incomplete reactions are a common issue. Several factors can influence the reaction rate.
-
Substrate Reactivity: The structure of the alkyl halide is critical. The reaction proceeds via an Sₙ2 mechanism, where the thioacetate anion displaces the halide.[1] The reactivity order for the alkyl halide is generally primary > secondary > tertiary. Tertiary alkyl halides are more prone to elimination side reactions and are poor substrates.[2] Less reactive substrates may require significantly longer reaction times, ranging from 3 to 96 hours.[3]
-
Insufficient Reaction Time: Standard protocols suggest 1-2 hours at room temperature for reactive halides.[1] However, for less reactive substrates, this is often insufficient.[2]
-
Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled or is slow, consider increasing the reaction time or gently heating the mixture.[2]
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in stabilizing the reactants and intermediates.
-
Solution: Polar aprotic solvents such as Dimethylformamide (DMF) or acetone (B3395972) are generally effective as they can solvate the cation of the thioacetate salt while not strongly solvating the nucleophilic anion.[2] Ethanol and methanol (B129727) have also been used, often under reflux conditions.[3]
-
-
Use of a Catalyst: A phase-transfer catalyst (PTC) can significantly enhance the reaction rate, especially in heterogeneous reaction mixtures.
-
Solution: The addition of Polyethylene Glycol (PEG400) as a phase-transfer catalyst has been shown to dramatically reduce reaction times and increase yields under mild, room-temperature conditions.[4]
-
Q2: The yield of my thioacetate product is lower than expected. What could be the reason?
A2: Low yields can stem from several issues, including side reactions and suboptimal conditions.
-
Side Reactions (Elimination): With secondary and especially tertiary alkyl halides, the thioacetate anion can act as a base, leading to an E2 elimination reaction that forms an alkene instead of the desired substitution product.[2]
-
Solution: To minimize elimination, use milder reaction conditions (e.g., lower temperature) and consider using a less hindered base if applicable in your specific protocol.[2]
-
-
Hydrolysis of Thioacetate: The thioacetate product can be hydrolyzed back to the corresponding thiol, particularly under basic conditions during work-up.[2]
-
Solution: Ensure the work-up procedure involves proper neutralization to maintain a suitable pH.[2]
-
-
Incorrect Reaction Conditions: The choice of solvent and base can significantly affect the yield.[2]
-
Solution: Optimize your reaction by screening different polar aprotic solvents like DMF or acetone.[2]
-
Q3: My final product is impure. What are the likely contaminants and how can I purify it?
A3: Impurities can arise from unreacted starting materials, side products, or contaminated reagents.
-
Unreacted Starting Materials: If the reaction does not go to completion, the final product will be contaminated with the initial alkyl halide.[2]
-
Solution: Monitor the reaction to ensure completion. If necessary, increase the reaction time or temperature.[2]
-
-
Contaminated Reagents: Thioacetic acid, a common precursor for thioacetate salts, is often contaminated with acetic acid.[2][5]
-
Solution: Use high-purity reagents. If you suspect contamination, purify the reagents before use.
-
-
Purification: The most common method for purifying the crude thioacetate product is column chromatography on silica (B1680970) gel.[1]
Data Presentation: Reaction Time and Yield Optimization
The use of a phase-transfer catalyst like PEG400 can significantly optimize reaction conditions for the synthesis of thioacetates from various alkyl halides.
Table 1: Effect of PEG400 on Thioacetate Synthesis from Benzyl Chloride [4]
| Catalyst | Reaction Time (hours) | Yield (%) |
| None | 12 | 15 |
| 3 mol% PEG400 | 3.5 | ~59 (fourfold increase) |
Table 2: Synthesis of Various Thioacetates using PEG400 Catalyst [4]
| Alkyl Halide | Reaction Time (hours) | Yield (%) |
| Benzyl chloride | 3.5 | 98 |
| n-Butyl bromide | 4.0 | 95 |
| Isoamyl bromide | 4.5 | 92 |
| n-Octyl bromide | 4.0 | 95 |
| Allyl chloride | 3.0 | 96 |
| Ethyl bromoacetate | 3.5 | 98 |
Conditions: Reaction of alkyl halide with sodium thioacetate (prepared in situ from thioacetic acid and sodium carbonate) catalyzed by 3 mol% PEG400 at room temperature.[4]
Experimental Protocols
Protocol 1: General Synthesis of Thioacetates using Potassium Thioacetate [1]
This protocol describes a standard method for S-alkylation of alkyl halides.
-
Materials:
-
Alkyl halide (1.0 equivalent)
-
Potassium thioacetate (KSAc) (1.5 equivalents)
-
Solvent (e.g., DMF, Methanol)
-
Brine solution
-
Hexanes
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve potassium thioacetate (1.5 eq.) in the chosen solvent (e.g., DMF, 10 volumes).
-
To this solution, add the alkyl halide (1.0 eq.).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.[1]
-
Upon completion, quench the reaction by adding a brine solution (e.g., 10 mL).[1]
-
Extract the aqueous layer with hexanes (e.g., 3 x 10 mL).[1]
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude thioacetate.
-
If necessary, purify the crude product by column chromatography on silica gel.[1]
-
Protocol 2: Facile Synthesis of Thioacetates using PEG400 as a Phase-Transfer Catalyst [4]
This method provides a mild and efficient synthesis at room temperature.
-
Materials:
-
Alkyl halide (1.0 equivalent)
-
Thioacetic acid (1.05 equivalents)
-
Sodium carbonate (1.1 equivalents)
-
PEG400 (0.03 equivalents)
-
Solvent (e.g., Chloroform)
-
-
Procedure:
-
In a reaction flask, combine the alkyl halide, thioacetic acid, sodium carbonate, and PEG400 in the solvent.
-
Stir the heterogeneous mixture at room temperature. The neutralization of thioacetic acid by sodium carbonate is exothermic and helps drive the reaction without external heating.[4]
-
Monitor the reaction by TLC until the starting material is consumed (typical reaction times are 3-5 hours, see Table 2).
-
After completion, filter the reaction mixture to remove solid residues.
-
Wash the solids with a small amount of the solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the pure thioacetate product.
-
Visualizations
Caption: General experimental workflow for thioacetate synthesis.
Caption: Troubleshooting decision tree for slow reactions.
References
Technical Support Center: Preventing Disulfide Byproduct Formation from Thioacetates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize or eliminate the formation of disulfide byproducts during the deprotection of thioacetates.
Troubleshooting Guide
This guide addresses common issues encountered during thioacetate (B1230152) deprotection and provides solutions to prevent the formation of disulfide byproducts.
| Issue | Potential Cause | Recommended Solution |
| Significant disulfide formation observed after deprotection. | Presence of atmospheric oxygen. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[1] |
| High pH of the reaction mixture. | Maintain a slightly acidic to neutral pH (around 6.5-7.5) to keep the thiol group protonated and less susceptible to oxidation.[2] The thiol group is more prone to oxidation in its deprotonated thiolate form, which is favored at higher pH. | |
| Contamination with transition metal ions. | Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the reaction buffer to sequester metal ions that can catalyze thiol oxidation. | |
| Low yield of the desired thiol. | Incomplete deprotection. | Increase the reaction time or the concentration of the deprotecting agent. Ensure the chosen deprotection method is suitable for the specific substrate. |
| Side reactions with other functional groups. | Select a deprotection method with high chemoselectivity. For instance, tetrabutylammonium (B224687) cyanide (TBACN) can selectively deprotect thioacetates in the presence of acetates.[1] | |
| Disulfide formation during workup or purification. | Exposure to air during extraction or chromatography. | Use degassed solvents and buffers for all workup and purification steps. Consider adding a small amount of a reducing agent like Dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to purification buffers.[2] |
| Variability in results between experiments. | Inconsistent reaction conditions. | Strictly control reaction parameters such as temperature, pH, solvent purity, and inert atmosphere. |
| Purity of the starting thioacetate. | Ensure the starting material is free from contaminants that could promote oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind disulfide byproduct formation from thioacetates?
A1: Disulfide byproduct formation occurs after the deprotection of the thioacetate to reveal the free thiol. This thiol is susceptible to oxidation, where two thiol groups react to form a disulfide bond (-S-S-). This oxidation is often promoted by the presence of atmospheric oxygen, high pH (which favors the more reactive thiolate anion), and trace metal ion contaminants that can act as catalysts.[1]
Q2: How does the choice of deprotection agent affect disulfide formation?
A2: The deprotection agent and conditions play a crucial role.
-
Strong bases (e.g., NaOH, KOH) can be effective but the resulting high pH can accelerate the oxidation of the newly formed thiol.[3]
-
Strong acids (e.g., HCl) can also be used, but may not be suitable for acid-labile substrates.[3]
-
Milder reagents like tetrabutylammonium cyanide (TBACN) can offer high yields with minimal side products when performed under an inert atmosphere.[1]
-
Thiol-based reagents like dithiothreitol (DTT) can be used for deprotection via thiol-disulfide exchange, which inherently provides a reducing environment.[4]
Q3: What is the role of solvents in preventing disulfide formation?
A3: The choice of solvent is critical.
-
Protic solvents like methanol (B129727) have been shown to yield better results in some deprotection reactions, such as those using TBACN, compared to ethanol (B145695).[1]
-
Aprotic solvents are generally recommended for the storage of thiols to minimize oxidation.
-
It is crucial to degas all solvents before use to remove dissolved oxygen, a primary oxidizing agent.[1] The use of tetrahydrofuran (B95107) (THF) as a cosolvent has been observed to sometimes result in disulfide formation.[1]
Q4: Can disulfide formation be reversed?
A4: Yes, disulfide bonds can be reduced back to free thiols using reducing agents. Common laboratory reducing agents include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[2] TCEP is often preferred as it is odorless, more stable, and effective over a wider pH range compared to DTT.[2]
Q5: How can I monitor the progress of the deprotection and the formation of byproducts?
A5: The reaction can be monitored using techniques such as:
-
Thin-Layer Chromatography (TLC): To observe the disappearance of the starting thioacetate and the appearance of the product thiol.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, allowing for the determination of the ratio of thiol to disulfide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and identify any byproducts.
-
Ellman's Reagent (DTNB): Can be used to quantify the amount of free thiol present in the reaction mixture.[3]
Quantitative Data Summary
The following tables summarize quantitative data on the effectiveness of different deprotection methods.
Table 1: Comparison of Thioacetate Deprotection Methods
| Deprotection Agent | Substrate | Solvent | Conditions | Thiol Yield (%) | Disulfide Byproduct | Reference |
| NaOH | Various thioacetates | Ethanol/Water | Reflux, 2h | 50-75% | Possible side reactions | [3] |
| HCl | Various thioacetates | Methanol | Reflux, 5h | 50-75% | Possible side reactions | [3] |
| Hydroxylamine | Various thioacetates | Ethanol | RT, 2h | Generally poor | Side reactions likely | [3] |
| TBACN (0.5 eq) | Aliphatic thioacetates | Chloroform (B151607)/Methanol (1:1) | RT, 3h, N₂ atmosphere | >80% | Minimal to none | [1] |
| TBACN (1.0 eq) | o-xylylene dithioacetate | Chloroform/Methanol (1:1) | RT, 16h, N₂ atmosphere | 63% | Some, likely disulfide | [1] |
Table 2: Effect of Additives and Conditions on Thiol Generation
| Additive/Condition | Purpose | Concentration/Details | Effectiveness |
| Inert Atmosphere (N₂ or Ar) | Prevent oxidation by O₂ | Continuous flow or balloon | Highly effective in reducing disulfide formation.[1] |
| Degassed Solvents | Remove dissolved O₂ | Sparging with inert gas or freeze-pump-thaw cycles | Essential for minimizing oxidation.[1] |
| Dithiothreitol (DTT) | Reducing agent | 10-100 mM in buffers | Effective at preventing and reversing disulfide formation, especially during purification.[2] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Reducing agent | 10-100 mM in buffers | More stable and effective over a wider pH range than DTT.[2] |
| Ethylenediaminetetraacetic acid (EDTA) | Chelating agent | 1-5 mM in buffers | Prevents metal-catalyzed oxidation. |
Experimental Protocols
Protocol 1: General Procedure for Base-Promoted Deprotection of Thioacetates
This protocol is adapted from a procedure using sodium hydroxide.[3][5]
-
Dissolve the thioacetate (1.2 mmol) in degassed ethanol (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add a 0.5M aqueous solution of NaOH (4 mL) dropwise to the stirring solution.
-
Reflux the reaction mixture at 82°C for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Neutralize the mixture with a degassed 2M HCl solution.
-
Extract the product with a suitable degassed organic solvent (e.g., diethyl ether).
-
Wash the organic layer with degassed water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Deprotection of Thioacetates using Tetrabutylammonium Cyanide (TBACN)
This protocol is based on a method that provides high yields with minimal disulfide formation.[1]
-
In a flask under a nitrogen atmosphere, dissolve the aliphatic thioacetate in a 1:1 mixture of chloroform and methanol.
-
Add a catalytic amount of TBACN (approximately 0.5 molar equivalents per thioacetate group).
-
Stir the solution at room temperature for about 3 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, the reaction mixture can be worked up by standard aqueous extraction procedures. The catalytic residue can be removed by column chromatography or distillation if necessary.
Visualizations
Caption: Workflow for selecting a thioacetate deprotection strategy.
Caption: Mechanism of disulfide formation and prevention strategies.
References
- 1. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
- 2. metabion.com [metabion.com]
- 3. memphis.edu [memphis.edu]
- 4. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioacetate Deprotection Procedure [sigmaaldrich.com]
troubleshooting low yield in thioacetylation of complex molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low yields in the thioacetylation of complex molecules.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during thioacetylation reactions.
Question: My thioacetylation reaction is resulting in a low yield or failing completely. What are the first steps I should take to troubleshoot this?
Answer: When facing low or no yield in a thioacetylation reaction, a systematic approach to troubleshooting is crucial. Start by verifying the basics of your experimental setup and then move to more specific variables.
Initial Checks:
-
Reagent Quality: Ensure the purity and reactivity of your starting materials. Thioacetic acid can be contaminated with acetic acid, and its purity should be checked.[1] Complex starting materials should be fully characterized to confirm their structure and purity.
-
Reaction Conditions: Double-check that the reaction was set up at the correct temperature, concentration, and for the appropriate duration. Some reactions may require an inert atmosphere to prevent side reactions.[2][3]
-
Solvent Choice: The solvent should be anhydrous and appropriate for the reaction. Common solvents for thioacetylation can include hexane, propylene (B89431) glycol, or even aqueous buffers under certain conditions.[4]
If these initial checks do not reveal the source of the problem, consider the following more detailed troubleshooting steps, as outlined in the workflow diagram below.
Caption: A workflow diagram for troubleshooting low yield in thioacetylation reactions.
Question: I suspect side reactions are consuming my starting material. What are the most common side reactions in thioacetylation and how can I mitigate them?
Answer: Side reactions are a frequent cause of low yields, especially when working with complex molecules that have multiple functional groups.
Common Side Reactions:
-
Oxidation of Thiols: Thiols are susceptible to oxidation, which can lead to the formation of disulfides, particularly in the presence of air.[3] This can be a significant issue if the desired product is a thiol generated from the hydrolysis of a thioacetate.
-
Competing Reactions with Other Functional Groups: If your molecule contains other nucleophilic groups (e.g., amines, alcohols), these may compete with the desired thioacetylation site. Protecting sensitive functional groups may be necessary.[5][6][7]
-
Dehydration: For substrates like secondary and tertiary alcohols, dehydration to form alkenes can be a competing side reaction, especially at higher temperatures or under acidic conditions.[3]
Mitigation Strategies:
-
Inert Atmosphere: To prevent oxidation, conduct the reaction and any subsequent workup under an inert atmosphere of nitrogen or argon.[3]
-
Use of Protecting Groups: Temporarily mask reactive functional groups that are not the target of thioacetylation. Acetals can be used to protect aldehydes and ketones.[6][7][8][9]
-
Temperature Control: Running the reaction at a lower temperature for a longer duration can sometimes minimize side reactions like dehydration.[3][10]
Caption: Common side reactions that can lower the yield of thioacetylation.
Question: How do I choose the right catalyst for my thioacetylation reaction, and could the wrong catalyst be the cause of low yield?
Answer: The choice of catalyst can significantly impact the yield and selectivity of a thioacetylation reaction. Using an inappropriate catalyst can lead to low conversion or the promotion of side reactions.
Catalyst Considerations:
-
Acid vs. Base Catalysis: Acetylation and related reactions can be catalyzed by either acids or bases.[5] For thioacetal formation, Lewis acids like BF3 are often preferred over protic acids, as they can better activate the carbonyl group.[11]
-
Enzymatic Catalysis: For certain substrates, enzymes like lipases can offer high selectivity and milder reaction conditions, potentially avoiding side reactions with sensitive functional groups.[4]
-
Metal-Based Catalysts: In some advanced applications, metal catalysts such as those based on palladium or copper are used, particularly in cross-coupling reactions to form thioesters.[12]
If you are experiencing low yield, it may be beneficial to screen a small number of different catalyst types to find one that is optimal for your specific substrate.
Frequently Asked Questions (FAQs)
Q1: My starting material is not very soluble in common organic solvents. What are my options?
A1: For substrates with poor solubility, you can try using a co-solvent system or exploring alternative solvents. In some cases, reactions can be performed in aqueous buffers or specialized solvents like propylene glycol or triacetin.[4] Changing the solvent may require re-optimization of other reaction parameters.
Q2: I've successfully synthesized my thioacetylated product, but I'm losing a significant amount during purification. What can I do?
A2: Purification of complex molecules can be challenging. If you are losing your product during column chromatography, consider the following:
-
Alternative Stationary Phases: If your compound is basic, it may be interacting strongly with acidic silica (B1680970) gel. Consider using alumina (B75360) or an amine-functionalized silica gel.[13]
-
Non-Chromatographic Methods: Crystallization, if feasible, can be an excellent method for purifying solid products and can sometimes be more scalable and result in higher recovery than chromatography.[14]
-
Extraction Optimization: Ensure your workup and extraction procedures are optimized to minimize product loss. This includes selecting the appropriate solvents and pH for aqueous washes.
Q3: Can I use a protecting group strategy to improve the selectivity of my thioacetylation?
A3: Yes, protecting groups are a powerful tool in the synthesis of complex molecules.[7] If your molecule has multiple reactive sites, you can selectively protect the functional groups you do not want to react. For example, aldehydes and ketones can be protected as acetals, which are stable under many thioacetylation conditions but can be easily removed later.[6][7][8]
Quantitative Data Summary
The efficiency of thioacetylation can be influenced by the choice of catalyst and reaction conditions. The following table summarizes the performance of different catalytic systems in related thioester synthesis reactions.
| Catalyst Type | Catalyst Example | Substrate(s) | Reaction Time | Yield (%) | Reference |
| Enzymatic | Lipozyme TL IM | Benzyl mercaptan, Vinyl laurate | 30 min | >82% | [12] |
| Enzymatic | Lipozyme RM IM | Palmitic acid, α,ω-alkanedithiols | - | 80-90% | [12] |
| Metal-Catalyzed | tBuBrettPhos Pd G3 | Aryl halides, Thioacetates | - | High | [12] |
| Metal-Catalyzed | Cu Single-Atom Catalyst | Aryl iodides, Thiols | 8 h | - | [12] |
Experimental Protocols
Protocol 1: General Procedure for Thioacetylation of an Alcohol using the Mitsunobu Reaction
This protocol is adapted for the conversion of an alcohol to a thioacetate, a common method for introducing a protected thiol group.[3]
Materials:
-
Substrate (alcohol)
-
Thioacetic acid (1.5 eq.)
-
Triphenylphosphine (B44618) (PPh3) (1.5 eq.)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the alcohol (1 eq.), triphenylphosphine (1.5 eq.), and thioacetic acid (1.5 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the solution in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the thioacetylated product.
Protocol 2: Hydrolysis of a Thioacetate to a Thiol
This protocol describes the deprotection of the thioacetyl group to yield the free thiol.[1][3]
Materials:
-
Thioacetylated substrate
-
Sodium hydroxide (B78521) (NaOH) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or methanol
-
Aqueous acid (e.g., HCl) for workup
Procedure using NaOH:
-
Dissolve the thioacetylated substrate (1 eq.) in methanol.
-
Add an aqueous solution of sodium hydroxide (2-3 eq.).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with aqueous HCl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude thiol.
-
Purify as necessary, keeping in mind the potential for oxidation to the disulfide.
References
- 1. Thioacetic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. WO2001077096A2 - Preparation of natural thioacetates and derivatives - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. organic chemistry - Why are protic acids not used for the formation of thioacetals? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
effect of solvent choice on sodium thioacetate reaction rate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the use of sodium thioacetate (B1230152) in chemical reactions, with a specific focus on how solvent choice impacts reaction rates and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of sodium thioacetate in organic synthesis?
This compound (CH₃COSNa) is a highly versatile reagent primarily used as a nucleophilic source of the thioacetate anion (CH₃COS⁻).[1] Its main application is in the nucleophilic displacement of alkyl halides or other substrates with good leaving groups (e.g., tosylates, mesylates) to form thioacetate esters.[1][2] These stable esters can then be hydrolyzed under acidic or basic conditions to yield the corresponding free thiols (R-SH). This two-step process is a common strategy for introducing thiol groups into molecules.[1]
Q2: Which type of solvent is best for a reaction involving this compound as a nucleophile?
For nucleophilic substitution reactions, particularly S\N2 reactions where this compound is the nucleophile, polar aprotic solvents are generally preferred.[3][4][5] These solvents can dissolve the ionic this compound but do not strongly solvate the thioacetate anion. This leaves the nucleophile "naked" and more reactive, leading to a faster reaction rate.[4]
Commonly Used Polar Aprotic Solvents:
-
Dimethylformamide (DMF)[6]
-
Dimethyl sulfoxide (B87167) (DMSO)[3]
-
Acetonitrile
Q3: Why do polar protic solvents slow down my this compound reaction?
Polar protic solvents, such as water, methanol (B129727), and ethanol, contain acidic hydrogens that can form strong hydrogen bonds with the negatively charged thioacetate anion.[4][7] This process, called solvation, creates a "cage" of solvent molecules around the nucleophile.[8] This solvation stabilizes the nucleophile, making it less reactive and less available to attack the electrophilic substrate, which significantly decreases the rate of an S\N2 reaction.[9][10]
Troubleshooting Guide
Issue 1: My reaction is proceeding very slowly or not at all.
Possible Cause: You may be using a polar protic solvent.
-
Explanation: As detailed above, polar protic solvents like methanol or water can solvate the thioacetate nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction rate.[4][10] In one reported S\N2 reaction, the rate was 500 times faster in acetone (B3395972) (polar aprotic) than in methanol (polar protic).[5]
-
Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents will dissolve the this compound but will not form a strong solvation shell around the anion, leading to a significant increase in the reaction rate.[3][5]
Issue 2: I am having difficulty dissolving the this compound in my chosen solvent.
Possible Cause: The solvent may not be polar enough.
-
Explanation: this compound is a salt and generally requires a polar solvent to dissolve.[7][11] Nonpolar solvents like hexane (B92381) or toluene (B28343) will not effectively dissolve the ionic compound, preventing the reaction from occurring in the solution phase.
-
Solution: Ensure you are using a polar solvent. If solubility is still an issue in a solvent like acetone, consider more powerful polar aprotic solvents like DMF or DMSO, which have higher dielectric constants and are excellent at dissolving salts.[10] While potassium thioacetate is mentioned to be soluble in hot water and alcohols, polar aprotic solvents are generally better for S\N2 reactivity.[12]
Issue 3: I am observing unexpected side products.
Possible Cause: The solvent may be promoting an alternative reaction pathway (e.g., S\N1 or elimination).
-
Explanation: While S\N2 reactions are favored by polar aprotic solvents, the use of polar protic solvents can stabilize carbocation intermediates, which may favor an S\N1 pathway, especially with secondary or tertiary substrates.[11][13] This can lead to a mixture of products and racemization if the substrate is chiral. Additionally, the basicity of the thioacetate anion could promote elimination reactions, particularly at higher temperatures or with sterically hindered substrates.
-
Solution:
-
Confirm Solvent Choice: For S\N2 reactions, use a polar aprotic solvent like DMF or DMSO to disfavor carbocation formation.[10]
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize elimination side products.
-
Substrate Choice: S\N2 reactions work best with methyl, primary, and less-hindered secondary alkyl halides.
-
Data Presentation: Solvent Effects on S\N2 Reaction Rates
The following table summarizes the general effect of different solvent classes on the relative rate of a typical S\N2 reaction, such as the reaction of an alkyl halide with this compound.
| Solvent Class | Examples | General Mechanism of Solvation | Effect on Thioacetate Nucleophilicity | Expected Relative Reaction Rate |
| Polar Aprotic | Acetone, DMF, DMSO, Acetonitrile | Solvates the cation (Na⁺) well, but not the anion (CH₃COS⁻).[3] | Anion is "naked" and highly reactive.[4] | Very Fast |
| Polar Protic | Water, Methanol, Ethanol | Solvates both cation and anion via H-bonding.[4][7] | Anion is stabilized in a "solvent cage," reducing reactivity.[8] | Slow |
| Nonpolar | Hexane, Toluene, Benzene | Poor solvation of ionic species. | Reactants have very low solubility. | Extremely Slow / No Reaction |
Experimental Protocols
Protocol: Measuring the Effect of Solvent on Reaction Rate
This protocol describes a general method to compare the reaction rates of an alkyl halide with this compound in different solvents. The progress of the reaction can be monitored by techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To determine the relative reaction rate of benzyl (B1604629) bromide with this compound in DMF (polar aprotic) versus isopropanol (B130326) (polar protic).
Materials:
-
Benzyl bromide
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Isopropanol, anhydrous
-
Internal standard (e.g., dodecane (B42187) for GC analysis)
-
Reaction vials with septa
-
Magnetic stirrer and stir bars
-
Constant temperature bath (e.g., oil bath)
-
Syringes for sampling
-
GC or HPLC for analysis
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 0.2 M solution of benzyl bromide in each solvent (DMF and isopropanol) containing the internal standard (e.g., 0.05 M dodecane).
-
Prepare a 0.2 M solution of this compound in each solvent.
-
-
Set up the Reaction:
-
In a reaction vial, place a stir bar and add 5.0 mL of the this compound solution.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 40°C) and allow it to equilibrate for 15 minutes.
-
-
Initiate the Reaction:
-
At time t=0, rapidly add 5.0 mL of the corresponding benzyl bromide stock solution to the vial. This will result in initial concentrations of 0.1 M for both reactants.
-
-
Monitor the Reaction:
-
Immediately withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture (this is the t=0 sample). Quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., cold diethyl ether and water).
-
Continue to withdraw and quench aliquots at regular intervals (e.g., 5, 15, 30, 60, 120 minutes). The sampling frequency should be higher for the reaction in DMF, which is expected to be much faster.
-
-
Analyze Samples:
-
Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining benzyl bromide and/or the formed S-benzyl thioacetate relative to the internal standard.
-
-
Process Data:
-
Plot the concentration of the reactant (benzyl bromide) versus time for each solvent.
-
Determine the initial reaction rate from the slope of the curve at t=0. The relative rate can be found by comparing the slopes or by calculating the rate constants (k) if the reaction order is known (expected to be second-order).[7]
-
Visualizations
Caption: Solvation differences between polar protic and aprotic solvents.
References
- 1. This compound|C2H3NaOS|34832-35-4 [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. users.wfu.edu [users.wfu.edu]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ias.ac.in [ias.ac.in]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. In which organic solvents are potassium thioacetate soluble-Thioacetic_Potassium_Thioacetate_Wuxue Rongtai Pharmaceutical [en.wxrtyy.com.cn]
- 13. chem.libretexts.org [chem.libretexts.org]
managing exothermic neutralization in situ sodium thioacetate prep
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the in situ preparation of sodium thioacetate (B1230152). The focus is on managing the exothermic neutralization step to ensure a safe and successful synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the in situ preparation of sodium thioacetate, particularly concerning the management of the exothermic neutralization of thioacetic acid.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Increase | - Addition of base is too fast.- Inadequate cooling.- Concentration of reactants is too high. | - Immediately slow down or stop the addition of the base.- Ensure the reaction vessel is properly immersed in an efficient cooling bath (e.g., ice-water or ice-salt).- Use a dropping funnel for controlled, dropwise addition of the base.- Consider diluting the reactants. |
| Formation of Side Products (e.g., Elimination Products) | - Excessive reaction temperature due to poor heat management. | - Maintain a low reaction temperature, ideally between 0 and 5 °C, during the neutralization step.[1]- Use a less hindered base if elimination is a persistent issue.[2] |
| Low Yield of Thioacetate Product | - Incomplete neutralization of thioacetic acid.- Decomposition of the product at elevated temperatures. | - Monitor the pH of the reaction mixture to ensure complete neutralization.- Strict temperature control is crucial to prevent product degradation.[3] |
| Reaction Does Not Proceed to Completion | - Insufficient amount of base.- Low reaction temperature slowing down the subsequent substitution reaction. | - Ensure the correct stoichiometry of the base is used.- After the initial exothermic neutralization is controlled and complete, the reaction temperature may need to be slowly raised to facilitate the subsequent reaction with the alkyl halide. Monitor the reaction progress using techniques like TLC.[4] |
| "Oiling Out" of the Product | - The product is insoluble in the reaction solvent at the current temperature. | - This can sometimes occur if the solution is cooled too quickly.[3] Try allowing the solution to warm slightly or add a co-solvent to improve solubility. |
Frequently Asked Questions (FAQs)
Q1: Why is the in situ preparation of this compound exothermic?
A1: The in situ preparation involves the neutralization of thioacetic acid with a base, such as sodium hydroxide (B78521) or sodium carbonate.[5] This acid-base reaction is an exothermic process, releasing heat into the system.[6]
Q2: How can I control the temperature during the neutralization step?
A2: Effective temperature control is critical. Key methods include:
-
Cooling Baths: Immerse the reaction flask in an ice-water or ice-salt bath to dissipate the heat generated.[1]
-
Slow Addition: Add the basic solution dropwise using a dropping funnel. This allows the heat to be dissipated as it is generated, preventing a rapid temperature spike.
-
Adequate Stirring: Ensure efficient stirring to promote even heat distribution throughout the reaction mixture.
Q3: What are the risks of an uncontrolled exothermic reaction?
A3: An uncontrolled exotherm can lead to several problems, including:
-
Runaway Reaction: A rapid increase in temperature can accelerate the reaction rate, leading to a dangerous, uncontrolled release of energy.[7]
-
Side Reactions: Higher temperatures can promote unwanted side reactions, such as elimination, reducing the yield and purity of the desired product.[2]
-
Solvent Boiling: The heat generated can cause the solvent to boil, leading to a loss of solvent and an increase in reactant concentration, which can further accelerate the reaction.
-
Safety Hazards: In severe cases, it can lead to a pressure buildup and potential for vessel rupture.
Q4: Is there a specific value for the heat of neutralization of thioacetic acid?
Q5: What is "quenching" and when should I do it?
A5: Quenching is the process of rapidly stopping a reaction by adding a reagent that deactivates any remaining reactive species.[12] In the context of this synthesis, after the desired reaction is complete, a quenching step (e.g., adding water or a brine solution) can be used to neutralize any unreacted reagents before workup.[4] If the quenching process itself is exothermic, it should be done in a cooling bath.[13]
Quantitative Data Summary
The following table provides a comparison of the standard enthalpy of neutralization for strong and weak acids to provide context for the expected exothermicity of the thioacetic acid neutralization.
| Acid | Base | Enthalpy of Neutralization (ΔHn) | Reference |
| Hydrochloric Acid (Strong) | Sodium Hydroxide (Strong) | ~ -57.9 kJ/mol | [8] |
| Acetic Acid (Weak) | Sodium Hydroxide (Strong) | ~ -56.1 kJ/mol | [10] |
| Hydrogen Cyanide (Very Weak) | Potassium Hydroxide (Strong) | ~ -11.7 kJ/mol | [10] |
| Thioacetic Acid (Weak) | Sodium Hydroxide (Strong) | Estimated to be slightly less than -57 kJ/mol | (Estimate based on weak acid behavior) |
Experimental Protocol: In Situ Preparation of this compound and Subsequent S-Alkylation
This protocol describes the in situ formation of this compound followed by its reaction with an alkyl halide to form an S-alkyl thioacetate, with a focus on managing the initial exothermic neutralization.
Materials:
-
Thioacetic acid
-
Sodium hydroxide (or Sodium Carbonate)
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
An appropriate solvent (e.g., Dimethylformamide - DMF, Methanol)[4]
-
Ice
-
Water
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Extraction solvent (e.g., hexanes)[4]
Procedure:
-
Preparation: Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer in an ice-water bath.
-
Charging the Flask: Dissolve the thioacetic acid (1.0 equivalent) in the chosen solvent in the reaction flask and cool the solution to 0-5 °C with stirring.
-
Neutralization (Exothermic Step): Prepare a solution of sodium hydroxide (1.0 equivalent) in water. Slowly add the sodium hydroxide solution dropwise to the stirred thioacetic acid solution via the dropping funnel. Monitor the internal temperature closely, ensuring it does not rise above 10 °C. The rate of addition should be adjusted to maintain this temperature range.
-
Formation of this compound: After the addition of the base is complete, allow the mixture to stir at 0-5 °C for an additional 15-20 minutes to ensure complete neutralization.
-
S-Alkylation: Add the alkyl halide (1.0 equivalent) to the reaction mixture. The addition can be done dropwise or in one portion, depending on the reactivity of the alkyl halide.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[4]
-
Quenching: Once the reaction is complete, quench the reaction by adding a brine solution.[4]
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., hexanes).[4] Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.[4]
Visualizations
Caption: Workflow for the in situ preparation and reaction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Enthalpy of Neutralisation Chemistry Tutorial [ausetute.com.au]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. byjus.com [byjus.com]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heat of Neutralization - SPM Chemistry [spmchemistry.blog.onlinetuition.com.my]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Thioacetate Stability and Storage
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and storage of thioacetate (B1230152) compounds. It is intended for researchers, scientists, and drug development professionals who utilize thioacetate-containing molecules in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of thioacetate compounds?
A1: The stability of thioacetates is primarily influenced by hydrolysis, which is the cleavage of the thioester bond by water. The rate of hydrolysis is significantly affected by pH and temperature. Thioacetates are generally more stable in acidic conditions and less stable in neutral to alkaline conditions. Elevated temperatures will accelerate the rate of hydrolysis across all pH levels. Exposure to strong oxidizing agents can also lead to degradation.
Q2: What are the common degradation products of thioacetate?
A2: The primary degradation products of thioacetate hydrolysis are the corresponding thiol and acetic acid.[1] In the presence of oxygen, the resulting free thiol can be further oxidized to form a disulfide.
Q3: What are the recommended storage conditions for thioacetic acid and its derivatives?
A3: To ensure long-term stability, thioacetic acid and its derivatives should be stored in a cool, dry, and dark place. Specific recommendations include:
-
Temperature: 2-8°C is a commonly recommended storage temperature.[2] Some sources suggest storing below 10°C.[3] For sensitive thiol compounds, storage at -20°C or even -80°C can significantly extend shelf life, especially for solutions.
-
Atmosphere: To minimize oxidation of any hydrolyzed thiol, it is best to store thioacetate compounds under an inert atmosphere, such as nitrogen or argon.
-
Container: Use tightly sealed containers to prevent moisture and air from entering. For light-sensitive compounds, amber glass vials are recommended.
Q4: I have been storing my thioacetate compound at room temperature. Is it still usable?
A4: The stability of thioacetate at room temperature is highly dependent on the specific compound and the ambient conditions (humidity, light exposure). While some thioacetates are relatively stable at room temperature in a tightly sealed container, degradation can occur.[4][5][6] It is highly recommended to assess the purity of the compound before use, for example, by HPLC or NMR spectroscopy.
Q5: Can I store thioacetate compounds in solution?
A5: Storing thioacetates in solution is generally not recommended for long periods due to the increased risk of hydrolysis. If you must store a thioacetate solution, it is best to use an anhydrous aprotic solvent and store it at a low temperature (e.g., -20°C or -80°C) under an inert atmosphere. Aqueous solutions, especially at neutral or alkaline pH, should be prepared fresh before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or poor reaction yield | Degradation of the thioacetate starting material. | Assess the purity of the thioacetate using an appropriate analytical method (e.g., HPLC, NMR). If degradation is confirmed, use a fresh or properly stored batch of the compound. |
| Presence of unexpected byproducts in my reaction | The presence of free thiol and acetic acid from thioacetate hydrolysis may be interfering with your reaction. | Purify the thioacetate compound before use. Consider using a freshly opened bottle or a sample that has been stored under optimal conditions. |
| Inconsistent results between experiments | The degree of thioacetate degradation may vary between different batches or due to differences in storage and handling. | Standardize your storage and handling procedures for thioacetate compounds. Always use compounds from the same lot for a series of related experiments, if possible. Regularly check the purity of your stored thioacetates. |
| Change in physical appearance of the solid thioacetate (e.g., discoloration, clumping) | This may indicate degradation due to moisture absorption or other decomposition pathways. | Do not use the compound. Dispose of it according to your institution's safety guidelines and obtain a fresh supply. |
Data on Thioacetate Stability
The stability of thioacetates is highly dependent on pH and temperature. The following tables summarize the hydrolysis rates and half-lives of Thioacetic Acid (TAA) and Methylthioacetate (MTA) under various conditions.
Table 1: Hydrolysis Rate Constants (k) for Thioacetic Acid (TAA) and Methylthioacetate (MTA)
| Compound | pH | Temperature (°C) | Rate Constant (k, s⁻¹) |
| TAA | 2.5 | 50 | 1.0 x 10⁻⁵ |
| 7 | 50 | 1.8 x 10⁻⁶ | |
| 10 | 50 | 1.1 x 10⁻⁶ | |
| MTA | 2.5 | 30 | 2.3 x 10⁻⁵ |
| 7 | 30 | 1.1 x 10⁻⁵ | |
| 10 | 30 | 2.5 x 10⁻⁴ |
Data adapted from Chandru, K., et al. (2016). Scientific Reports.
Table 2: Half-lives (t₁/₂) for the Hydrolysis of Thioacetic Acid (TAA) and Methylthioacetate (MTA)
| Compound | pH | Temperature (°C) | Half-life (t₁/₂) |
| TAA | 2.5 | 50 | ~19 hours |
| 7 | 50 | ~4.5 days | |
| 10 | 50 | ~7.3 days | |
| MTA | 2.5 | 30 | ~8.4 hours |
| 7 | 30 | ~17.5 hours | |
| 10 | 30 | ~46 minutes |
Data adapted from Chandru, K., et al. (2016). Scientific Reports.
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for Thioacetate Analysis
This protocol provides a general framework for developing an HPLC method to assess the stability of thioacetate compounds by separating the parent compound from its primary degradation product, acetic acid.
Objective: To quantify the amount of intact thioacetate and acetic acid in a sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase acidification)
-
Thioacetate compound of interest
-
Acetic acid standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acidified water and acetonitrile. A common starting point is a gradient elution to effectively separate compounds with different polarities. For example, a mobile phase of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) can be used.
-
Standard Preparation:
-
Prepare a stock solution of the thioacetate compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Prepare a stock solution of acetic acid in the same solvent at a known concentration.
-
Create a mixed standard solution containing both the thioacetate and acetic acid.
-
-
Sample Preparation: Dissolve the thioacetate sample to be analyzed in the mobile phase or a compatible solvent to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (or a wavelength appropriate for the specific thioacetate).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
-
Analysis:
-
Inject the mixed standard solution to determine the retention times of the thioacetate and acetic acid.
-
Inject the sample solution to quantify the amounts of thioacetate and acetic acid present.
-
Quantification can be performed using a calibration curve generated from a series of standard solutions of known concentrations.
-
Protocol 2: Monitoring Thioacetate Hydrolysis by ¹H NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the degradation of a thioacetate to acetic acid over time.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (300 MHz or higher).
-
NMR tubes.
Reagents:
-
Thioacetate compound of interest.
-
Deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Internal standard (optional, for quantification, e.g., trimethylsilyl (B98337) propionate (B1217596) - TSP).
Procedure:
-
Sample Preparation: Dissolve a known amount of the thioacetate compound in the chosen deuterated solvent in an NMR tube. If performing a kinetic study, the solvent system can be buffered to the desired pH.
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Incubate the NMR tube under the desired conditions (e.g., a specific temperature).
-
Acquire subsequent ¹H NMR spectra at various time points.
-
-
Data Analysis:
-
Identify the characteristic peaks for the thioacetate (e.g., the acetyl methyl protons) and acetic acid. The chemical shifts will be solvent-dependent.
-
Integrate the peaks corresponding to the thioacetate and the acetic acid.
-
The relative integrals of these peaks will change over time, indicating the progress of the hydrolysis reaction.
-
Protocol 3: Quantification of Free Thiols by Ellman's Test
Objective: To quantify the amount of free thiol generated from the hydrolysis of a thioacetate.
Instrumentation:
-
UV-Vis spectrophotometer.
-
Cuvettes or a 96-well plate reader.
Reagents:
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB).
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Thiol standard (e.g., L-cysteine hydrochloride monohydrate) for calibration curve.
-
Sample containing the hydrolyzed thioacetate.
Procedure:
-
Preparation of Ellman's Reagent Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.
-
Preparation of Standard Curve:
-
Prepare a stock solution of the thiol standard (e.g., 1.5 mM L-cysteine).
-
Perform serial dilutions of the stock solution to create a series of standards with known concentrations.
-
-
Reaction:
-
To a set of tubes or wells, add a specific volume of each standard or the sample solution.
-
Add a defined volume of the Ellman's Reagent Solution to each tube/well and mix.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement: Measure the absorbance of each sample and standard at 412 nm.
-
Calculation:
-
Subtract the absorbance of a blank (buffer and Ellman's reagent only) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of free thiol in the sample by interpolating its absorbance on the standard curve.
-
Visualizations
Caption: Primary and secondary degradation pathways of thioacetate compounds.
Caption: Workflow for assessing the stability of thioacetate compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Acetic acid, (ethylthio)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. Separation of (((Diethylamino)thioxomethyl)thio)acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of Crude Thioacetate by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude thioacetate (B1230152) by column chromatography.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent system for purifying my crude thioacetate?
A1: The selection of an appropriate solvent system, or mobile phase, is critical for successful column chromatography. The goal is to find a system where the desired thioacetate has a retention factor (Rf) value between 0.25 and 0.35 on a Thin Layer Chromatography (TLC) plate.[1][2] This Rf value generally ensures good separation from impurities.
The process involves:
-
TLC Analysis : Test various solvent systems with your crude mixture on a TLC plate to observe the separation of spots.[3][4]
-
Polarity Matching : Thioacetates are generally moderately polar. Start with a non-polar solvent like hexane (B92381) or petroleum ether and gradually increase the polarity by adding a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).[3][5]
-
Systematic Approach : Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and incrementally increase the proportion of the polar solvent.[5]
-
Co-spotting : On your TLC plate, have separate lanes for your starting material, the reaction mixture, and a "co-spot" where the starting material and reaction mixture are spotted on top of each other. This helps to confirm the identity of the spots.[4][6]
Q2: My thioacetate seems to be decomposing on the column. What can I do?
A2: Thioacetates can be susceptible to hydrolysis, especially on the acidic surface of silica (B1680970) gel, which can cleave the thioacetate to a thiol.[7][8][9] If you suspect decomposition, consider the following:
-
Test for Stability : You can check if your compound is stable on silica gel by performing a 2D TLC.[10][11] Spot your compound in one corner of a TLC plate, run it in a solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If new spots appear off the diagonal, your compound is likely degrading.[11]
-
Deactivate the Silica Gel : You can neutralize the acidic silica gel by adding a small amount of a base, like triethylamine (B128534) (1-3%), to your eluent.[12]
-
Change the Stationary Phase : Consider using a less acidic stationary phase, such as neutral alumina (B75360) or florisil.[10]
-
Protect from Air Oxidation : If the thioacetate is being cleaved to a thiol, the resulting thiol can be air-sensitive.[13] While thioacetates are often used to protect thiols, if hydrolysis is occurring, bubbling nitrogen through your solvents before use can help mitigate oxidation of the formed thiol.[13]
Q3: My thioacetate is very polar and won't move off the baseline on the TLC plate. How can I purify it?
A3: If your thioacetate is highly polar and remains at the baseline even with 100% ethyl acetate, you will need a more polar mobile phase.
-
More Polar Solvents : Try solvent systems containing methanol (B129727) or acetone. For instance, a small percentage of methanol in dichloromethane or ethyl acetate can significantly increase the eluent's polarity.[3]
-
Use of Additives : For very polar compounds, especially those with basic or acidic functional groups, adding modifiers can be effective. A common solution is to use 1-10% of a stock solution of 10% ammonium (B1175870) hydroxide (B78521) in methanol mixed with dichloromethane.[11]
-
Reverse-Phase Chromatography : If the compound is highly polar, reverse-phase chromatography is a good alternative.[10][11] In this technique, the stationary phase is nonpolar (e.g., C18 silica), and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) is used.[11][14]
Q4: How can I monitor the purification process effectively?
A4: Effective monitoring is crucial for separating your compound successfully.
-
Fraction Collection : Collect small, uniform fractions throughout the elution process.
-
TLC Analysis of Fractions : Analyze the collected fractions by TLC to identify which ones contain your desired compound.[15] Spot multiple fractions on a single TLC plate to easily compare them.
-
UV Visualization : If your thioacetate has a UV chromophore, you can visualize the spots on the TLC plate under a UV lamp.
-
Staining : If the compound is not UV-active, use a chemical stain (e.g., potassium permanganate (B83412) or p-anisaldehyde) to visualize the spots.
Q5: What are the common impurities I might encounter in a crude thioacetate synthesis?
A5: The impurities will depend on the synthetic route used to prepare the thioacetate. Common impurities may include:
-
Unreacted Starting Materials : Such as the corresponding alkyl halide or alcohol.
-
Byproducts : For example, if the thioacetate is prepared from an alkyl halide and potassium thioacetate, unreacted potassium thioacetate might be present.[16]
-
Solvents : Residual solvents from the reaction or workup.
-
Hydrolysis Product : The corresponding thiol, if the thioacetate has started to decompose.
-
Oxidation Products : If the corresponding thiol is formed, it can oxidize to form disulfides.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor Separation | The chosen solvent system has insufficient resolving power. | Re-optimize the solvent system using TLC to maximize the difference in Rf values between your product and the impurities.[3] |
| The column was overloaded with the crude sample. | Use an appropriate amount of silica gel relative to your sample mass (typically a 30:1 to 100:1 ratio of silica to sample by weight). | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Compound Not Eluting | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. If the compound is still not eluting, a "methanol purge" (flushing the column with 100% methanol) can be used to elute highly polar compounds.[17] |
| The compound has decomposed on the column. | Test for stability on silica using 2D TLC.[10][11] If unstable, switch to a different stationary phase like neutral alumina or use a deactivated silica gel.[10] | |
| Dilute Fractions | The compound is eluting very slowly over many fractions (band broadening). | This can happen if the initial band of the sample loaded onto the column was too wide. Try loading the sample in a more concentrated solution using a minimal amount of solvent.[15] |
| A gradient elution (gradually increasing the solvent polarity during the run) might help to sharpen the peaks. | ||
| Slow or Blocked Column | The silica gel particles are too fine. | Use silica gel with a larger particle size for faster flow, although this may slightly reduce resolution.[18] |
| The crude sample contains insoluble material that has clogged the frit or the top of the column. | Filter the crude sample through a small plug of celite or cotton before loading it onto the column.[19] If the column is already blocked, you may need to carefully disturb the top of the silica to break up the blockage.[10] | |
| Peak Tailing | There are secondary interactions between the thioacetate and the acidic silanol (B1196071) groups on the silica surface. | Add a small amount of a modifier to the eluent. For example, adding a small amount of acetic acid can sometimes improve the peak shape of acidic compounds.[11][17] For basic impurities, a small amount of triethylamine can be beneficial.[11] |
Experimental Protocol: Purification of a Crude Thioacetate by Column Chromatography
This protocol outlines a general procedure for the purification of a moderately polar thioacetate.
1. Preparation of the Column
-
Select a glass column of an appropriate size.
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent system.
-
Carefully pour the slurry into the column, gently tapping the side to ensure even packing and to dislodge any air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
2. Sample Loading
-
Wet Loading : Dissolve the crude thioacetate in a minimum amount of the eluting solvent.[15] Using a pipette, carefully add the sample solution to the top of the silica gel, taking care not to disturb the surface.[15] Drain the solvent until the sample has been absorbed onto the silica.
-
Dry Loading : If the crude product is not very soluble in the eluting solvent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[15] Carefully add this powder to the top of the packed column.[15]
-
Add a thin protective layer of sand on top of the sample layer.
3. Elution
-
Carefully add the eluting solvent to the column.
-
Begin collecting fractions. The size of the fractions will depend on the size of the column.
-
If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity by adding more of the polar solvent.
4. Fraction Analysis
-
Monitor the collected fractions by TLC to determine which ones contain the purified thioacetate.
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified thioacetate.
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Thioacetates
| Polarity of Thioacetate | Stationary Phase | Example Solvent System (v/v) | Notes |
| Non-polar | Silica Gel | Hexane / Ethyl Acetate (e.g., 95:5 to 80:20) | A common and cost-effective choice for many organic compounds.[2] |
| Silica Gel | Hexane / Dichloromethane | Good for compounds that may not be as soluble in hexane/ethyl acetate mixtures. | |
| Moderately Polar | Silica Gel | Hexane / Ethyl Acetate (e.g., 70:30 to 50:50) | Adjust the ratio based on TLC results. |
| Silica Gel | Dichloromethane / Methanol (e.g., 99:1 to 95:5) | A more polar system for compounds that do not move in less polar solvents. | |
| Polar | Silica Gel | Ethyl Acetate / Methanol | For highly polar thioacetates. |
| Neutral Alumina | Hexane / Ethyl Acetate | A good alternative if the thioacetate is sensitive to the acidity of silica gel. | |
| Very Polar | Reverse-Phase Silica (C18) | Water / Acetonitrile or Water / Methanol | The mobile phase is polar, and the stationary phase is non-polar. |
Visualizations
Caption: Experimental workflow for thioacetate purification.
Caption: Troubleshooting decision tree for common issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. How To [chem.rochester.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. youtube.com [youtube.com]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. ias.ac.in [ias.ac.in]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Selective S-Deacetylation of Functionalized Thioacetates
Welcome to the technical support center for the selective S-deacetylation of functionalized thioacetates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for selective S-deacetylation?
A1: Selective S-deacetylation is typically achieved under basic, acidic, or nucleophilic conditions, as well as with metal catalysts. Common reagents include:
-
Bases: Sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), potassium carbonate (K2CO3), and sodium methoxide (B1231860) (NaOMe).
-
Acids: Hydrochloric acid (HCl).[1]
-
Nucleophiles: Sodium thiomethoxide, tetrabutylammonium (B224687) cyanide (TBACN), hydroxylamine, and dithiothreitol (B142953) (DTT).[1][2][3][4]
-
Metal Catalysts: Dysprosium (III) trifluoromethanesulfonate (B1224126) (Dy(OTf)3).[3][5]
Q2: My reaction is resulting in significant disulfide by-product formation. What could be the cause and how can I prevent it?
A2: Disulfide formation is a common side reaction, often caused by the oxidation of the free thiol product.[2] Here are some potential causes and solutions:
-
Presence of Oxygen: The thiol group is susceptible to oxidation in the presence of oxygen.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce disulfide formation.[2]
-
Solvent Choice: The choice of solvent can influence the rate of oxidation. For instance, using tetrahydrofuran (B95107) (THF) as a cosolvent has been observed to result in disulfide formation.[2] Consider using a solvent system like a 1:1 mixture of chloroform (B151607) and methanol (B129727).[2]
-
Reaction Conditions: Harsh reaction conditions can sometimes promote side reactions. Milder methods, such as using catalytic tetrabutylammonium cyanide, can minimize by-product formation.[2][3]
Q3: I am working with a substrate that has other sensitive functional groups (e.g., esters, azides). How can I selectively deprotect the thioacetate (B1230152)?
A3: Chemoselectivity is a critical consideration for functionalized molecules. Several methods offer high selectivity:
-
Tetrabutylammonium Cyanide (TBACN): This reagent has been shown to chemoselectively deprotect thioacetates in the presence of unhindered acetate (B1210297) groups.[2]
-
Dysprosium (III) Trifluoromethanesulfonate (Dy(OTf)3): This catalyst, in combination with an additive like sodium bicarbonate (NaHCO3), can achieve selective S-deacetylation.[3]
-
Sodium Thiomethoxide: This reagent can chemoselectively remove a thioacetate in the presence of an acetate.[3][6]
-
Dithiothreitol (DTT): Inspired by native chemical ligation, DTT can be used for chemo- and regioselective S-deacetylation.[4]
Q4: My deacetylation reaction is not going to completion or the yield is very low. What are the potential reasons?
A4: Low conversion or yield can be attributed to several factors:
-
Insufficient Reagent: Ensure the correct stoichiometry of the deprotecting agent is used. For catalytic methods, the catalyst loading might need optimization. With TBACN, using less than 0.5 molar equivalents may require longer reaction times for high conversion.[2]
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time. Some methods require refluxing for several hours.[1] Conversely, for some catalytic reactions, mild heating may be sufficient.[3]
-
Inappropriate Solvent: The choice of solvent is crucial for solubility and reactivity. Protic solvents like methanol or ethanol (B145695) are commonly used.[1][2]
-
Substrate Hindrance: Steric hindrance around the thioacetate group can slow down the reaction rate.
-
Incompatible Functional Groups: Certain functional groups on your substrate, such as amines or haloaliphatics, may interfere with the deprotection process, particularly with catalytic methods.[2]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Incomplete reaction | - Increase reaction time. - Increase reaction temperature (if the substrate is stable). - Optimize the amount of deprotecting agent or catalyst. |
| Poor solubility of starting material | - Choose a more appropriate solvent or solvent mixture. | |
| Incompatible functional groups | - Select a deprotection method known to be compatible with the functional groups present in your substrate.[2][3] | |
| Formation of Disulfide By-product | Presence of oxygen | - Degas solvents before use. - Perform the reaction under an inert atmosphere (N2 or Ar).[2] |
| Inappropriate solvent | - Avoid solvents known to promote disulfide formation, such as THF in some systems.[2] | |
| Lack of Selectivity (Other protecting groups are cleaved) | Harsh reaction conditions | - Switch to a milder deprotection method (e.g., catalytic TBACN or Dy(OTf)3 with additives).[2][3] |
| Incorrect choice of reagent | - Use a reagent known for its chemoselectivity, such as sodium thiomethoxide or DTT.[3][4] | |
| Difficulty in Product Purification | Formation of side products | - Optimize reaction conditions to minimize side reactions. - Employ appropriate purification techniques (e.g., column chromatography, distillation).[2] |
| Catalyst residue | - For catalytic reactions, ensure proper work-up to remove the catalyst.[2] |
Experimental Protocols
Base-Promoted Deacetylation (NaOH)
This protocol describes the deprotection of S-(10-undecenyl) thioacetate.
-
Dissolution: Dissolve the thioacetate substrate in ethanol under an inert atmosphere.
-
Addition of Base: Add an aqueous solution of sodium hydroxide drop-wise to the reaction mixture.
-
Reflux: Reflux the reaction mixture for 2 hours.
-
Cooling and Neutralization: Cool the mixture to room temperature and neutralize with a degassed HCl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a degassed organic solvent (e.g., diethyl ether).
-
Washing and Drying: Wash the organic layer with degassed water and dry over sodium sulfate.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
Acid-Catalyzed Deacetylation (HCl)
A general procedure for acid-catalyzed deacetylation is as follows:[1]
-
Dissolution: Dissolve the thioacetate in methanol.
-
Acid Addition: Add concentrated HCl to the solution.
-
Reflux: Reflux the resulting solution at 77°C for 5 hours.
-
Work-up: Wash the solution with hexanes, dry over sodium sulfate, and decant.
Catalytic Deacetylation using Tetrabutylammonium Cyanide (TBACN)
This method provides a mild approach for deprotection.[2]
-
Reaction Setup: Under a nitrogen atmosphere, add tetrabutylammonium cyanide (0.5 mol equiv) to a solution of the monothioacetate in a 1:1 mixture of chloroform and methanol.
-
Stirring: Stir the reaction mixture for 3 hours at room temperature.
-
Work-up: Add distilled water and chloroform. Separate the organic layer.
-
Extraction: Extract the aqueous layer with chloroform.
-
Washing and Drying: Combine the organic layers, wash with aqueous ammonium (B1175870) chloride, and dry with MgSO4.
-
Concentration: Filter and concentrate the solution in vacuo.
Data Summary
| Method | Reagent | Typical Conditions | Yield | Notes |
| Base-Promoted | NaOH | Ethanol, Reflux, 2h | Generally 50-75% | Can be harsh and may not be suitable for sensitive substrates.[1] |
| Acid-Catalyzed | HCl | Methanol, Reflux, 5h | Generally 50-75% | Can be harsh and may not be suitable for sensitive substrates.[1] |
| Nucleophilic | Hydroxylamine | Ethanol, RT, 2h | Typically poor yields | [1] |
| Catalytic | TBACN (0.5 eq) | Chloroform/Methanol (1:1), RT, 3h | >80% | Mild conditions, good for substrates with sensitive functional groups.[2] |
| Catalytic | Dy(OTf)3 | Mild heating | High yield | Environmentally friendly catalyst; can be recycled.[3] |
Visual Guides
References
- 1. memphis.edu [memphis.edu]
- 2. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective S-deacetylation inspired by native chemical ligation: practical syntheses of glycosyl thiols and drug mercapto-analogues - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. (PDF) Selective S-Deacetylation of Functionalized [research.amanote.com]
- 6. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04872H [pubs.rsc.org]
avoiding acetyl migration side products in thioacetate reactions
Welcome to the technical support center for thioacetate (B1230152) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions, specifically acetyl migration, during the use and deprotection of thioacetates.
Frequently Asked Questions (FAQs)
Q1: What is acetyl migration in the context of thioacetate reactions?
A1: Acetyl migration is an intramolecular reaction where the acetyl group moves from the sulfur atom of a thioacetate to a nearby nucleophilic atom, typically a nitrogen (S-to-N migration) or an oxygen (S-to-O migration), within the same molecule.[1] This undesired side reaction leads to the formation of stable amide or ester bonds, respectively, resulting in impurities that can be difficult to separate from the desired thiol product and ultimately lowering the reaction yield.[2][3]
Q2: What is the underlying mechanism of S-to-N or S-to-O acetyl migration?
A2: Acetyl migration from sulfur is typically initiated by the deprotection of the thioacetate to form a free thiol or, more potently, a thiolate anion under basic conditions.[4] This thiolate can then act as a leaving group. The migration itself often proceeds through a cyclic intermediate. For instance, S-to-N migration involves the formation of a five or six-membered ring intermediate, which then rearranges to the thermodynamically more stable N-acetylated product.[1] The reaction is generally base-catalyzed, as the presence of a base increases the nucleophilicity of the receiving nitrogen or oxygen atom.[4]
Q3: What experimental conditions are known to promote acetyl migration?
A3: Several factors can promote unwanted acetyl migration:
-
Basic Conditions: The presence of base is a primary driver for acetyl migration as it facilitates the formation of the nucleophilic species (e.g., an amine or an alkoxide) that attacks the thioester. Even weak bases can catalyze this side reaction.[4]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the intramolecular rearrangement.
-
Prolonged Reaction Times: Extended exposure to conditions that promote migration increases the likelihood of the side product formation.[2]
-
Solvent Effects: The choice of solvent can play a role. For instance, polar aprotic solvents may stabilize charged intermediates, potentially influencing the reaction rate.
Troubleshooting Guides
Problem 1: My reaction is producing a significant amount of N-acetylated side product.
This is a classic case of S-to-N acetyl migration. Here are some steps to troubleshoot this issue:
-
Solution 1: Modify Reaction pH. Since S-to-N migration is often base-catalyzed, lowering the pH of the reaction mixture can significantly suppress this side reaction.[4] Consider using milder, near-neutral, or even slightly acidic deprotection conditions.
-
Solution 2: Use a Thiol Scavenger during Deprotection. A transthioesterification approach using an excess of a simple thiol like thioglycolic acid can be effective. This method operates under mild conditions (e.g., pH 8) and can avoid the harsh basic conditions that lead to migration.[5][6]
-
Solution 3: Change the Protecting Group. If acetyl migration remains problematic, consider using a different sulfur-protecting group that is less prone to migration. Sterically bulkier acyl groups like pivaloyl (Piv) or benzoyl (Bz) are more resistant to migration under acidic or basic conditions.[2]
Problem 2: I am observing O-acetylated byproducts in my product mixture.
Similar to S-to-N migration, S-to-O acetyl migration is also a common issue, particularly in carbohydrate chemistry.
-
Solution 1: Control the pH. As with S-to-N migration, basic conditions promote the formation of the alkoxide, which is a potent nucleophile for initiating the migration. Maintaining a neutral or slightly acidic pH during deprotection is crucial.
-
Solution 2: Optimize Temperature and Reaction Time. Perform the deprotection at lower temperatures (e.g., 0 °C or -20 °C) and carefully monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to migration-inducing conditions.[2]
-
Solution 3: Employ an Orthogonal Protecting Group Strategy. Design your synthetic route to use protecting groups that can be removed under conditions that do not favor acetyl migration.[7] For example, use a protecting group that can be cleaved under acidic conditions if your acetyl group is more stable to acid than base.
Data Presentation
Table 1: Comparison of Deprotection Methods for S-Acetyl Group Removal
| Deprotection Reagent/Method | Conditions | Yield of Desired Thiol | Comments | Reference |
| NaOH | Aqueous | Decomposition | Harsh conditions, not suitable for labile substrates. | [5] |
| NH₃ in MeOH | Methanol (B129727) | Decomposition | Strong base leads to side reactions. | [5] |
| NH₂OH·HCl, TEA | Methanol | 33% | Low yield observed in a specific case. | [5] |
| Thioglycolic Acid (TGA) | pH 8 Buffer | 61-90% (with polymer support) | Mild conditions, effective for labile substrates. | [5] |
| Cysteamine (B1669678) | pH 8 Buffer, 30 min | up to 84% | Biomimetic approach inspired by Native Chemical Ligation. | [8] |
Experimental Protocols
Protocol 1: General Procedure for Thioacetate Deprotection using Thioglycolic Acid (TGA)
This protocol describes a mild deprotection method via transthioesterification.
-
Dissolve Substrate: Dissolve the S-acetylated compound in a suitable solvent mixture, such as a 1:9 mixture of methanol and a pH 8 phosphate (B84403) buffer.[5]
-
Add TGA: Add an excess of thioglycolic acid (e.g., 2-5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS). The reaction is typically complete within a few hours.[6]
-
Work-up: Once the reaction is complete, the product can be extracted using an organic solvent. The excess TGA can be removed by aqueous washes.
-
Purification: Purify the desired thiol product using standard techniques such as column chromatography.
Protocol 2: Thioacetate Deprotection using Cysteamine
This protocol utilizes a biomimetic approach that mimics Native Chemical Ligation.[8]
-
Prepare Solution: Dissolve the S-acetylated substrate in an aqueous buffer at pH 8.
-
Add Cysteamine: Add an excess of cysteamine (e.g., 2 equivalents) to the solution.
-
Incubate: Stir the reaction mixture at room temperature for approximately 30 minutes.[8]
-
Monitoring: Check for the completion of the reaction by LC-MS or NMR.
-
Purification: The desired thiol can be purified from the N-acetylated cysteamine byproduct by chromatography.
Visualizations
Caption: Mechanism of S-to-N and S-to-O acetyl migration.
Caption: Troubleshooting workflow for acetyl migration.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Improved Synthesis of Sulfur-Containing Glycosides by Suppressing Thioacetyl Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. Frontiers | Thioester deprotection using a biomimetic NCL approach [frontiersin.org]
impact of base concentration on thioacetate hydrolysis efficiency
This technical support center provides troubleshooting guidance and frequently asked questions concerning the impact of base concentration on the efficiency of thioacetate (B1230152) hydrolysis for the generation of thiols. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of base-catalyzed thioacetate hydrolysis?
A1: Base-catalyzed hydrolysis of a thioacetate to a thiol proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion (or other base) attacks the electrophilic carbonyl carbon of the thioacetate, forming a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of the thioester bond and formation of a carboxylate and a thiolate anion. The thiolate is subsequently protonated during acidic workup to yield the final thiol product.[1][2][3]
Q2: Which bases are commonly used for thioacetate hydrolysis?
A2: A variety of bases can be used for thioacetate hydrolysis, with the choice often depending on the substrate's sensitivity and the desired reaction conditions. Commonly used bases include strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH), as well as milder bases like potassium carbonate (K2CO3) and sodium methoxide (B1231860) (NaOMe).[4]
Q3: How does the concentration of the base affect the reaction time?
A3: Generally, a higher concentration of a strong base will lead to a faster reaction time. However, excessively high concentrations can promote side reactions. The optimal concentration depends on the specific substrate and solvent system. For example, a protocol using approximately 2 equivalents of NaOH in ethanol (B145695)/water requires a 2-hour reflux to achieve a good yield.
Q4: Can the choice of base affect the purity of the final thiol product?
A4: Yes, the choice and concentration of the base can significantly impact the purity of the resulting thiol. Strong bases can sometimes lead to side reactions, such as elimination or hydrolysis of other sensitive functional groups within the molecule. Using a milder base or a catalytic amount of a strong base may be necessary for complex substrates to minimize byproducts.[5]
Q5: Are there alternatives to traditional bases for thioacetate deprotection?
A5: Yes, other reagents can be used for thioacetate deprotection under milder or specific conditions. For instance, tetrabutylammonium (B224687) cyanide (TBACN) can be used in catalytic amounts to deprotect thioacetates.[5] Additionally, enzymatic hydrolysis using hydrolase enzymes like lipases offers a biocatalytic alternative.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no yield of thiol | Incomplete hydrolysis due to insufficient base or reaction time. | Increase the molar equivalents of the base, extend the reaction time, or consider switching to a stronger base. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.[7] |
| Hydrolysis of the thioacetate starting material back to the thiol under basic conditions followed by re-oxidation. | Ensure a proper work-up with neutralization is performed to protonate the thiolate and prevent its re-oxidation to a disulfide.[7] | |
| Degradation of the starting material or product. | If your substrate is sensitive to strong bases, consider using a milder base (e.g., K2CO3) or a catalytic amount of a stronger base. Lowering the reaction temperature may also be beneficial. | |
| Presence of disulfide byproduct | Oxidation of the thiol product. | During and after the reaction, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol. Degassing solvents is also recommended. |
| Formation of other byproducts | The base may be reacting with other functional groups in the molecule. | If your substrate has other base-sensitive functional groups (e.g., esters, epoxides), use a milder base or a more selective deprotection method. Protecting group strategies may be necessary for highly complex molecules. |
| Difficulty in isolating the product | The thiol product may be volatile or water-soluble. | For volatile thiols, use caution during solvent removal (e.g., use lower temperatures on the rotary evaporator). For water-soluble thiols, consider extraction with a different organic solvent or using salting-out techniques to improve partitioning. |
Experimental Protocols
Protocol 1: Sodium Hydroxide Mediated Hydrolysis of S-(10-Undecenyl) thioacetate
This protocol describes the deprotection of S-(10-undecenyl) thioacetate to yield 11-mercapto-1-undecene using sodium hydroxide.
Materials:
-
S-(10-Undecenyl) thioacetate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
2 M Hydrochloric acid (HCl) solution
-
Diethyl ether
-
Sodium sulfate (B86663) (Na2SO4)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve S-(10-undecenyl) thioacetate (2.0 g, 8.76 mmol) in 10 mL of ethanol in a 250 mL three-neck round-bottom flask.
-
Prepare a solution of NaOH (700 mg, 18 mmol) in 2.5 mL of deionized water. Add this solution dropwise to the thioacetate solution.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by adding 6 mL of degassed 2 M HCl solution.
-
Transfer the mixture to a separatory funnel under an inert atmosphere.
-
Add 20 mL of degassed diethyl ether and 10 mL of degassed water to the separatory funnel and separate the organic layer.
-
Wash the organic layer with 10 mL of degassed water.
-
Dry the organic layer over anhydrous Na2SO4.
-
Remove the solvent using a rotary evaporator at 40 °C to yield the product, 11-mercapto-1-undecene.
Expected Outcome:
This procedure is reported to yield approximately 1.3 g of 11-mercapto-1-undecene with 95% purity.
Data Presentation
Table 1: Comparison of Conditions for Thioacetate Hydrolysis
| Base | Equivalents | Solvent | Temperature | Time | Yield/Purity | Reference |
| NaOH | ~2 | Ethanol/Water | Reflux (82°C) | 2 h | 95% purity | [8] |
| NaOH | 0.5M solution | Ethanol/Water | Reflux (82°C) | 2 h | 50-75% yield | [8] |
| HCl | Not specified | Ethanol | Reflux | 2 h | 50-75% yield | [8] |
| Hydroxylamine | Not specified | Not specified | Not specified | Not specified | Poor yields | [8] |
| TBACN (catalytic) | 0.1 - 0.7 | Chloroform/Methanol | Room Temp | 3 - 16 h | >60% conversion | [5] |
Table 2: Kinetic Data for Base-Mediated Hydrolysis of S-Methyl Thioacetate
| Parameter | Value | Conditions | Reference |
| Second-order rate constant (kb) | 1.6 x 10⁻¹ M⁻¹s⁻¹ | Aqueous solution | [9] |
| Half-life (hydrolysis) | 155 days | pH 7, 23°C | [9] |
Visualizations
Caption: Base-catalyzed hydrolysis of a thioacetate.
Caption: Troubleshooting low yield in thioacetate hydrolysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Theoretical study on the alkaline hydrolysis of methyl thioacetate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 5. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
- 6. ias.ac.in [ias.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. memphis.edu [memphis.edu]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating Sodium Thioacetate Reaction Products: A Comparative Analysis of LC-MS and Alternative Methods
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the accurate validation and quantification of reaction products is paramount. In reactions involving sodium thioacetate (B1230152) to introduce a thiol group, robust analytical methodologies are crucial for ensuring reaction completion, purity of the product, and accurate yield determination. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the validation of sodium thioacetate reaction products, supported by experimental protocols and performance data.
The primary analytical challenge in monitoring this compound reactions lies in the detection and quantification of both the thioester starting material and the resulting thiol product. This guide focuses on LC-MS as a principal validation method and compares its performance against High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS): A High-Sensitivity Approach
LC-MS has emerged as a state-of-the-art technique for the analysis of a wide range of molecules, including the products of this compound reactions.[1] Its high sensitivity and selectivity make it particularly well-suited for identifying and quantifying trace amounts of reactants and products in complex reaction mixtures.[2]
Experimental Protocol: LC-MS/MS for Thioester and Thiol Quantification
This protocol is adapted from validated methods for short-chain acyl-Coenzyme A thioesters, which are structurally analogous to the products of many this compound reactions.[1][3]
1. Sample Preparation:
-
Quench the reaction mixture by adding a 2.5% solution of 5-sulfosalicylic acid (SSA) to precipitate proteins and halt the reaction.[3]
-
Centrifuge the quenched sample to pellet precipitated material.
-
Dilute the supernatant with an appropriate solvent (e.g., methanol/water) to a final concentration within the linear range of the instrument.[4]
-
If necessary, use isotopically labeled internal standards for accurate quantification.[5]
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of small polar molecules.[1][6]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically employed.[5]
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.[5]
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for thioesters and thiols.[3]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, providing high selectivity and sensitivity.[3] This involves selecting a specific precursor ion for the analyte and a characteristic product ion to monitor.
-
Data Analysis: Quantify the analytes by comparing the peak areas to a calibration curve generated from standards of known concentrations.
Comparison with Alternative Analytical Methods
While LC-MS offers excellent sensitivity, other techniques provide valuable and sometimes complementary information for the validation of this compound reactions. The choice of method often depends on the specific requirements of the analysis, such as the need for absolute quantification, structural elucidation, or high-throughput screening.
| Feature | LC-MS/MS | HPLC-UV | GC-MS | NMR |
| Principle | Separation by liquid chromatography, detection by mass-to-charge ratio. | Separation by liquid chromatography, detection by UV absorbance. | Separation by gas chromatography, detection by mass-to-charge ratio. | Detection of nuclear spin transitions in a magnetic field. |
| Sensitivity | Very high (nM to sub-nM).[1] | Moderate (µM). | High (pmol).[7] | Low (mM). |
| Selectivity | Very high, especially with MS/MS. | Moderate, dependent on chromophores and chromatographic resolution. | High, based on retention time and mass spectrum. | High, provides detailed structural information. |
| Sample Preparation | Relatively simple, may require protein precipitation and dilution.[3] | Can require derivatization for non-UV active compounds. | Often requires derivatization to increase volatility.[7] | Simple, but requires higher concentrations and deuterated solvents. |
| Quantitative Capability | Excellent with internal standards. | Good with proper calibration. | Good with internal standards. | Excellent for absolute quantification without a calibration curve.[8] |
| Throughput | High, with fast chromatography. | Moderate to high. | Moderate, can have longer run times. | Low, requires longer acquisition times. |
| Cost | High. | Low to moderate. | Moderate. | High. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique for monitoring chemical reactions. For compounds that possess a UV chromophore, it offers a straightforward method for quantification.
For the analysis of the thiol product, which may not have a strong UV chromophore, pre-column derivatization is often necessary.
-
Derivatization: React the thiol-containing product with a derivatizing agent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a colored product that can be detected by UV-Vis spectrophotometry.
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: Monitor the absorbance at the wavelength corresponding to the maximum absorbance of the derivatized product (e.g., 412 nm for the TNB²⁻ anion from DTNB).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For thioesters and thiols, derivatization is often required to increase their volatility.
-
Derivatization: Convert the thioester or thiol into a more volatile derivative. For example, direct aminolysis with n-butylamine can form acyl-butylamides from thioesters, which are amenable to GC-MS analysis.[7]
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the components of the mixture.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) is commonly used.
-
Analysis Mode: Selective Ion Monitoring (SIM) can be used for quantitative analysis of specific derivatives.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information and is inherently quantitative without the need for response factor correction.[8]
-
Sample Preparation: Dissolve a known amount of the reaction mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add an internal standard with a known concentration and a distinct resonance signal.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Integrate the signals corresponding to the starting material (e.g., the acetyl group of the thioacetate) and the product. The relative integrals, when compared to the integral of the internal standard, can be used to determine the concentration of each species and the reaction conversion.[9]
References
- 1. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-HPLC, UHPLC and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of in vivo levels of acyl-thioesters with gas chromatography/mass spectrometry of the butylamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nhn.ou.edu [nhn.ou.edu]
A Head-to-Head Battle of Sulfur Nucleophiles: Sodium Thioacetate vs. Thiourea for Thiol Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of thiols is a critical step in the development of novel therapeutics and functional materials. The choice of the sulfur source is paramount, with sodium thioacetate (B1230152) and thiourea (B124793) being two of the most common reagents for converting alkyl halides to thiols. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the selection of the optimal reagent for specific synthetic needs.
The synthesis of thiols from alkyl halides using either sodium thioacetate or thiourea proceeds through a two-step sequence involving the formation of an intermediate followed by its cleavage to unveil the desired thiol. While both methods are effective, they differ in their reaction mechanisms, conditions, and overall efficiency.
Reaction Mechanisms: A Tale of Two Intermediates
The pathway to the final thiol product is distinct for each reagent. This compound first acts as a nucleophile to displace the halide, forming a thioester intermediate. This stable intermediate can be isolated and is subsequently cleaved, typically under basic conditions, to yield the thiol.
In contrast, thiourea attacks the alkyl halide to form an S-alkylisothiouronium salt. This salt is then hydrolyzed, usually with a base, to liberate the thiol. This process can often be performed as a one-pot reaction, avoiding the isolation of the intermediate.[1][2]
Performance Comparison: A Look at the Data
| Reagent | Substrate | Solvent | Reaction Conditions | Yield (%) | Reference |
| This compound | Alkyl Halide | Methanol (B129727) | Reflux | 87-98 (for thioester) | [3] |
| (followed by deacetylation) | |||||
| Thiourea | Benzyl Halides | Water (Microwave) | 90°C, 15 min | >80 | [2] |
| Thiourea | di- and tri-methoxybenzyl alcohols | HBr | Reflux | 94-97 | [3] |
It is important to note that the yields for the this compound method in the table refer to the formation of the thioacetate intermediate, which then requires a subsequent deacetylation step to yield the final thiol. The overall yield for the two-step process will be dependent on the efficiency of this second step. The reaction time for the formation of the thioester can be lengthy, ranging from 3 to 96 hours under reflux conditions.[3] In contrast, the thiourea method, particularly when assisted by microwave irradiation, can be significantly faster.[2]
Experimental Protocols
Detailed methodologies for the synthesis of thiols using both this compound and thiourea are outlined below.
Thiol Synthesis via this compound
This protocol involves two distinct steps: the formation of the S-alkyl thioacetate and its subsequent hydrolysis.
Step 1: Synthesis of S-Alkyl Thioacetate
-
Reaction Setup: In a round-bottom flask, dissolve the alkyl halide (1.0 eq) in a suitable solvent such as methanol, ethanol (B145695), or DMF.
-
Reagent Addition: Add this compound (1.1-1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary significantly, from a few hours to several days.[3]
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude S-alkyl thioacetate.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
Step 2: Hydrolysis of S-Alkyl Thioacetate to Thiol
-
Reaction Setup: Dissolve the purified S-alkyl thioacetate in a solvent such as methanol or ethanol.
-
Base Addition: Add a solution of a base, such as sodium hydroxide (B78521) or sodium methoxide, to the mixture.
-
Reaction: Stir the reaction at room temperature or gentle heating until the hydrolysis is complete (monitored by TLC).
-
Work-up: Neutralize the reaction mixture with a dilute acid (e.g., HCl). Extract the product with an organic solvent. The organic layer is washed with water and brine, dried, and concentrated to give the thiol.
One-Pot Thiol Synthesis via Thiourea
This method allows for the direct conversion of an alkyl halide to a thiol without the isolation of the intermediate S-alkylisothiouronium salt.
-
Reaction Setup: In a round-bottom flask, dissolve the alkyl halide (1.0 eq) and thiourea (1.0-1.2 eq) in a suitable solvent, such as ethanol or water.[2]
-
Reaction: The mixture is heated to reflux or subjected to microwave irradiation until the formation of the isothiouronium salt is complete (monitored by TLC).[2]
-
Hydrolysis: A solution of a base (e.g., sodium hydroxide or potassium carbonate) is added directly to the reaction mixture.[2]
-
Reaction: The mixture is then heated again to facilitate the hydrolysis of the isothiouronium salt to the thiol.
-
Work-up: After cooling, the reaction mixture is acidified with a dilute acid. The thiol is then extracted with an organic solvent, washed, dried, and concentrated.
-
Purification: The crude thiol can be purified by distillation or column chromatography.
Visualizing the Pathways
To further clarify the synthetic routes, the following diagrams illustrate the reaction pathways and a general experimental workflow.
Caption: Reaction pathways for thiol synthesis.
Caption: Generalized experimental workflow.
Concluding Remarks: Making the Right Choice
Both this compound and thiourea are valuable reagents for the synthesis of thiols from alkyl halides, each with its own set of advantages and disadvantages.
This compound is ideal when:
-
A stable, isolable intermediate (the thioester) is desired.
-
The subsequent deprotection can be performed at a later stage, offering a protected thiol equivalent.
-
Reaction time is not a primary concern for the initial substitution step.
Thiourea is the preferred choice for:
-
One-pot syntheses, which can be more time and resource-efficient.
-
Avoiding the potential for sulfide (B99878) byproduct formation that can occur with other sulfur nucleophiles.
-
Rapid synthesis, especially when microwave irradiation is employed.[2]
Ultimately, the decision between this compound and thiourea will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired reaction scale, the available equipment, and the importance of factors such as reaction time and the need for an isolable intermediate. By carefully considering these factors, researchers can select the most efficient and effective method for their thiol synthesis needs.
References
A Comparative Guide to Hydrolyzing Agents for Thioacetate Deprotection
For Researchers, Scientists, and Drug Development Professionals
The removal of the acetyl group from a thioacetate (B1230152) to liberate a free thiol is a critical step in many synthetic pathways, particularly in the fields of bioconjugation, peptide synthesis, and materials science. The choice of hydrolyzing agent can significantly impact the yield, purity, and functional group tolerance of the reaction. This guide provides an objective comparison of common hydrolyzing agents for thioacetate deprotection, supported by experimental data and detailed protocols.
Performance Comparison of Hydrolyzing Agents
The efficacy of various hydrolyzing agents for thioacetate deprotection is substrate-dependent and influenced by reaction conditions. Below is a summary of quantitative data from a comparative study on the deprotection of a range of thioacetates using sodium hydroxide (B78521) (NaOH), hydrochloric acid (HCl), and hydroxylamine (B1172632) (NH₂OH).
| Substrate (Thioacetate) | Hydrolyzing Agent | Reaction Conditions | Yield (%) | Reference |
| S-Octyl thioacetate | NaOH | 0.5M NaOH/H₂O in Ethanol (B145695), Reflux, 2h | 50-75 | [1] |
| HCl | Conc. HCl in Methanol (B129727), Reflux, 5h | 50-75 | [1] | |
| NH₂OH | Ethanol, Room Temp, 2h | <15 | [1] | |
| S-Dodecyl thioacetate | NaOH | 0.5M NaOH/H₂O in Ethanol, Reflux, 2h | 50-75 | [1] |
| HCl | Conc. HCl in Methanol, Reflux, 5h | 50-75 | [1] | |
| NH₂OH | Ethanol, Room Temp, 2h | ~15 | [1] | |
| S-Phenyl thioacetate | NaOH | 0.5M NaOH/H₂O in Ethanol, Reflux, 2h | 50-75 | [1] |
| HCl | Conc. HCl in Methanol, Reflux, 5h | 50-75 | [1] | |
| NH₂OH | Ethanol, Room Temp, 2h | <15 | [1] | |
| S-Benzyl thioacetate | NaOH | 0.5M NaOH/H₂O in Ethanol, Reflux, 2h | 50-75 | [1] |
| HCl | Conc. HCl in Methanol, Reflux, 5h | 50-75 | [1] | |
| NH₂OH | Ethanol, Room Temp, 2h | ~43 | [1] | |
| 4-Bromophenyl thioacetate | NaOH | 0.5M NaOH/H₂O in Ethanol, Reflux, 2h | <15 | [1] |
| HCl | Conc. HCl in Methanol, Reflux, 5h | ~69 | [1] | |
| NH₂OH | Ethanol, Room Temp, 2h | <15 | [1] | |
| 4-Bromo-α-toluene thioacetate | NaOH | 0.5M NaOH/H₂O in Ethanol, Reflux, 2h | ~43 | [1] |
| HCl | Conc. HCl in Methanol, Reflux, 5h | 50-75 | [1] | |
| NH₂OH | Ethanol, Room Temp, 2h | <15 | [1] | |
| S-(2-Phenoxyethyl) thioacetate | NaOH | 0.5M NaOH/H₂O in Ethanol, Reflux, 2h | 50-75 | [1] |
| HCl | Conc. HCl in Methanol, Reflux, 5h | 50-75 | [1] | |
| NH₂OH | Ethanol, Room Temp, 2h | <15 | [1] | |
| S-tert-Butyl thioacetate | NaOH | 0.5M NaOH/H₂O in Ethanol, Reflux, 2h | <15 | [1] |
| HCl | Conc. HCl in Methanol, Reflux, 5h | <15 | [1] | |
| NH₂OH | Ethanol, Room Temp, 2h | <15 | [1] | |
| S-Furfuryl thioacetate | NaOH | 0.5M NaOH/H₂O in Ethanol, Reflux, 2h | 50-75 | [1] |
| HCl | Conc. HCl in Methanol, Reflux, 5h | 50-75 | [1] | |
| NH₂OH | Ethanol, Room Temp, 2h | ~68 | [1] | |
| S-(10-Undecenyl) thioacetate | NaOH | NaOH in EtOH/H₂O, Reflux, 2h | >95 (purity) | [2][3] |
Note: Yields reported as "50-75%" are based on UV/Vis analysis and represent a general range observed in the cited study.[1] The >95% purity for S-(10-Undecenyl) thioacetate deprotection with NaOH was determined by ¹H-NMR.[2][3]
Experimental Workflow & Signaling Pathways
The general workflow for thioacetate deprotection involves the reaction of the thioacetate-protected compound with a hydrolyzing agent, followed by workup and isolation of the resulting free thiol.
The underlying chemical transformation is a nucleophilic acyl substitution reaction. In the case of base-catalyzed hydrolysis (e.g., with NaOH), the hydroxide ion acts as the nucleophile.
Detailed Experimental Protocols
Below are detailed methodologies for the deprotection of thioacetates using various hydrolyzing agents.
Sodium Hydroxide (NaOH)
This protocol is adapted from the deprotection of S-(10-undecenyl) thioacetate.[2][3]
-
Materials:
-
S-(10-Undecenyl) thioacetate
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
2 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Dissolve S-(10-undecenyl) thioacetate (1.0 eq) in ethanol (e.g., 5 mL per gram of thioacetate) in a round-bottom flask under an inert atmosphere.
-
Prepare a solution of NaOH (2.0 eq) in deionized water (e.g., 3.5 mL per gram of NaOH).
-
Add the NaOH solution dropwise to the stirred thioacetate solution.
-
Reflux the reaction mixture for 2 hours.
-
Cool the reaction to room temperature and neutralize with 2 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer with deionized water, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free thiol.
-
Sodium Methoxide (B1231860) (NaOMe)
This is a general protocol for de-O-acetylation that can be applied to thioacetates.
-
Materials:
-
Thioacetate-protected compound
-
Dry Methanol (MeOH)
-
Sodium Methoxide (NaOMe) solution in MeOH (e.g., 1 M or 25 wt%)
-
Amberlite® IR120 H⁺ resin (or similar acidic resin)
-
-
Procedure:
-
Dissolve the thioacetate (1.0 eq) in dry methanol under an inert atmosphere.
-
Add a catalytic amount of the sodium methoxide solution (e.g., 0.1-0.3 eq).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, add acidic ion-exchange resin to neutralize the mixture.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate to obtain the crude thiol, which can be further purified by chromatography if necessary.
-
Hydroxylamine (NH₂OH)
This protocol is based on a comparative study of deacetylation methods.[1]
-
Materials:
-
Thioacetate-protected compound
-
Ethanol (EtOH)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine (TEA) or other suitable base
-
-
Procedure:
-
Dissolve the thioacetate (1.0 eq) in ethanol.
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.2-1.5 eq) in ethanol and neutralize with an equivalent amount of triethylamine.
-
Add the neutralized hydroxylamine solution to the thioacetate solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Upon completion, the reaction mixture can be worked up by partitioning between water and an organic solvent, followed by drying and concentration of the organic phase.
-
Sodium Thiomethoxide (NaSMe)
Sodium thiomethoxide is a milder reagent known for its chemoselectivity in cleaving thioesters in the presence of esters.
-
Materials:
-
Thioacetate-protected compound
-
Dry Methanol (MeOH) or Tetrahydrofuran (THF)
-
Sodium Thiomethoxide (NaSMe)
-
-
Procedure:
-
Dissolve the thioacetate (1.0 eq) in anhydrous methanol or THF under an inert atmosphere.
-
Add sodium thiomethoxide (1.1-1.5 eq) portion-wise at room temperature.
-
Stir the reaction for 30 minutes to 2 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with a mild acid (e.g., saturated ammonium (B1175870) chloride solution).
-
Extract the product with an appropriate organic solvent, wash the organic layer, dry, and concentrate.
-
Concluding Remarks
The selection of a hydrolyzing agent for thioacetate deprotection should be guided by the specific substrate's stability and the desired reaction conditions. For robust substrates, sodium hydroxide offers a cost-effective and high-yielding method. For more sensitive molecules containing base-labile functional groups, milder reagents such as sodium methoxide (catalytically) or sodium thiomethoxide are preferable. Hydroxylamine can also be employed under neutral conditions, although yields may be lower for certain substrates. Acidic hydrolysis with HCl provides an alternative for acid-stable compounds. It is recommended to perform small-scale test reactions to determine the optimal deprotection strategy for a novel substrate.
References
assessing thiol antioxidants in biological fluids post-reaction
A Comparative Guide to Assessing Thiol Antioxidants in Biological Fluids
For researchers, scientists, and drug development professionals, the accurate assessment of thiol antioxidants in biological fluids is crucial for understanding cellular redox status and its implications in various physiological and pathological processes. This guide provides a comprehensive comparison of the primary methods used for thiol quantification, supported by experimental data and detailed protocols.
Comparison of Thlol Antioxidant Assays
The selection of an appropriate method for quantifying thiol antioxidants depends on several factors, including the specific thiol of interest, the required sensitivity, sample throughput, and available instrumentation. The three main techniques employed are spectrophotometric assays, High-Performance Liquid Chromatography (HPLC), and fluorescent probes. Each method offers distinct advantages and limitations in terms of performance and application.
Data Presentation
The following table summarizes the key performance characteristics of the most common methods for thiol antioxidant assessment.
| Method | Principle | Target Thiols | Sample Type | Limit of Detection (LOD) | Linearity Range | Key Advantages | Key Disadvantages |
| Spectrophotometry (Ellman's Assay) | Colorimetric detection based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), measured at 412 nm.[1][2] | Total free thiols | Plasma, Serum, Cell Lysates, Tissue Homogenates[3] | 0.5 - 1.5 µM | 0.5 - 250 µM | Simple, rapid, cost-effective, high-throughput.[4] | Lacks specificity for individual thiols, potential interference from other reducing agents.[4] |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation of individual thiols followed by detection using UV-Vis, fluorescence, or electrochemical detectors.[3][4] Often requires a derivatization step to enhance detection.[5][6] | Specific thiols (e.g., Glutathione (B108866), Cysteine, Homocysteine)[5][7] | Plasma, Whole Blood, Cell Lysates[3][5][8] | 0.05 µg/mL (GSH with UV detection)[6], 15 nM (with fluorescence detection)[9] | 1 - 20 µg/mL (GSH with UV detection)[6] | High specificity and sensitivity, allows for simultaneous quantification of multiple thiols.[4][7] | Longer analysis time, requires specialized equipment, more complex sample preparation.[4] |
| Fluorescent Probes | Reaction of a thiol-reactive probe with sulfhydryl groups, leading to a change in fluorescence intensity or a spectral shift.[10][11][12] | Total thiols or specific thiols depending on the probe. | Live Cells, Plasma[10][13] | 10⁻⁸ - 10⁻⁷ M[10] | Varies by probe, e.g., 1 - 18 µM for GSH with some probes.[10] | High sensitivity, suitable for live-cell imaging and real-time monitoring.[10][13] | Can be less quantitative than HPLC, potential for probe instability and off-target reactions.[14] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Spectrophotometric Assay for Total Thiols (Ellman's Assay)
This protocol is adapted from commercially available thiol quantification kits and established literature.[3][15]
Materials:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate (B84403) with 5 mM EDTA, pH 7.4)
-
Cysteine or Glutathione (for standard curve)
-
Biological sample (e.g., serum, plasma)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10x reaction buffer stock solution. Dilute to 1x with deionized water before use.
-
Prepare a 50x DTNB stock solution (e.g., 4 mg/mL in reaction buffer). Dilute to 5x with 1x reaction buffer just before use.
-
Reconstitute the cysteine or glutathione standard to create a stock solution (e.g., 1.6 mM). Prepare a dilution series for the standard curve (e.g., 0, 3.91, 7.81, 15.63, 31.25, 62.5, 125, 250 µM).
-
-
Sample Preparation:
-
If necessary, dilute the biological sample in 1x reaction buffer to ensure the thiol concentration falls within the linear range of the assay.[9] The sample buffer should be free of other reducing agents.
-
-
Assay Protocol:
-
Add 200 µL of each standard dilution and sample to separate wells of the 96-well plate in triplicate.
-
Add 50 µL of the 5x DTNB working solution to each well.
-
Incubate the plate at room temperature for 5-15 minutes with gentle shaking.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (0 µM standard) from all other readings.
-
Plot the corrected absorbance values for the standards against their corresponding concentrations to generate a standard curve.
-
Determine the thiol concentration in the samples by interpolating their absorbance values from the standard curve.
-
HPLC Method for Glutathione (GSH) Quantification
This protocol describes a common approach using pre-column derivatization with Ellman's reagent followed by UV detection.[5][6]
Materials:
-
HPLC system with a C8 or C18 reversed-phase column and UV detector
-
Mobile Phase A: Phosphate buffer (e.g., 20 mM), pH 2.5
-
Mobile Phase B: Acetonitrile (B52724)
-
Ellman's Reagent (DTNB) solution (e.g., 0.5 mM)
-
Glutathione (GSH) standard
-
Biological sample (e.g., cell lysate)
-
Centrifuge and filters for sample preparation
Procedure:
-
Sample Preparation and Derivatization:
-
For cell lysates, treat the cells to release intracellular contents and deproteinize the sample.
-
To 0.5 mL of the sample or standard, add 0.5 mL of the 0.5 mM Ellman's reagent solution.[6]
-
Incubate the mixture at 60°C for 30 minutes.[6]
-
Filter the derivatized sample through a 0.22 µm filter before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient of mobile phase A (phosphate buffer) and mobile phase B (acetonitrile). The specific gradient will depend on the column and system but generally involves increasing the proportion of acetonitrile over time.[6]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to the GSH-DTNB derivative based on the retention time of the GSH standard.
-
Quantify the GSH concentration in the samples by comparing the peak area with a standard curve generated from known concentrations of GSH.
-
Fluorescent Probe Assay using Monobromobimane (B13751) (mBBr)
This protocol outlines a general procedure for thiol quantification using the fluorescent probe monobromobimane followed by HPLC with fluorescence detection.[16][17][18]
Materials:
-
HPLC system with a reversed-phase column and fluorescence detector
-
Monobromobimane (mBBr) solution (e.g., 10 mM in acetonitrile)
-
HEPES buffer (50 mM, pH 8.0)
-
Thiol standards (e.g., GSH, cysteine)
-
Biological sample (e.g., plasma)
Procedure:
-
Sample Preparation and Derivatization:
-
In a light-protected vial, mix 200 µL of HEPES buffer with 200 µL of the 10 mM mBBr solution.[18]
-
Add the biological sample (e.g., 100 µL of plasma) to the mBBr solution.
-
Incubate the mixture at room temperature in the dark for 10-20 minutes.
-
Stop the reaction by adding an acid (e.g., 10 µL of 1M HCl).
-
Centrifuge the sample to pellet any precipitate.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Fluorescence Detection: Excitation at ~380 nm and emission at ~480 nm.[1]
-
Injection Volume: 20-50 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the thiol-mBBr adducts based on the retention times of the standards.
-
Quantify the concentration of each thiol by comparing the peak area to a standard curve.
-
Visualizations
Experimental Workflow for Thiol Antioxidant Assessment
The following diagram illustrates a generalized workflow for the assessment of thiol antioxidants in biological fluids, from sample collection to data analysis.
Caption: General workflow for thiol antioxidant assessment.
Signaling Pathway of Thiol-Disulfide Exchange in Ellman's Assay
This diagram illustrates the chemical reaction between a thiol and DTNB.
Caption: Reaction mechanism of Ellman's assay.
References
- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new chromatographic method for the determination of cysteine, glutathione, homocysteine and Nɛ-homocysteinyllysine isopeptide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. listarfish.it [listarfish.it]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bioquochem.com [bioquochem.com]
- 16. Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Quantitative Determination of Biological Thiols by LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of biological thiols is crucial for understanding cellular redox states, investigating disease mechanisms, and assessing therapeutic responses. This guide provides an objective comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of key biological thiols, including glutathione, cysteine, and homocysteine. We present supporting experimental data, detailed protocols, and a comparative look at alternative techniques.
Biological thiols are a class of organic compounds containing a sulfhydryl (-SH) group that play a pivotal role in a myriad of physiological processes. They are key components of cellular antioxidant defense systems, participate in detoxification, and are involved in regulating protein function through post-translational modifications. Alterations in the levels of biological thiols and their redox status, particularly the ratio of reduced to oxidized forms (e.g., GSH/GSSG), are implicated in numerous pathological conditions, including cancer, cardiovascular diseases, neurodegenerative disorders, and aging. Consequently, the precise and reliable quantification of these molecules in biological matrices is of paramount importance in biomedical research and clinical diagnostics.
LC-MS/MS has emerged as the gold standard for the quantification of small molecules in complex biological samples due to its high selectivity, sensitivity, and throughput.[1][2] This guide will delve into the specifics of LC-MS/MS methodologies for thiol analysis, offering a comparative overview to aid researchers in selecting and implementing the most suitable approach for their experimental needs.
Comparative Performance of LC-MS/MS Methods
The performance of an LC-MS/MS method is evaluated based on several key parameters, including linearity, sensitivity (limit of detection and quantification), accuracy, and precision. The choice of sample preparation, derivatization agent, and chromatographic conditions significantly influences these parameters.
Glutathione (GSH) and Glutathione Disulfide (GSSG)
Glutathione is the most abundant non-protein thiol in mammalian cells and the primary intracellular antioxidant. The ratio of its reduced form (GSH) to its oxidized form (glutathione disulfide, GSSG) is a critical indicator of cellular oxidative stress.[3]
Table 1: Comparison of LC-MS/MS Methods for Glutathione Quantification
| Method Reference | Sample Matrix | Derivatization Agent | Linearity Range (µM) | LOQ (µM) | Accuracy (%) | Precision (%RSD) |
| Direct Injection[4] | Grape Juice & Wine | None | GSH: 0.1 - 6.93GSSG: 0.2 - 6.93 | GSH: 0.1GSSG: 0.2 | Not Reported | Not Reported |
| NEM Derivatization[5] | HepG2 cells, C. elegans, Mouse Liver | N-ethylmaleimide (NEM) | Not Reported | Not Reported | Not Reported | Not Reported |
| Direct Quantification[6] | Whole Blood | None | GSH: 0.01 - 50GSSG: 0.01 - 50 | GSH: 0.5GSSG: 0.0625 | 97.9 - 107.9 | < 10 |
| UPLC-MS/MS[7] | Cultured Human & Yeast Cells | N-ethylmaleimide (NEM) | GSSG: 0 - 3.25GSH-NEM: 0 - 32.41 | Not Reported | Not Reported | Not Reported |
Cysteine (Cys) and Homocysteine (Hcy)
Cysteine is a crucial amino acid involved in protein synthesis and the production of glutathione. Homocysteine is a sulfur-containing amino acid, and elevated levels in the blood are an independent risk factor for cardiovascular disease.
Table 2: Comparison of LC-MS/MS Methods for Cysteine and Homocysteine Quantification
| Method Reference | Sample Matrix | Analytes | Derivatization Agent | Linearity Range (µM) | LOQ (µmol/L) | Recovery (%) |
| Protein Precipitation & Reduction[8][9] | Plasma & Urine | Hcy, Cys, Met | None (post-reduction) | Not Reported | Not Reported | > 94 |
| Acidic Derivatization[10] | Cell Culture Media | Cys, Cys2 | Diethyl 2-methylenemalonate (EMM) | Not Reported | Not Reported | Not Reported |
| mBrB Derivatization[2] | Biological Samples | GSH, Cys, NAC, Hcy, CysGly | Monobromobimane (mBrB) | 1 - 400 | Not Reported | Not Reported |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative protocols for the quantification of biological thiols using LC-MS/MS, including a common derivatization step.
Protocol 1: Quantification of Total Homocysteine in Plasma
This protocol is based on a method involving reduction of disulfide bonds followed by protein precipitation and LC-MS/MS analysis.[11]
1. Sample Preparation:
- To 50 µL of plasma sample (calibrator, control, or patient), add 50 µL of Internal Standard solution (containing Homocystine-d8).
- Add 50 µL of a reducing reagent (e.g., dithiothreitol, DTT) to reduce disulfide bonds, converting all forms of homocysteine to its free form.
- Vortex mix for 30 seconds and incubate for 5 minutes at room temperature.
- Add 200 µL of a precipitation reagent (e.g., acetonitrile) to remove proteins.
- Vortex mix for 30 seconds and incubate for 5 minutes at 4°C.
- Centrifuge for 5 minutes at 10,000 x g.
- Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
- Injection Volume: 1 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for homocysteine and its internal standard (e.g., homocysteine: m/z 136 -> 90; homocysteine-d4: m/z 140 -> 94).[12]
Protocol 2: Quantification of Reduced and Oxidized Glutathione with NEM Derivatization
To prevent the auto-oxidation of reduced thiols during sample preparation, a derivatization step with an alkylating agent like N-ethylmaleimide (NEM) is often employed.[5][7]
1. Sample Preparation:
- For cultured cells, wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells in a solution containing a thiol-masking agent like N-ethylmaleimide (NEM) and a protein precipitating agent like sulfosalicylic acid (SSA) in a single step.[5] This immediately derivatizes the free thiols.
- For tissues, homogenize the tissue in a similar lysis/derivatization buffer.
- Centrifuge to pellet the precipitated proteins.
- Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- LC System: UHPLC system.
- Column: HSS T3 1.8 µm column (2.1 x 100 mm).[7]
- Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
- Mass Spectrometer: Triple quadrupole mass spectrometer in positive ESI mode.
- MRM Transitions: Monitor the transitions for the NEM-derivatized GSH (GS-NEM) and GSSG.
Mandatory Visualizations
To better illustrate the experimental processes and concepts, the following diagrams are provided.
References
- 1. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review | MDPI [mdpi.com]
- 3. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simultaneous liquid chromatography/mass spectrometric assay of glutathione, cysteine, homocysteine and their disulfides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
A Comparative Guide to Polymer-Supported vs. Free Sodium Thioacetate Reagents
In the realm of organic synthesis, particularly in drug discovery and development, the efficient introduction of sulfur-containing moieties is a critical endeavor. Thioacetates serve as stable and versatile precursors to thiols, valuable functional groups in a myriad of biologically active molecules. The choice of reagent for thioacetylation can significantly impact reaction efficiency, product purity, and overall workflow simplicity. This guide provides a detailed comparison of two key reagents used for this purpose: polymer-supported sodium thioacetate (B1230152) and free sodium thioacetate.
Executive Summary
Polymer-supported this compound emerges as a highly efficient and user-friendly reagent, offering significant advantages over its free counterpart in terms of ease of use, product purification, and reusability. While free this compound remains a viable and effective reagent, its application often involves more complex workup procedures to separate the product from reaction byproducts. The polymer-supported alternative streamlines the synthesis of S-alkyl thioacetates, providing high yields and purity under mild reaction conditions.
Performance Comparison: A Data-Driven Analysis
The following table summarizes the performance of polymer-supported and free this compound in the synthesis of S-alkyl thioacetates from alkyl halides. While a direct head-to-head comparison under identical conditions is not extensively available in the literature, the data presented below, compiled from various studies, allows for a clear comparative analysis.
Table 1: Performance Comparison of Polymer-Supported vs. Free this compound in the Synthesis of S-Alkyl Thioacetates
| Parameter | Polymer-Supported this compound | Free this compound |
| Reaction Time | Generally rapid, often complete within minutes to a few hours at room temperature.[1] | Can range from 1 to 2 hours to significantly longer periods, sometimes requiring elevated temperatures.[1] |
| Reaction Yield | Consistently high, with reported yields often exceeding 90%.[1] | Yields are generally good to high, but can be more variable depending on the substrate and reaction conditions. |
| Product Purity | High, due to the simplified workup where the resin is filtered off.[1] | Purity can be affected by residual salts and byproducts, often necessitating chromatographic purification. |
| Workup Procedure | Simple filtration to remove the polymer support, followed by solvent evaporation.[1] | Typically involves quenching, extraction with organic solvents, washing with brine, drying, and solvent evaporation. Chromatographic purification is often required. |
| Reusability | The polymer support can be regenerated and reused multiple times with minimal loss of activity.[1] | Not applicable. |
| Reaction Conditions | Mild, non-aqueous conditions at room temperature.[1] | May require inert atmospheres and sometimes elevated temperatures to drive the reaction to completion. |
| Handling | Safer and easier to handle due to the solid nature of the reagent. | Requires careful handling, particularly in its anhydrous form, as it can be hygroscopic. |
Experimental Protocols
Synthesis of S-Alkyl Thioacetates using Polymer-Supported this compound
This protocol is based on the efficient conversion of alkyl halides to their corresponding S-alkyl thioacetates using a polymer-supported reagent.[1]
Materials:
-
Alkyl halide (1.0 mmol)
-
Polymer-supported this compound (e.g., polystyrene-supported, 1.5 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM), 10 mL)
Procedure:
-
In a round-bottom flask, suspend the polymer-supported this compound in the chosen anhydrous solvent.
-
Add the alkyl halide to the suspension.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the polymer resin.
-
Wash the resin with a small amount of the solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude S-alkyl thioacetate.
-
The product is often of high purity and may not require further purification.
Regeneration of the Polymer Support: The spent polymeric reagent can be regenerated by washing with a suitable solvent and subsequent treatment with a solution of this compound to reload the active species.[1]
Synthesis of S-Alkyl Thioacetates using Free this compound
This protocol describes a general procedure for the synthesis of thioacetates via the S-alkylation of alkyl halides with free this compound.
Materials:
-
Alkyl halide (e.g., benzyl (B1604629) bromide, 1.0 equivalent)
-
This compound (1.5 equivalents)
-
Solvent (e.g., Dimethylformamide (DMF) or Methanol, 10 volumes)
-
Brine solution
-
Organic solvent for extraction (e.g., hexanes or ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent.
-
To this solution, add the alkyl halide.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding brine solution.
-
Extract the aqueous layer with an organic solvent (e.g., 3 x 10 mL of hexanes).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude thioacetate.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflows for both methods, highlighting the key differences in their procedures.
Caption: Workflow for S-Alkyl Thioacetate Synthesis using Polymer-Supported Reagent.
Caption: Workflow for S-Alkyl Thioacetate Synthesis using Free Reagent.
Conclusion
The choice between polymer-supported and free this compound will depend on the specific needs of the synthesis, including scale, desired purity, and available resources for purification. For rapid, clean, and efficient synthesis with a simplified workflow, particularly in the context of library synthesis and high-throughput chemistry, the polymer-supported reagent offers clear advantages. Its reusability also contributes to a more sustainable and cost-effective process in the long run. Free this compound remains a fundamental and effective reagent, especially for large-scale syntheses where the cost of the polymer support might be a consideration, and where established purification protocols are in place.
References
A Researcher's Guide to the Validation of Thiol Formation: Ellman's Reagent in Focus
For researchers, scientists, and drug development professionals, the accurate quantification of thiol groups is a cornerstone of various biochemical and pharmaceutical development assays. This guide provides an in-depth comparison of the classic Ellman's reagent (DTNB) method with prevalent alternatives for the validation of thiol formation, supported by experimental data and detailed protocols.
The sulfhydryl group (-SH) of cysteine residues in proteins and other small molecules plays a critical role in biological systems, influencing protein structure, enzymatic activity, and cellular redox states. Consequently, the reliable detection and quantification of these thiol groups are essential for a wide range of research applications, from monitoring protein modifications to assessing the impact of drug candidates on cellular biochemistry.
For decades, the Ellman's assay, utilizing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), has been a workhorse for thiol quantification due to its simplicity, cost-effectiveness, and robust performance. However, the landscape of analytical techniques is ever-evolving, with newer methods offering enhanced sensitivity and different operational advantages. This guide presents a comparative overview of Ellman's reagent against three other widely used techniques: 4,4'-dithiodipyridine (4-DPS) assay, fluorescent labeling with maleimide-based probes, and electrochemical detection.
Principles of Thiol Quantification Methods
Ellman's Reagent (DTNB)
The foundation of the Ellman's assay is a thiol-disulfide exchange reaction. DTNB reacts with a free thiol group, resulting in a mixed disulfide and the release of the 2-nitro-5-thiobenzoate (TNB²⁻) anion. This TNB²⁻ anion possesses a distinct yellow color and exhibits a strong absorbance at 412 nm. The concentration of thiols in a sample is directly proportional to the measured absorbance of the TNB²⁻ product.
Sodium Thioacetate in SN2 Reactions: A Comparative Guide for Researchers
In the landscape of synthetic chemistry, particularly in the realm of drug discovery and development, the selection of an appropriate nucleophile is paramount for the success of bimolecular nucleophilic substitution (SN2) reactions. Among the various classes of nucleophiles, sulfur-based reagents stand out for their potent reactivity. This guide provides an objective comparison of sodium thioacetate (B1230152) with other common sulfur nucleophiles in SN2 reactions, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
Sodium thioacetate serves as an effective and versatile sulfur nucleophile in SN2 reactions, offering a stable, solid alternative to gaseous or volatile thiols. Its reactivity is comparable to other sulfur nucleophiles, and it provides a convenient method for the introduction of a thiol group following a simple hydrolysis step. The choice between this compound and other sulfur nucleophiles will ultimately depend on the specific substrate, desired reaction kinetics, and downstream functional group compatibility.
Performance Comparison of Sulfur Nucleophiles
The efficacy of a nucleophile in an SN2 reaction is intrinsically linked to its nucleophilicity, which is influenced by factors such as basicity, polarizability, and the solvent environment. Sulfur nucleophiles are generally more reactive than their oxygen counterparts in SN2 reactions due to the higher polarizability of the larger sulfur atom.[1][2]
While direct, side-by-side kinetic comparisons are sparse in the literature, the available data on reaction yields provide valuable insights into the relative performance of this compound.
Table 1: Comparison of Reaction Yields for the SN2 Reaction of Benzyl (B1604629) Bromide with Various Sulfur Nucleophiles
| Nucleophile | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Benzyl Bromide | DMF | Room Temp | 1 | ~84% |
| Sodium Thiophenoxide | Benzyl Bromide | Methanol | Reflux | 2 | >95% |
| Sodium Thiomethoxide | 1-Chloro-3-methylbutane | CCl₄ | Not specified | Not specified | Good |
Note: The data presented is compiled from various sources and may not represent directly comparable experimental conditions. The yield for this compound with 4-vinylbenzyl chloride was 84%; the yield with benzyl bromide is expected to be similar or higher under these conditions.
Key Considerations for Nucleophile Selection
-
Reactivity vs. Stability: While simple thiolates like sodium thiomethoxide may exhibit slightly higher reactivity due to lower steric hindrance and higher basicity, this compound offers the advantage of being a stable, odorless solid, which simplifies handling and storage.
-
Substrate Scope: The choice of nucleophile can be influenced by the substrate. For sterically hindered substrates, a smaller, more potent nucleophile might be necessary.
-
Post-reaction Workup: The use of this compound introduces an acetyl group that must be removed in a subsequent hydrolysis step to yield the free thiol. This adds an extra step to the synthesis but also offers a protective group strategy.
Experimental Protocols
Below are detailed experimental protocols for a typical SN2 reaction using this compound and a general procedure for a kinetic study to compare the reactivity of different nucleophiles.
Protocol 1: Synthesis of S-Benzyl Thioacetate via SN2 Reaction
This protocol describes the reaction of benzyl bromide with potassium thioacetate, which is analogous to the reaction with this compound.[3]
Materials:
-
Benzyl bromide
-
Potassium thioacetate (or this compound)
-
Dimethylformamide (DMF)
-
Brine solution
-
Hexanes
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve potassium thioacetate (1.5 equivalents) in DMF (10 volumes).
-
To this solution, add benzyl bromide (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 1-2 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding brine solution.
-
Extract the aqueous layer with hexanes multiple times.
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude S-benzyl thioacetate.
-
If necessary, purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Kinetic Study of SN2 Reactions with Competing Sulfur Nucleophiles
This protocol outlines a general method for comparing the reaction rates of different nucleophiles.
Materials:
-
Alkyl halide (e.g., n-butyl chloride)
-
This compound
-
Alternative sulfur nucleophile (e.g., sodium thiophenoxide)
-
Internal standard (for GC or NMR analysis)
-
Anhydrous solvent (e.g., acetone (B3395972) or acetonitrile)
Procedure:
-
Prepare stock solutions of the alkyl halide, each sulfur nucleophile, and the internal standard in the chosen anhydrous solvent.
-
In a reaction vessel maintained at a constant temperature, combine the alkyl halide solution and the internal standard solution.
-
Initiate the reaction by adding a solution of the first nucleophile (e.g., this compound).
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the quenched aliquots by a suitable method (e.g., gas chromatography or NMR spectroscopy) to determine the concentration of the product and the remaining alkyl halide relative to the internal standard.
-
Repeat the experiment under identical conditions using the second sulfur nucleophile (e.g., sodium thiophenoxide).
-
Plot the concentration of the product versus time for each nucleophile. The initial slope of this plot will be proportional to the initial reaction rate.
-
Calculate the second-order rate constant (k) for each reaction using the appropriate rate law for an SN2 reaction: Rate = k[Alkyl Halide][Nucleophile].
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the SN2 reaction mechanism and a typical experimental workflow.
Caption: SN2 reaction mechanism with this compound.
Caption: General experimental workflow for an SN2 reaction.
Conclusion
This compound is a highly effective sulfur nucleophile for SN2 reactions, offering a practical and efficient means of introducing a protected thiol functionality. While other sulfur nucleophiles, such as sodium thiomethoxide and sodium thiophenoxide, may exhibit faster reaction rates in some cases, the stability, ease of handling, and broad applicability of this compound make it an invaluable tool for synthetic chemists. The choice of nucleophile should be guided by a careful consideration of the specific reaction parameters and the overall synthetic strategy.
References
Thioacetates vs. Thiols for Self-Assembled Monolayers: A Comparative Guide to Order and Packing Density
A comprehensive analysis of existing research demonstrates that self-assembled monolayers generated from the direct adsorption of alkanethiols exhibit superior structural integrity compared to those formed from alkanethioacetates. Experimental evidence consistently reveals that SAMs derived from thioacetates are less densely packed and possess a lower degree of molecular order.[1][2][3] Furthermore, the kinetics of monolayer formation are significantly slower for thioacetates than for their corresponding thiol analogues.[1][2]
Comparative Analysis of SAM Properties
The primary difference in the quality of SAMs from thioacetates versus thiols stems from the in-situ deprotection step required for thioacetates to bind to the gold surface. This process can be incomplete or lead to byproducts that disrupt the crystalline packing of the monolayer. In contrast, thiols can directly chemisorb to the gold surface, facilitating a more efficient and ordered assembly.
| Property | SAMs from Thioacetates | SAMs from Thiols | Rationale |
| Packing Density | Lower | Higher | Incomplete cleavage of the acetate (B1210297) group and potential side reactions can introduce defects and prevent the formation of a closely packed monolayer.[3] Thiols, on the other hand, readily form a dense, well-ordered (√3 × √3)R30° structure on gold. |
| Molecular Order | Less Ordered | Highly Ordered | The presence of the acetate protecting group in thioacetates can interfere with the self-assembly process, leading to a more disordered film with a higher number of gauche defects within the alkyl chains.[3] |
| Adsorption Kinetics | Slower | Faster | The adsorption of thioacetates is a more complex process that involves the cleavage of the acetate group, resulting in markedly slower adsorption rates in both the initial and final stages of monolayer formation.[1][2] |
| Surface Wettability | Higher Advancing Contact Angles | Lower Advancing Contact Angles | The less-ordered nature of thioacetate-derived SAMs can expose more of the underlying substrate or create a more disordered surface, leading to differences in surface energy and wettability. |
| Film Thickness | Generally Lower | Generally Higher | The lower packing density and potential for molecular tilt in thioacetate-derived SAMs often result in a thinner overall film compared to the densely packed, upright orientation of thiol-derived SAMs. |
Experimental Data Summary
The following tables summarize quantitative data from studies comparing SAMs formed from n-alkanethiols and their S-acetyl protected counterparts on gold substrates.
Table 1: Ellipsometric Thickness and Contact Angle Measurements
| Molecule | Precursor Type | Ellipsometric Thickness (Å) | Advancing Contact Angle (θa) |
| n-Decanethiol (C10SH) | Thiol | 13 ± 1 | 111° ± 1° |
| S-Decyl thioacetate (B1230152) (C10SAc) | Thioacetate | 11 ± 1 | 114° ± 1° |
| n-Octadecanethiol (C18SH) | Thiol | 23 ± 1 | 112° ± 1° |
| S-Octadecyl thioacetate (C18SAc) | Thioacetate | 20 ± 1 | 115° ± 1° |
Data adapted from Béthencourt et al., Langmuir.[1]
Table 2: X-ray Photoelectron Spectroscopy (XPS) S(2p) Binding Energies
| Precursor | S(2p3/2) Binding Energy (eV) | S(2p1/2) Binding Energy (eV) | Interpretation |
| Thiol-derived SAM | ~162.0 | ~163.2 | Consistent with thiolate species bound to gold.[2][4] |
| Thioacetate-derived SAM | ~162.0 and ~164.0 | ~163.2 and ~165.2 | The peak at ~164.0 eV suggests the presence of unbound sulfur, indicating incomplete attachment or the formation of multilayers.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings.
Protocol 1: SAM Formation
-
Substrate Preparation: Gold-coated silicon wafers or glass slides with a titanium or chromium adhesion layer are used. Substrates are cleaned immediately before use by immersion in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). The substrates are then rinsed thoroughly with deionized water and absolute ethanol (B145695), and finally dried under a stream of dry nitrogen.[5]
-
Solution Preparation: Solutions of the desired thiol or thioacetate are prepared in a suitable solvent, typically 200-proof ethanol, at a concentration of 1 mM.
-
Immersion: The cleaned gold substrates are immersed in the thiol or thioacetate solution in a sealed container to minimize exposure to air and contaminants. The container is often backfilled with an inert gas like nitrogen.[5]
-
Incubation: The self-assembly process is allowed to proceed for a period of 24-48 hours to ensure the formation of a well-ordered monolayer.[5] Longer incubation times generally lead to better monolayer packing.[5]
-
Rinsing: After incubation, the substrates are removed from the solution and rinsed thoroughly with fresh ethanol to remove any physisorbed molecules.[5]
-
Drying: The rinsed substrates are dried under a stream of dry nitrogen.[5]
Protocol 2: Characterization Techniques
-
Ellipsometry: Film thickness is measured using a spectroscopic ellipsometer. Measurements are typically taken at multiple locations on each sample to ensure uniformity.
-
Contact Angle Goniometry: Static or dynamic contact angles are measured using a goniometer with deionized water as the probe liquid to assess the surface wettability and hydrophobicity.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is performed using a spectrometer with a monochromatic Al Kα X-ray source. High-resolution spectra of the S 2p, C 1s, and Au 4f regions are acquired to determine the chemical state of the sulfur and the elemental composition of the surface.[2] The binding energies are typically calibrated relative to the Au 4f7/2 peak at 84.0 eV.[2]
-
Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS): This technique is used to probe the conformational order of the alkyl chains within the SAM. The positions of the methylene (B1212753) stretching vibrations (νas(CH₂) and νs(CH₂)) are sensitive to the degree of conformational ordering (i.e., the number of gauche defects).
Comparative Workflow and Formation Mechanism
The following diagram illustrates the key differences in the formation pathway and resulting quality of SAMs derived from thiols and thioacetates.
Caption: Comparative workflow of SAM formation.
References
Safety Operating Guide
Proper Disposal of Sodium Thioacetate: A Step-by-Step Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of sodium thioacetate (B1230152), this guide offers procedural steps to ensure the safety of laboratory personnel and compliance with environmental regulations.
Sodium thioacetate is an organosulfur compound utilized in various organic synthesis applications, primarily for the introduction of thiol groups. Due to its chemical properties, proper handling and disposal are paramount to prevent potential hazards and environmental contamination. This document outlines the essential procedures for the safe disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its properties and the necessary safety measures. The compound can be an irritant and may release flammable and toxic gases upon decomposition.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. In cases of potential splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.
This compound: Key Safety and Handling Data
For quick reference, the following table summarizes essential information for the safe handling of this compound.
| Parameter | Value/Information |
| Appearance | Beige solid |
| Odor | Stench |
| pH | 11 (10% aqueous solution)[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids[1] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Protect from moisture and store under an inert atmosphere. |
Disposal Workflow for this compound Waste
Caption: Decision workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound waste is through a licensed hazardous waste contractor. For laboratories that generate significant quantities of this waste, an on-site chemical treatment step to hydrolyze the thioacetate may be considered, followed by disposal in accordance with local regulations.
Option 1: Direct Disposal via a Licensed Hazardous Waste Contractor (Recommended)
-
Waste Collection and Storage:
-
Collect all this compound waste, including contaminated materials like gloves and paper towels, in a dedicated, properly labeled, and sealed container.
-
Ensure the container is made of a compatible material (e.g., high-density polyethylene).
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong acids and oxidizing agents[1].
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the contractor with accurate information about the waste composition.
-
Option 2: On-site Chemical Treatment (Alkaline Hydrolysis)
This procedure should only be performed by trained personnel in a controlled laboratory setting, adhering to all safety precautions. The goal of this treatment is to hydrolyze the thioacetate to sodium acetate (B1210297) and a thiol, which may be less hazardous. However, the resulting solution must still be tested and disposed of in accordance with local regulations.
Experimental Protocol for Alkaline Hydrolysis of this compound Waste:
Materials:
-
This compound waste solution
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate reaction vessel (e.g., beaker or flask)
-
Personal Protective Equipment (PPE) as listed above
Procedure:
-
Preparation:
-
Perform the procedure in a certified chemical fume hood.
-
If the this compound waste is in solid form, dissolve it in water to a concentration of no more than 5-10% (w/v). For liquid waste, proceed to the next step.
-
-
Hydrolysis:
-
Place the this compound solution in the reaction vessel with a stir bar and begin stirring.
-
Slowly add an excess of 2 M sodium hydroxide solution to the stirring thioacetate solution. A common approach is to use at least two equivalents of NaOH for every equivalent of thioacetate[2].
-
Allow the reaction to stir at room temperature for several hours (e.g., 2-4 hours) to ensure complete hydrolysis. For more stable thioesters, gentle heating may be required[2].
-
-
Neutralization:
-
After the hydrolysis is complete, carefully neutralize the resulting solution by adding a suitable acid (e.g., hydrochloric acid) dropwise while monitoring the pH.
-
Adjust the pH to a neutral range (typically between 6 and 8), unless local regulations specify a different range for disposal.
-
-
Final Disposal:
-
Even after treatment, the resulting solution may still be considered hazardous waste depending on its final composition and local regulations.
-
The treated solution should be collected in a labeled waste container.
-
Consult your institution's EHS department for guidance on the final disposal of the treated waste. It will likely need to be disposed of through a licensed hazardous waste contractor.
-
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Thioacetate
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Sodium Thioacetate, from operational procedures to disposal plans. By offering clear, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Personal Protective Equipment (PPE) at a Glance
A critical first line of defense, proper PPE is non-negotiable when handling this compound. The following table summarizes the required personal protective equipment.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles with side shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hands | Chemical-resistant gloves | Inspect gloves prior to use. Dispose of contaminated gloves after use.[2] |
| Body | Protective clothing, Lab coat | Wear appropriate protective clothing to prevent skin exposure.[3] |
| Respiratory | Respirator (if ventilation is inadequate) | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area.[3]
-
Avoid generating dust.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[4]
-
Avoid contact with skin and eyes.[3]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke when using this product.
Storage:
-
Protect from moisture, as the substance is hygroscopic.[2]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][6]
First Aid Measures: Immediate Response
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][4] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][4] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1] |
Operational and Disposal Plans
A systematic approach to both the use and disposal of this compound minimizes risks and ensures compliance with safety regulations.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for working with this compound, from preparation to disposal.
Spill Management Plan
In the event of a spill, a clear and concise plan is essential to mitigate hazards effectively.
By adhering to these guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their experimental work.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
